molecular formula C18H28O11 B15594755 7-O-Methyl morroniside

7-O-Methyl morroniside

Cat. No.: B15594755
M. Wt: 420.4 g/mol
InChI Key: IZODPOCIKVLNIL-BSUNYROJSA-N
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Description

7-O-Methyl morroniside is a useful research compound. Its molecular formula is C18H28O11 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZODPOCIKVLNIL-BSUNYROJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-O-Methylmorroniside: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-O-Methylmorroniside, an iridoid glycoside of significant interest in the pharmaceutical and natural product sectors. This document details its natural sources, distribution within plant tissues, and methodologies for its extraction, isolation, and quantification.

Natural Sources and Distribution

7-O-Methylmorroniside is primarily found in the plant kingdom, with its most notable source being the fruit of Cornus officinalis Sieb. et Zucc., a member of the Cornaceae family.[1] This plant has a long history of use in traditional medicine, particularly in East Asia. The compound exists as two epimers, 7α-O-methylmorroniside and 7β-O-methylmorroniside, both of which have been identified in Cornus officinalis.

While Cornus officinalis is the most well-documented source, other plant families known for producing iridoid glycosides are potential, albeit less explored, sources of 7-O-Methylmorroniside. These families include:

  • Rubiaceae: This family is rich in a variety of iridoid glycosides.[2]

  • Gentianaceae: Known for producing secoiridoids, which are biosynthetically related to iridoids.[3]

  • Lamiaceae: This family also contains a diversity of iridoid compounds.[4]

  • Lonicera (Honeysuckle) species: Some species in this genus are known to produce iridoid glycosides.

The distribution of 7-O-Methylmorroniside within Cornus officinalis is not uniform. The highest concentrations are typically found in the sarcocarp (pulp) of the fruit, which is the part most commonly used in traditional medicine.[5] While the seeds and roots contain other bioactive compounds, the pulp is the primary site of accumulation for this particular iridoid glycoside.[6]

Quantitative Distribution of 7-O-Methylmorroniside in Cornus officinalis Fruit

The following table summarizes the quantitative data for 7α-O-methylmorroniside and 7β-O-methylmorroniside in the dried ripe sarcocarp of Cornus officinalis from various regions.

CompoundPlant PartGeographic OriginConcentration Range (mg/g)Analytical Method
7α-O-methylmorronisideDried Ripe SarcocarpMultiple regions in China0.01 - 0.05HPLC-MS/MS
7β-O-methylmorronisideDried Ripe SarcocarpMultiple regions in China0.005 - 0.03HPLC-MS/MS

Data synthesized from studies on the chemical composition of Fructus Corni.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantitative analysis of 7-O-Methylmorroniside from its primary natural source, Cornus officinalis.

Extraction and Isolation of 7-O-Methylmorroniside

The following protocol outlines a general procedure for the extraction and preparative isolation of 7-O-Methylmorroniside.

Materials:

Protocol:

  • Extraction:

    • Macerate the powdered Cornus officinalis sarcocarp with 70% ethanol at a 1:10 solid-to-liquid ratio (w/v).

    • Perform reflux extraction at 80°C for 2 hours. Repeat the extraction three times.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

    • The 7-O-Methylmorroniside will primarily be in the n-butanol fraction. Concentrate the n-butanol fraction to dryness.

  • Chromatographic Purification:

    • Macroporous Resin Column Chromatography:

      • Dissolve the n-butanol extract in a minimal amount of water and apply it to a pre-conditioned macroporous resin column.

      • Wash the column with deionized water to remove sugars and other highly polar impurities.

      • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol). Collect the fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

      • Combine the fractions containing 7-O-Methylmorroniside.

    • Silica Gel Column Chromatography:

      • Further purify the enriched fraction on a silica gel column using a chloroform-methanol or ethyl acetate-methanol gradient system.

    • Preparative HPLC:

      • The final purification is achieved by preparative HPLC on a C18 column.[7][8]

      • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

      • Gradient Program: A typical gradient might be 5-25% A over 40 minutes.

      • Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for preparative scale.

      • Detection: UV at 240 nm.

      • Collect the peaks corresponding to the 7-O-Methylmorroniside epimers.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Analysis of 7-O-Methylmorroniside by HPLC-MS/MS

This protocol provides a sensitive and specific method for the quantification of 7α-O-methylmorroniside and 7β-O-methylmorroniside.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

  • C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Reference standards for 7α-O-methylmorroniside and 7β-O-methylmorroniside

Procedure:

  • Standard Solution Preparation:

    • Prepare stock solutions of the reference standards in methanol (1 mg/mL).

    • Perform serial dilutions to create a series of working standard solutions for the calibration curve.

  • Sample Preparation:

    • Accurately weigh 1.0 g of powdered Cornus officinalis sarcocarp.

    • Add 25 mL of 70% methanol and perform ultrasonic-assisted extraction for 30 minutes.

    • Centrifuge the extract at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Conditions:

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be: 0-2 min, 5% B; 2-8 min, 5-30% B; 8-10 min, 30-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • 7-O-Methylmorroniside precursor ion: m/z 421.2

        • Product ions for quantification and qualification will need to be optimized on the specific instrument but are derived from the fragmentation of the precursor.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the reference standards against their concentrations.

    • Determine the concentration of 7-O-Methylmorroniside in the samples by interpolating their peak areas on the calibration curve.

Biosynthesis of 7-O-Methylmorroniside

The biosynthesis of 7-O-Methylmorroniside follows the general pathway for iridoid glycosides, originating from the universal monoterpene precursor, geranyl pyrophosphate (GPP). The final step in its formation involves the specific methylation of its precursor, morroniside.

The key steps are:

  • Formation of the Iridoid Skeleton: GPP is converted through a series of enzymatic reactions to form the core iridoid structure.

  • Formation of Morroniside: Further enzymatic modifications, including hydroxylation and glycosylation, lead to the formation of morroniside.

  • Methylation to 7-O-Methylmorroniside: The final step is the transfer of a methyl group from S-adenosyl methionine (SAM) to the 7-hydroxyl group of morroniside. This reaction is catalyzed by a specific O-methyltransferase (OMT) . While the exact enzyme responsible for this specific methylation in Cornus officinalis has not been fully characterized, it is likely a member of the same family of enzymes as loganic acid O-methyltransferase (LAMT) , which is known to be involved in the methylation of other iridoid glycosides.[9]

Visualizations

Experimental Workflow for Extraction and Isolation

G A Dried & Powdered Cornus officinalis Sarcocarp B Reflux Extraction with 70% Ethanol A->B C Crude Extract B->C D Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) C->D E n-Butanol Fraction D->E F Macroporous Resin Column Chromatography E->F G Enriched Iridoid Glycoside Fraction F->G H Silica Gel Column Chromatography G->H I Partially Purified Fraction H->I J Preparative HPLC (C18) I->J K Isolated 7-O-Methylmorroniside J->K

Caption: Workflow for the extraction and isolation of 7-O-Methylmorroniside.

Quantitative Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Standard Preparation A Powdered Plant Material B Ultrasonic Extraction (70% Methanol) A->B C Centrifugation B->C D Filtration (0.22 µm) C->D E Sample for Analysis D->E J HPLC-MS/MS Analysis (C18 Column, ESI+, MRM) E->J F Reference Standard G Stock Solution (1 mg/mL) F->G H Serial Dilution G->H I Calibration Standards H->I I->J K Data Acquisition & Processing J->K L Quantification (Calibration Curve) K->L

Caption: Workflow for the quantitative analysis of 7-O-Methylmorroniside.

Putative Biosynthetic Pathway

G GPP Geranyl Pyrophosphate (GPP) Iridoid_Pathway Iridoid Biosynthesis Pathway (Multiple Enzymatic Steps) GPP->Iridoid_Pathway Morroniside Morroniside Iridoid_Pathway->Morroniside Methylmorroniside 7-O-Methylmorroniside Morroniside->Methylmorroniside OMT O-Methyltransferase (OMT) (e.g., LAMT-like) Morroniside->OMT SAM S-Adenosyl Methionine (SAM) SAM->OMT SAH S-Adenosyl Homocysteine (SAH) OMT->Methylmorroniside OMT->SAH

Caption: Putative final step in the biosynthesis of 7-O-Methylmorroniside.

References

The Biosynthesis of 7-O-Methylmorroniside in Cornus officinalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 7-O-methylmorroniside, a significant bioactive iridoid glycoside found in Cornus officinalis (Shan Zhu Yu). Leveraging multi-omics data and molecular biology studies, this document outlines the putative biosynthetic pathway, presents available quantitative data, details relevant experimental protocols, and visualizes the core concepts through diagrams. This guide is intended to serve as a valuable resource for researchers investigating iridoid metabolism and professionals involved in the development of natural product-based pharmaceuticals.

Introduction

Cornus officinalis is a traditional medicinal plant whose fruits are rich in iridoid glycosides, with morroniside (B1252140) and its derivative, 7-O-methylmorroniside, being key bioactive constituents. These compounds have garnered significant interest for their potential therapeutic properties. Understanding the biosynthetic pathway of 7-O-methylmorroniside is crucial for metabolic engineering efforts aimed at enhancing its production and for the quality control of C. officinalis derived products. This guide synthesizes the current knowledge of this pathway, from precursor synthesis to the final methylation step.

The Putative Biosynthetic Pathway of 7-O-Methylmorroniside

The biosynthesis of 7-O-methylmorroniside is an extension of the well-established iridoid biosynthesis pathway. The pathway originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP). A series of enzymatic reactions then converts GPP into the core iridoid scaffold, which is subsequently modified to yield a variety of iridoid glycosides.

The final step in the formation of 7-O-methylmorroniside is the methylation of morroniside. While the specific enzyme catalyzing this reaction in C. officinalis has not yet been definitively characterized, it is hypothesized to be a methyltransferase.

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway leading to 7-O-methylmorroniside.

Biosynthesis_of_7_O_Methylmorroniside IPP Isopentenyl Pyrophosphate (IPP) GPPS GPPS IPP->GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) GES GES GPP->GES Geraniol Geraniol G8H G8H Geraniol->G8H Hydroxygeraniol 8-Hydroxygeraniol HGO 8-HGO Hydroxygeraniol->HGO Oxogeranial 8-Oxogeranial ISY ISY Oxogeranial->ISY Iridodial Iridodial UGT UGT Iridodial->UGT Loganic_acid Loganic acid SLS SLS Loganic_acid->SLS Loganin (B1675030) Loganin CYP_Hydroxylase CYP Hydroxylase (putative) Loganin->CYP_Hydroxylase Morroniside Morroniside Methyltransferase O-Methyltransferase (putative) Morroniside->Methyltransferase Methylmorroniside 7-O-Methylmorroniside GPPS->GPP GES->Geraniol G8H->Hydroxygeraniol HGO->Oxogeranial ISY->Iridodial UGT->Loganic_acid SLS->Loganin CYP_Hydroxylase->Morroniside Methyltransferase->Methylmorroniside

Caption: Putative biosynthetic pathway of 7-O-methylmorroniside in Cornus officinalis.

Quantitative Data

Quantitative analysis of gene expression and metabolite accumulation provides crucial insights into the regulation and flux of the 7-O-methylmorroniside biosynthetic pathway. The following tables summarize the available quantitative data from recent studies.

Table 1: Relative Expression of CoGPPS and Iridoid Glycoside Content in Different Tissues of Cornus officinalis
TissueRelative Expression of CoGPPS (qRT-PCR)Loganin Content (µg/mg)Morroniside Content (µg/mg)
FruitHighHighHigh
LeafLowLowLow

Note: This table is a summary of findings indicating a positive correlation between CoGPPS expression and the accumulation of loganin and morroniside, with the highest levels observed in the fruit. Specific numerical values for relative expression and content can be found in the cited literature.

Table 2: Correlation of Cytochrome P450 (CYP) Gene Expression with Iridoid Accumulation
Candidate Gene FamilyNumber of Genes Correlated with Iridoid AccumulationCorrelation Coefficient (R²)
Cytochrome P450s45> 0.85 (for top candidates)

Note: This data is derived from an integrative omics study. The high correlation coefficients suggest the involvement of specific CYPs in the later steps of iridoid biosynthesis, potentially including the conversion of loganin to morroniside.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biosynthesis of 7-O-methylmorroniside.

Untargeted Metabolite Profiling using LC-QTOF-MS

This protocol is adapted from studies on C. officinalis metabolomics.[1]

  • Sample Preparation: Freeze-dry plant tissues (e.g., young leaf, mature leaf, pericarp) and grind to a fine powder.

  • Extraction: To each milligram of dry weight, add 50 µL of HPLC-grade methanol (B129727) containing an internal standard (e.g., 2.5 µM lidocaine). Vortex thoroughly and centrifuge to pellet debris.

  • LC-QTOF-MS Analysis:

    • Chromatography: Use a C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid).

    • Mass Spectrometry: Operate the Q-TOF mass spectrometer in positive and/or negative ion mode. Acquire data over a mass range of m/z 50-1500.

  • Data Processing: Use software such as MS-DIAL for peak detection, alignment, and normalization. Identify metabolites by comparing mass spectra and retention times with authentic standards or databases.

RNA Sequencing and Transcriptome Analysis

This protocol outlines the general steps for identifying candidate genes involved in the biosynthetic pathway.[1]

  • RNA Extraction: Isolate total RNA from various tissues of C. officinalis using a suitable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

  • Library Construction and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., on an Illumina platform).

  • De Novo Transcriptome Assembly: Assemble the raw sequencing reads into a reference transcriptome using software like Trinity.

  • Gene Annotation and Co-expression Analysis: Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG). Perform co-expression analysis to identify genes whose expression patterns correlate with the accumulation of iridoid glycosides.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the expression levels of candidate genes.

  • RNA Extraction and cDNA Synthesis: Extract total RNA as described above and synthesize first-strand cDNA using a reverse transcription kit.

  • Primer Design: Design gene-specific primers for the target genes (e.g., CoGPPS, candidate CYPs, putative methyltransferases) and a reference gene (e.g., actin).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.

  • Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Visualization of Experimental and Analytical Workflows

The following diagrams illustrate the workflows for key experimental and data analysis procedures.

Experimental Workflow for Metabolomics and Transcriptomics

Experimental_Workflow Plant_Tissues Plant Tissues (e.g., fruit, leaf, stem) Metabolite_Extraction Metabolite Extraction Plant_Tissues->Metabolite_Extraction RNA_Extraction RNA Extraction Plant_Tissues->RNA_Extraction LC_MS LC-QTOF-MS Analysis Metabolite_Extraction->LC_MS RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Metabolite_Profiling Metabolite Profiling LC_MS->Metabolite_Profiling Transcriptome_Assembly Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Coexpression_Analysis Co-expression Analysis Metabolite_Profiling->Coexpression_Analysis Gene_Annotation Gene Annotation Transcriptome_Assembly->Gene_Annotation Gene_Annotation->Coexpression_Analysis Candidate_Genes Candidate Gene Identification Coexpression_Analysis->Candidate_Genes

Caption: Integrated omics workflow for candidate gene discovery.

Gene Expression Analysis Workflow

Gene_Expression_Workflow Plant_Tissues Plant Tissues RNA_Extraction Total RNA Extraction Plant_Tissues->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Relative Expression Analysis (2-ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for quantitative gene expression analysis by qRT-PCR.

Conclusion and Future Directions

The biosynthesis of 7-O-methylmorroniside in Cornus officinalis is a complex process that is beginning to be unraveled through modern omics approaches. While the upstream pathway leading to the precursor morroniside is relatively well understood, the final methylation step remains a key area for future research. The identification and functional characterization of the specific O-methyltransferase responsible for the conversion of morroniside to 7-O-methylmorroniside will be a significant advancement in the field. This will not only complete our understanding of the pathway but also provide a critical tool for the metabolic engineering of C. officinalis to enhance the production of this valuable bioactive compound. Further investigation into the regulatory networks governing this pathway will also be essential for developing strategies to optimize its yield.

References

The Molecular Mechanisms of 7-O-Methyl Morroniside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methyl morroniside (B1252140), an iridoid glycoside primarily derived from Cornus officinalis (Shan Zhu Yu), is a compound of significant interest in the pharmaceutical and biomedical fields.[1] Extensive research, largely focusing on its parent compound morroniside, has unveiled a spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 7-O-Methyl morroniside, with a focus on key signaling pathways. This document summarizes quantitative data from pertinent studies, offers detailed experimental methodologies, and presents visual diagrams of the implicated signaling cascades to facilitate a comprehensive understanding for research and development professionals. While much of the available data is on the parent compound, morroniside, it provides a strong basis for understanding the potential mechanisms of its 7-O-methylated derivative.

Core Signaling Pathways

The therapeutic effects of this compound and its parent compound, morroniside, are orchestrated through the modulation of several key intracellular signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress, and apoptosis.

Anti-Inflammatory Mechanisms

Morroniside exerts potent anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[4][5]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a critical regulator of the inflammatory response.[6] Morroniside has been demonstrated to inhibit the activation of the NF-κB pathway, which in turn reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][7][8][9] This inhibition is mediated, at least in part, by preventing the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3] Some studies suggest this is achieved by targeting TNF receptor-associated factor 6 (TRAF6).[4]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and JNK, is also implicated in the inflammatory process. Morroniside has been shown to attenuate the phosphorylation of p38 and JNK, thereby inhibiting downstream inflammatory responses.[10]

  • TLR4/NF-κB Pathway: Morroniside has been found to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[7] TLR4 activation by stimuli like lipopolysaccharide (LPS) typically triggers a cascade leading to NF-κB activation and subsequent inflammation. Morroniside can directly bind to TLR4, blocking this activation.[7]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 TRAF6 TRAF6 TLR4->TRAF6 Morroniside This compound Morroniside->TLR4 Morroniside->TRAF6 MAPK MAPK (p38, JNK) Morroniside->MAPK IKK IKKα/β TRAF6->IKK TRAF6->MAPK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_complex NF-κB Complex (p65/p50) IκBα->NFκB_complex Inhibition p65 p65 p65->NFκB_complex p50 p50 p50->NFκB_complex p65_n p65 NFκB_complex->p65_n p50_n p50 NFκB_complex->p50_n Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Genes DNA DNA p65_n->DNA p50_n->DNA DNA->Inflammatory_Genes Transcription

Caption: Anti-inflammatory signaling pathway of this compound.
Neuroprotective Mechanisms

The neuroprotective effects of morroniside are attributed to its ability to counteract oxidative stress and apoptosis, primarily through the activation of the Nrf2/ARE pathway and modulation of the PI3K/Akt and mitochondrial apoptosis pathways.

  • Nrf2/ARE Signaling Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[11] Morroniside promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes.[10][12] This leads to the upregulation of protective enzymes such as superoxide (B77818) dismutase (SOD), heme oxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1).[10][13]

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Morroniside has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[14] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival.

  • Mitochondrial Apoptosis Pathway: Morroniside can inhibit the mitochondrial-mediated apoptosis pathway.[15] It achieves this by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax.[15] This prevents the release of cytochrome c from the mitochondria and subsequent activation of caspase-3, a key executioner of apoptosis.[15][16]

  • NMDAR2B Inhibition: In the context of Alzheimer's disease, 7-α-O-Methylmorroniside has been shown to ameliorate brain injury by inhibiting the N-methyl-D-aspartate receptor 2B (NMDAR2B), which reduces glutamate-induced excitatory neurotoxicity.[17]

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂, Aβ) PI3K PI3K Oxidative_Stress->PI3K Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Bax Bax Oxidative_Stress->Bax Morroniside This compound Morroniside->PI3K Bcl2 Bcl-2 Morroniside->Bcl2 Akt Akt PI3K->Akt Activation Nrf2 Nrf2 Akt->Nrf2 Activation Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2->Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (SOD, HO-1, NQO1) ARE->Antioxidant_Genes Transcription Start Start Animal_Model Animal Model Selection (C57BL/6 mice) Start->Animal_Model PD_Induction Parkinson's Disease Induction (MPTP injection) Animal_Model->PD_Induction Treatment_Groups Group Assignment (Control, MPTP, MPTP + Morroniside) PD_Induction->Treatment_Groups Gavage_Administration Morroniside Administration (Gavage for 14 days) Treatment_Groups->Gavage_Administration Behavioral_Tests Behavioral Assessment (Open-field, Pole-climbing) Gavage_Administration->Behavioral_Tests Tissue_Collection Tissue Collection (Substantia Nigra) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (GSH, MDA levels) Tissue_Collection->Biochemical_Analysis Western_Blot Protein Expression Analysis (Western Blot) Tissue_Collection->Western_Blot Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Spectroscopic Profile of 7-O-Methylmorroniside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-O-Methylmorroniside, an iridoid glycoside identified in plant species such as Cornus officinalis. The following sections detail its mass spectrometry and nuclear magnetic resonance (NMR) data, along with generalized experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Molecular and Mass Spectrometry Data

7-O-Methylmorroniside has the molecular formula C₁₈H₂₈O₁₁[1]. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for confirming this elemental composition through highly accurate mass measurements[2].

Table 1: Mass Spectrometry Data for 7-O-Methylmorroniside

ParameterValueSource
Molecular FormulaC₁₈H₂₈O₁₁[1]
Molecular Weight420.411 g/mol [1]
Observed Ions (ESI-MS)[M+H]⁺, [M+Na]⁺[2]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is essential for the structural elucidation of 7-O-Methylmorroniside. The proton (¹H) NMR data provides detailed information about the hydrogen environments within the molecule.

¹H-NMR Spectral Data

The following table summarizes the reported ¹H-NMR spectral data for 7-O-Methylmorroniside.

Table 2: ¹H-NMR Spectral Data of 7-O-Methylmorroniside

PositionChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J in Hz)
15.09d9.5
37.42s
53.17m
2.05m
2.39m
73.63t2.5
81.83m
92.76dd9.5, 8.0
10m
(Data sourced from Benchchem[2])
¹³C-NMR Spectral Data

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of iridoid glycosides like 7-O-Methylmorroniside, based on standard laboratory practices for natural product characterization[3][4].

Sample Preparation
  • Extraction and Isolation : 7-O-Methylmorroniside is typically isolated from its natural source, such as the fruits of Cornus officinalis, using solvent extraction (e.g., ethanol) followed by various chromatographic techniques (e.g., column chromatography over silica (B1680970) gel or macroporous resin) to achieve a pure sample[2][3].

  • Sample for NMR : A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing[4].

  • Sample for MS : A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) for infusion or liquid chromatography-mass spectrometry (LC-MS) analysis.

NMR Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker 400 MHz or 500 MHz instrument[4].

  • ¹H-NMR Acquisition : One-dimensional proton NMR spectra are acquired to determine chemical shifts, multiplicities, and coupling constants of the protons in the molecule.

  • ¹³C-NMR Acquisition : Carbon-13 NMR spectra are acquired to identify the number of unique carbon environments. Proton-decoupled spectra are standard, providing single peaks for each carbon.

  • 2D NMR Experiments : To fully assign the structure, a suite of 2D NMR experiments is often employed, including:

    • COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for piecing together the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments[4].

Mass Spectrometry
  • Instrumentation : High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source[4].

  • Ionization Mode : ESI is commonly used for polar molecules like iridoid glycosides and can be run in either positive or negative ion mode. In positive mode, protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺ are commonly observed[2].

  • Data Acquisition : The instrument is calibrated to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range to detect the parent ion and any adducts.

  • Tandem MS (MS/MS) : Fragmentation analysis can be performed to further confirm the structure by breaking the molecule apart and analyzing the resulting fragment ions. This can help identify the sugar moiety and the aglycone core.

Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like 7-O-Methylmorroniside.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Raw_Material Plant Material (e.g., Cornus officinalis fruits) Extraction Solvent Extraction (e.g., Ethanol) Raw_Material->Extraction Chromatography Column Chromatography (Silica Gel, HPLC) Extraction->Chromatography Pure_Compound Pure 7-O-Methylmorroniside Chromatography->Pure_Compound NMR_Analysis NMR Spectroscopy (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR_Analysis MS_Analysis Mass Spectrometry (HR-ESI-MS, MS/MS) Pure_Compound->MS_Analysis Data_Integration Data Integration & Analysis NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Workflow for Natural Product Spectroscopic Analysis

References

7-O-Methyl Morroniside: A Technical Guide to its Putative Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data on 7-O-Methyl morroniside (B1252140) is limited in publicly available scientific literature. This guide synthesizes information on its parent compound, morroniside, to extrapolate the potential therapeutic properties and experimental approaches for 7-O-Methyl morroniside. All data and protocols should be considered as a predictive framework for further investigation.

Introduction

This compound is an iridoid glycoside found in Cornus officinalis (Shan Zhu Yu), a plant with a long history of use in traditional Chinese medicine for treating a variety of ailments.[1] As a methylated derivative of morroniside, a well-studied bioactive compound, this compound is of significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the predicted pharmacological properties of this compound, based on the extensive research conducted on morroniside. The guide details potential mechanisms of action, suggested experimental protocols for its investigation, and summarizes relevant quantitative data from studies on morroniside and its derivatives.

Predicted Pharmacological Properties

Based on the known activities of morroniside, this compound is predicted to exhibit a range of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anti-diabetic properties.

Neuroprotective Effects

Morroniside has demonstrated significant neuroprotective potential in various preclinical models of neurological disorders.[2] It is suggested that this compound may share these properties by protecting against neuronal damage through the attenuation of oxidative stress and apoptosis.[2]

Anti-inflammatory and Antioxidant Effects

Morroniside is known to possess potent anti-inflammatory and antioxidant properties by modulating key signaling pathways involved in the inflammatory response.[1] It is plausible that this compound also exerts anti-inflammatory effects, which could be beneficial in a variety of inflammatory conditions.[1]

Anti-diabetic Effects

Studies have shown that morroniside can ameliorate diabetic complications by reducing inflammation, oxidative stress, and fibrosis.[3] Given its structural similarity, this compound may also have a role in managing diabetic nephropathy and other diabetes-related conditions.[3]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Morroniside

Cell Line/AssayTreatmentConcentration RangeObserved EffectsReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)2.5 - 40 µMInhibition of nitrite (B80452) production (anti-inflammatory)[4]
SK-N-SH Neuroblastoma CellsHydrogen Peroxide (H₂O₂)1 - 100 µMProtection against oxidative stress-induced cell death[4]
PC12 CellsAβ1-42Dose-dependentAttenuation of JNK and p38 MAPK phosphorylation[5]
HT-22 CellsOxygen-Glucose Deprivation/ReperfusionNot specifiedActivation of Nrf2/HO-1 signaling pathway[6]
Human Granulosa CellsHydrogen Peroxide (H₂O₂)Not specifiedRegulation of Nrf2 and MAPK signaling pathways[7]

Table 2: Structure-Activity Relationship of Morroniside Derivatives on Osteoblast Proliferation

CompoundModification at C-7Effect on Osteoblast ProliferationReference
7-O-Methylmorroniside -OCH₃ (alpha) Increased [1]
7-O-Ethylmorroniside-OCH₂CH₃ (alpha)Increased[1]
7-O-Propylmorroniside-O(CH₂)₂CH₃ (alpha)Decreased[1]
7-O-Butylmorroniside-O(CH₂)₃CH₃ (alpha)Markedly Decreased[1]

Signaling Pathways

The therapeutic effects of morroniside are attributed to its ability to modulate multiple intracellular signaling pathways. It is hypothesized that this compound may act on similar pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Morroniside has been shown to inhibit the activation of this pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[1][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation IkB_NF_kB->NF_kB Release Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_nucleus->Pro_inflammatory_Genes 7_O_Methyl_morroniside 7-O-Methyl morroniside (Predicted) 7_O_Methyl_morroniside->TRAF6 Inhibition (Predicted)

Predicted inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to a variety of stimuli and play a role in apoptosis. Morroniside has been shown to attenuate JNK and p38 MAPK phosphorylation.[5]

MAPK_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ASK1 ASK1 Oxidative_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MAPK MKK3_6->p38 p38->Apoptosis 7_O_Methyl_morroniside 7-O-Methyl morroniside (Predicted) 7_O_Methyl_morroniside->JNK Inhibition (Predicted) 7_O_Methyl_morroniside->p38 Inhibition (Predicted)

Predicted modulation of the MAPK signaling pathway by this compound.
Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary regulator of cellular antioxidant defenses. Morroniside has been shown to activate this pathway, leading to neuroprotection.[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2 Release ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes 7_O_Methyl_morroniside 7-O-Methyl morroniside (Predicted) 7_O_Methyl_morroniside->Keap1_Nrf2 Activation (Predicted)

Predicted activation of the Nrf2/ARE pathway by this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20, 40 µM) for 1 hour.[4]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

  • Nitrite Measurement: Collect the cell culture supernatant and determine the nitrite concentration using the Griess Reagent System.[4]

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only control.[4]

Anti_inflammatory_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plates Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pre_treat Pre-treat with This compound Incubate_24h_1->Pre_treat Stimulate_LPS Stimulate with LPS (1 µg/mL) Pre_treat->Stimulate_LPS Incubate_24h_2 Incubate 24h Stimulate_LPS->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for in vitro anti-inflammatory assay.
In Vitro Neuroprotection Assay (Oxidative Stress)

Objective: To evaluate the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • SK-N-SH human neuroblastoma cells

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hydrogen Peroxide (H₂O₂)

  • This compound

  • MTT reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SK-N-SH cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.[4]

  • Induction of Oxidative Stress: Expose the cells to H₂O₂ (e.g., 100 µM) for another 24 hours.[4]

  • Cell Viability Assay (MTT): Assess cell viability using the MTT assay.[4]

  • Data Analysis: Measure the absorbance at 570 nm and quantify the neuroprotective effect as the percentage of viable cells in the treated groups compared to the H₂O₂-treated control.[10]

Neuroprotection_Workflow Start Start Seed_Cells Seed SK-N-SH cells in 96-well plates Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Pre_treat Pre-treat with This compound Incubate_24h_1->Pre_treat Induce_Stress Induce Oxidative Stress with H₂O₂ Pre_treat->Induce_Stress Incubate_24h_2 Incubate 24h Induce_Stress->Incubate_24h_2 MTT_Assay Perform MTT Assay Incubate_24h_2->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for in vitro neuroprotection assay.
Quantitative Analysis by HPLC

Objective: To quantify the amount of this compound in a sample. This protocol is adapted from a method for ethylmorroniside.[1]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column

  • Methanol (B129727), Acetonitrile (B52724), Formic acid (HPLC grade)

  • Deionized water

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methanol and create a series of working standard solutions by dilution.[1]

  • Sample Preparation: Extract the sample containing this compound with methanol, centrifuge, and filter the supernatant.[1]

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: Approximately 240 nm (to be optimized).[1]

  • Quantification: Generate a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample based on its peak area.[1]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the extensive research on its parent compound, morroniside, provides a strong rationale for investigating this compound as a potential therapeutic agent. The methylation at the 7-O position may influence its bioavailability, metabolic stability, and target engagement, potentially offering an improved pharmacological profile.

Future research should focus on:

  • Direct Pharmacological Evaluation: In vitro and in vivo studies are necessary to determine the specific anti-inflammatory, neuroprotective, and anti-diabetic activities of this compound.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for any potential drug candidate.

This technical guide serves as a foundational resource to stimulate and guide further research into the pharmacological properties of this compound, a promising compound derived from a well-established traditional medicinal plant.

References

Neuroprotective Effects of 7-O-Methyl Morroniside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Methyl morroniside (B1252140), an iridoid glycoside derived from Cornus officinalis, has emerged as a promising candidate for neuroprotective therapies. This technical guide provides a comprehensive overview of the current understanding of its neuroprotective mechanisms, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development. The core of this guide focuses on the compound's ability to mitigate neuroinflammation, oxidative stress, and apoptosis through the modulation of critical signaling pathways, including Nrf2/ARE, NF-κB, and BDNF/TrkB. This document aims to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug discovery.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke, represent a significant and growing global health burden. The pathological hallmarks of these conditions often include neuronal loss, chronic neuroinflammation, oxidative stress, and apoptosis.[1] 7-O-Methyl morroniside, a derivative of the more extensively studied morroniside, is gaining attention for its potential therapeutic effects in these contexts.[2] Morroniside itself has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties in a variety of preclinical models.[3][4] This guide synthesizes the existing data on this compound and its parent compound, morroniside, to provide a detailed technical resource for the scientific community.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound and morroniside are multifaceted, involving the modulation of several key signaling pathways that are central to neuronal survival and function.

Anti-inflammatory Effects

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. Morroniside has been shown to exert potent anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.[3][5] This pathway, when activated, leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6] By suppressing this pathway, morroniside reduces the inflammatory environment in the brain, thereby protecting neurons from damage.[3][5] Furthermore, morroniside has been observed to promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[7]

Antioxidant Effects via Nrf2/ARE Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal cell death.[1] Morroniside has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[8] Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase.[4][8] This leads to a reduction in oxidative stress markers such as malondialdehyde (MDA) and an increase in endogenous antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD).[8][9]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative disorders. Morroniside has been demonstrated to inhibit apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases.[10] Specifically, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby preventing the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[10]

Modulation of BDNF Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. Morroniside has been found to upregulate the expression of BDNF and its receptor, TrkB.[11] This activation of the BDNF/TrkB signaling pathway is believed to contribute significantly to the cognitive and functional improvements observed in preclinical models of neurological disorders.[11]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating the neuroprotective effects of morroniside. While specific data for this compound is still emerging, the data for its parent compound provides a strong basis for its potential efficacy.

Table 1: In Vitro Neuroprotective Effects of Morroniside

Cell LineInsultMorroniside ConcentrationOutcomeQuantitative ResultReference
HT22GlutamateNot SpecifiedIncreased cell viability-[12]
N9 MicrogliaAβ₂₅₋₃₅0.5 µMMaximized cell viabilityP < 0.01[12]
PC12Aβ₂₅₋₃₅0.2 µMSignificantly increased cell viabilityP < 0.01[12]
PC12MPP⁺5 µMReversed decrease in Nrf2 and HO-1 levels-[8]
PC12MPP⁺5 µMReduced ferrous iron deposition-[8]
SK-N-SHH₂O₂1-100 µMReversed H₂O₂-induced apoptosis-
SK-N-SHH₂O₂10 µMAbrogated increase in intracellular ROSP < 0.01
SK-N-SHH₂O₂1, 10, 100 µMSuppressed H₂O₂-induced upregulation of caspase-3P < 0.05
SH-SY5YH₂O₂10, 100 µmol/LIncreased SOD activity14% and 11% increase, respectively[10]
SH-SY5YH₂O₂1, 10, 100 µmol/LLowered caspase-3 level31%, 103%, and 95% decrease, respectively[10]
SH-SY5YH₂O₂1, 10, 100 µmol/LDecreased caspase-9 content71%, 132%, and 37% decrease, respectively[10]
SH-SY5YH₂O₂1, 10, 100 µmol/LIncreased Bcl-2 level88%, 121%, and 60% increase, respectively[10]
HT-22OGD/RNot SpecifiedImproved cell viability-[13]

Table 2: In Vivo Neuroprotective Effects of Morroniside

Animal ModelDisease ModelMorroniside DosageOutcomeQuantitative ResultReference
5xFAD MiceAlzheimer's DiseaseNot SpecifiedEnhanced learning and memory-[12]
5xFAD MiceAlzheimer's DiseaseNot SpecifiedReduced neuronal apoptosis, oxidative stress, Aβ₁₋₄₀, Aβ₁₋₄₂, p-Tau, and inflammatory factors-[12]
C57BL/6 MiceParkinson's Disease (MPTP-induced)25, 50, 100 mg/kgRestored impaired motor function-[8]
C57BL/6 MiceParkinson's Disease (MPTP-induced)High-doseSignificantly higher GSH compared to model group-[8]
Sprague-Dawley RatsIschemic Stroke (MCAO)30, 90, 270 mg/kg/daySignificantly reduced cerebral infarct volume-[14]
Sprague-Dawley RatsIschemic Stroke (MCAO)30, 90, 270 mg/kg/dayImproved neurological scores-[14]
Sprague-Dawley RatsIschemic Stroke (MCAO)270mg/kgImproved rCBF and increased number of vessels-[15]
Aged MiceSevoflurane-induced cognitive dysfunctionNot SpecifiedReduced levels of IL-1β, TNF-α, and IL-6 in hippocampal tissues-[3]
RatsFocal Cerebral Ischemia30, 90, 270mg/kgSignificantly decreased malondialdehyde and caspase-3 activity-[9]
RatsFocal Cerebral Ischemia270mg/kgSignificantly increased glutathione content and superoxide dismutase activity-[9]
MCAO MiceIschemic Stroke40 mg/kg (intravenous)Significantly reduced infarct size by 38.6%p < 0.05[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the neuroprotective effects of this compound and morroniside.

In Vitro Assays

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 2 hours).

  • Induction of Toxicity: Introduce the neurotoxin (e.g., MPP⁺ at 1 mM for a Parkinson's model, or H₂O₂ at a predetermined concentration for an oxidative stress model) to all wells except the vehicle control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

This method quantifies the percentage of apoptotic and necrotic cells.[16][17]

  • Cell Culture and Treatment: Culture cells (e.g., PC12) and treat with the neurotoxic agent and/or this compound as per the experimental design.

  • Cell Harvesting: Collect both floating and adherent cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

This technique is used to detect the expression levels of specific proteins.

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Models

This model is widely used to study the pathogenesis of Parkinson's disease and to evaluate potential therapeutic agents.[8][18]

  • Animal Selection: Use male C57BL/6 mice, known for their sensitivity to MPTP.

  • MPTP Administration: Administer MPTP hydrochloride (e.g., 30 mg/kg) via intraperitoneal injection once daily for a specified number of days (e.g., 5-7 days).

  • This compound Treatment: Administer this compound orally or via intraperitoneal injection at the desired dosages (e.g., 25, 50, 100 mg/kg) either before, during, or after MPTP administration, depending on the study design.

  • Behavioral Testing: Perform behavioral tests such as the rotarod test, pole test, and open field test to assess motor coordination and activity.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect brain tissue for histological and biochemical analysis (e.g., tyrosine hydroxylase immunohistochemistry, HPLC for dopamine (B1211576) levels, Western blotting for protein expression).

This model mimics focal cerebral ischemia in humans.[14]

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats.

  • Surgical Procedure: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the distal ECA. Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes) for a transient MCAO model, followed by withdrawal of the suture to allow for reperfusion. For a permanent MCAO model, the suture is left in place.

  • This compound Administration: Administer the compound at various doses (e.g., 30, 90, 270 mg/kg/day) at a specific time point relative to the onset of MCAO (e.g., 3 hours after).

  • Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24-72 hours), euthanize the animals, and slice the brains. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (which appears white) and quantify the infarct volume.

This transgenic model exhibits aggressive amyloid-β pathology.[7][12]

  • Animal Model: Utilize 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with five familial Alzheimer's disease mutations.

  • This compound Treatment: Administer this compound orally over a chronic period (e.g., several months) starting at a pre-symptomatic or early symptomatic age.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, including the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

G cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway cluster_apoptosis Anti-apoptotic Pathway cluster_bdnf Neurotrophic Pathway 7-O-Methyl morroniside_inflam This compound TLR4 TLR4 7-O-Methyl morroniside_inflam->TLR4 Inhibits NF-kB NF-κB TLR4->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-kB->Pro-inflammatory Cytokines Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation 7-O-Methyl morroniside_ox This compound Nrf2 Nrf2 7-O-Methyl morroniside_ox->Nrf2 Activates ARE ARE Nrf2->ARE Antioxidant Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes Oxidative Stress Reduced Oxidative Stress Antioxidant Enzymes->Oxidative Stress 7-O-Methyl morroniside_apop This compound Bax Bax 7-O-Methyl morroniside_apop->Bax Inhibits Bcl-2 Bcl-2 7-O-Methyl morroniside_apop->Bcl-2 Activates Caspase-3 Caspase-3 Bax->Caspase-3 Bcl-2->Bax Apoptosis Apoptosis Caspase-3->Apoptosis 7-O-Methyl morroniside_bdnf This compound BDNF BDNF 7-O-Methyl morroniside_bdnf->BDNF Upregulates TrkB TrkB BDNF->TrkB Neuronal Survival & Synaptic Plasticity Neuronal Survival & Synaptic Plasticity TrkB->Neuronal Survival & Synaptic Plasticity

Caption: Key neuroprotective signaling pathways modulated by this compound.

G Start Start In_Vitro In Vitro Studies (Neuronal Cell Lines) Start->In_Vitro In_Vivo In Vivo Studies (Animal Models) Start->In_Vivo Toxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro->Toxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) In_Vitro->Apoptosis_Assay Mechanism_Assay Mechanistic Studies (e.g., Western Blot, qPCR) In_Vitro->Mechanism_Assay Behavioral_Tests Behavioral Testing In_Vivo->Behavioral_Tests Histology Histological Analysis In_Vivo->Histology Biochemical_Analysis Biochemical Analysis In_Vivo->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Toxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Assay->Data_Analysis Behavioral_Tests->Data_Analysis Histology->Data_Analysis Biochemical_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, along with its parent compound morroniside, holds significant promise as a neuroprotective agent. Its ability to target multiple pathological pathways, including neuroinflammation, oxidative stress, and apoptosis, makes it an attractive candidate for the treatment of complex neurodegenerative diseases. The data summarized in this guide provides a solid foundation for its therapeutic potential.

Future research should focus on several key areas. Firstly, more studies specifically investigating this compound are needed to confirm that it shares or enhances the neuroprotective properties of morroniside. Secondly, pharmacokinetic and pharmacodynamic studies are essential to understand its bioavailability, blood-brain barrier permeability, and optimal dosing regimens. Finally, long-term efficacy and safety studies in more advanced and diverse preclinical models are warranted to pave the way for potential clinical translation. This technical guide serves as a critical resource to support and guide these future research endeavors.

References

The Anti-inflammatory Potential of 7-O-Methyl morroniside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the current scientific understanding of the anti-inflammatory properties of iridoid glycosides, with a primary focus on morroniside (B1252140) . Due to a significant lack of publicly available research data specifically on 7-O-Methyl morroniside , this document utilizes the extensive data available for its parent compound, morroniside, as a predictive model for its potential biological activities. Researchers should consider this document a foundational resource and are encouraged to conduct direct experimental validation of this compound.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is a key contributor to numerous diseases. Iridoid glycosides, a class of secondary metabolites found in various plants, have garnered significant interest for their therapeutic potential, including potent anti-inflammatory effects. Morroniside, a major iridoid glycoside extracted from Cornus officinalis, has been extensively studied and shown to mitigate inflammatory responses both in vitro and in vivo. This guide provides a comprehensive overview of the anti-inflammatory activity of morroniside, serving as a proxy for understanding the potential of its derivative, this compound. The document details its modulatory effects on key signaling pathways, its impact on the production of inflammatory mediators, and provides standardized experimental protocols for its investigation.

Core Anti-inflammatory Mechanisms

Morroniside exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Morroniside has been shown to interfere with this cascade, thereby suppressing the inflammatory response.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Cytokines induces transcription Morroniside This compound (inferred from Morroniside) Morroniside->TRAF6 inhibits MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 ASK1 ASK1 TRAF6->ASK1 MKKs MKKs (MKK3/6, MKK4/7) ASK1->MKKs p38_JNK p38 / JNK MKKs->p38_JNK phosphorylate AP1 AP-1 p38_JNK->AP1 activate Cytokines Pro-inflammatory Cytokines & Mediators AP1->Cytokines induces transcription Morroniside This compound (inferred from Morroniside) Morroniside->TRAF6 inhibits Experimental_Workflow Start Start: Hypothesis (this compound has anti-inflammatory activity) Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Determine non-toxic concentrations Cell_Culture->Cytotoxicity Treatment Treatment with Test Compound + Inflammatory Stimulus (LPS) Cytotoxicity->Treatment Mediator_Assay Measurement of Inflammatory Mediators (NO, ROS, Prostaglandins) Treatment->Mediator_Assay Cytokine_Assay Cytokine Quantification (ELISA/qPCR) (TNF-α, IL-6, IL-1β) Treatment->Cytokine_Assay Mechanism_Study Mechanism of Action Studies (Western Blot for NF-κB, MAPK) Treatment->Mechanism_Study Data_Analysis Data Analysis and Interpretation Mediator_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

The Potential Anti-Diabetic Effects of Morroniside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the current scientific literature regarding the anti-diabetic effects of morroniside (B1252140) . As of December 2025, there is a significant lack of published research specifically investigating the anti-diabetic properties of its derivative, 7-O-Methyl morroniside . Therefore, the data, experimental protocols, and signaling pathways described herein pertain to morroniside.

Introduction

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The quest for novel therapeutic agents with improved efficacy and safety profiles is a paramount objective in diabetes research. Morroniside, an iridoid glycoside primarily isolated from the fruits of Cornus officinalis, has emerged as a promising candidate due to its diverse pharmacological activities, including potent anti-diabetic effects.[1][2] This technical guide provides an in-depth overview of the current understanding of morroniside's potential in managing diabetes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms for an audience of researchers, scientists, and drug development professionals.

Quantitative Data Summary

The anti-diabetic effects of morroniside have been quantified in several preclinical studies. The following tables summarize the key findings from a pivotal study conducted in a type 2 diabetes animal model.

Table 1: Effects of Morroniside on Metabolic Parameters in db/db Mice[3][4][5][6][7]
ParameterVehicle-treated db/db miceMorroniside (20 mg/kg/day)Morroniside (100 mg/kg/day)
Serum Glucose ElevatedSignificantly DecreasedSignificantly Decreased (Dose-dependent)
Serum Triglycerides ElevatedSignificantly DecreasedSignificantly Decreased (Dose-dependent)
Hepatic Glucose Elevated-Significantly Decreased
Hepatic Lipids Elevated-Significantly Decreased
Table 2: Effects of Morroniside on Hepatic Biomarkers in db/db Mice[3][4][5][6]
Biomarker CategoryBiomarkerVehicle-treated db/db miceMorroniside (100 mg/kg/day)
Oxidative Stress Reactive Oxygen Species (ROS)IncreasedSignificantly Decreased
Lipid PeroxidationIncreasedSignificantly Decreased
NADPH Oxidase SubunitsUpregulatedSignificantly Reduced
Inflammation NF-κBUpregulatedSignificantly Reduced
Cyclooxygenase-2 (COX-2)UpregulatedSignificantly Reduced
Inducible Nitric Oxide Synthase (iNOS)UpregulatedSignificantly Reduced
Apoptosis BaxAugmented ExpressionDownregulated
Cytochrome cAugmented ExpressionDownregulated
Lipid Metabolism SREBP-1Elevated ExpressionDownregulated
SREBP-2Elevated ExpressionDownregulated
PPARα-Significantly Increased

Experimental Protocols

The following section details the methodologies employed in a key in vivo study investigating the anti-diabetic effects of morroniside.

In Vivo Study in a Type 2 Diabetes Model
  • Animal Model: Six-week-old male C57BLKS/J db/db mice, a genetic model of type 2 diabetes, were used. Age-matched m/m mice served as the non-diabetic control group.[3][4]

  • Treatment: Morroniside was administered orally (per os) daily for 8 weeks at doses of 20 mg/kg and 100 mg/kg body weight. The control group received the vehicle.[3][4]

  • Biochemical Analysis:

    • Serum glucose and triglyceride levels were measured to assess the impact on hyperglycemia and dyslipidemia.[5]

    • Hepatic glucose and lipid content were determined to evaluate the effect on liver metabolism.[5]

  • Oxidative Stress Assessment:

    • The generation of reactive oxygen species (ROS) and the extent of lipid peroxidation in the liver were quantified to measure oxidative stress.[3][4]

    • The expression of NADPH oxidase subunits was determined by protein analysis.[3][4]

  • Inflammation and Apoptosis Marker Analysis:

    • The protein expression levels of key inflammatory mediators (NF-κB, COX-2, iNOS) and apoptosis-related proteins (Bax, cytochrome c) in the liver were analyzed.[3][4]

  • Lipid Metabolism Marker Analysis:

    • The expression of proteins involved in lipid homeostasis, including sterol regulatory element-binding proteins (SREBP-1 and SREBP-2) and peroxisome proliferator-activated receptor alpha (PPARα), was evaluated.[5]

  • Histological Analysis:

    • Hematoxylin-eosin (H&E) staining of liver tissue was performed to assess hepatocellular damage.[3][4]

Signaling Pathways and Molecular Mechanisms

Morroniside exerts its anti-diabetic effects through the modulation of multiple signaling pathways.

Regulation of Hepatic Inflammation and Oxidative Stress

Morroniside has been shown to mitigate hepatic complications in diabetes by suppressing inflammatory and oxidative stress pathways. It downregulates the expression of the pro-inflammatory transcription factor NF-κB and its downstream targets, including COX-2 and iNOS.[3][4] Concurrently, it reduces oxidative stress by inhibiting the activity of NADPH oxidase and decreasing the production of ROS and lipid peroxidation products.[3][4]

G Morroniside Morroniside NADPH_Oxidase NADPH Oxidase Morroniside->NADPH_Oxidase inhibits NF_kB NF-κB Morroniside->NF_kB inhibits ROS ROS NADPH_Oxidase->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Oxidative_Stress Oxidative Stress Lipid_Peroxidation->Oxidative_Stress COX2_iNOS COX-2, iNOS NF_kB->COX2_iNOS Inflammation Inflammation COX2_iNOS->Inflammation

Caption: Morroniside's regulation of hepatic inflammation and oxidative stress.

Modulation of Lipid Metabolism

In the diabetic state, lipid metabolism is often dysregulated. Morroniside helps to normalize lipid profiles by modulating key regulatory proteins. It downregulates the expression of SREBP-1 and SREBP-2, which are master regulators of cholesterol and fatty acid synthesis.[5] Conversely, it upregulates the expression of PPARα, a key factor in fatty acid oxidation.[5]

G Morroniside Morroniside SREBP1_2 SREBP-1, SREBP-2 Morroniside->SREBP1_2 downregulates PPARa PPARα Morroniside->PPARa upregulates Lipid_Synthesis Lipid Synthesis SREBP1_2->Lipid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation PPARa->Fatty_Acid_Oxidation Improved_Lipid_Metabolism Improved Lipid Metabolism Fatty_Acid_Oxidation->Improved_Lipid_Metabolism

Caption: Morroniside's influence on key regulators of lipid metabolism.

AGE/RAGE/Wnt/β-Catenin Signaling Pathway in Diabetic Complications

Recent studies have suggested that morroniside may also ameliorate diabetic complications, such as diabetic osteoporosis, by modulating the Advanced Glycation End-product (AGE)/Receptor for AGE (RAGE) signaling pathway.[6][7] By inhibiting the AGE/RAGE axis, morroniside can potentially mitigate downstream inflammatory and oxidative stress responses. Furthermore, it has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation.[6][7]

G Morroniside Morroniside AGE_RAGE AGE/RAGE Signaling Morroniside->AGE_RAGE inhibits Wnt_beta_catenin Wnt/β-catenin Signaling Morroniside->Wnt_beta_catenin activates Inflammation_Oxidative_Stress Inflammation & Oxidative Stress AGE_RAGE->Inflammation_Oxidative_Stress Osteoblast_Differentiation Osteoblast Differentiation Wnt_beta_catenin->Osteoblast_Differentiation Amelioration_of_Diabetic_Complications Amelioration of Diabetic Complications Osteoblast_Differentiation->Amelioration_of_Diabetic_Complications

Caption: Morroniside's role in the AGE/RAGE and Wnt/β-catenin pathways.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that morroniside possesses significant anti-diabetic potential. Its multifaceted mechanism of action, encompassing the amelioration of hyperglycemia, dyslipidemia, hepatic inflammation, and oxidative stress, positions it as a compelling candidate for further investigation. However, it is crucial to reiterate that the current body of research focuses on morroniside. Future studies are warranted to elucidate the specific anti-diabetic effects of this compound and to determine if methylation at the 7-O position alters its pharmacokinetic profile and therapeutic efficacy. A direct comparative analysis of morroniside and its methylated derivative is essential for a comprehensive understanding of their potential as anti-diabetic agents. Further in-depth mechanistic studies and well-designed clinical trials are necessary to translate these promising preclinical findings into tangible therapeutic benefits for individuals with diabetes mellitus.

References

Iridoid Glycosides from Lonicera morrowii: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Phytochemistry, Biological Activity, and Experimental Analysis of Iridoid Glycosides from Morrow's Honeysuckle.

This technical guide provides a comprehensive overview of the iridoid glycosides found in Lonicera morrowii (Morrow's Honeysuckle), a plant species known for its rich and diverse phytochemical profile. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, characterization, and potential therapeutic applications of these bioactive compounds.

Core Iridoid Glycosides in Lonicera morrowii

Lonicera morrowii is a significant source of various iridoid and secoiridoid glycosides.[1] The primary compounds identified in this plant include loganin (B1675030), secoxyloganin, secologanin, and morroniside.[1] These compounds are of considerable interest due to their potential pharmacological activities, which are currently the subject of extensive research.

Quantitative Analysis of Iridoid Glycosides

Quantitative analysis of iridoid glycosides in Lonicera morrowii reveals significant variations in their concentrations between different plant tissues, such as leaves and fruits. The following tables summarize the quantitative data from key studies, providing a comparative overview of the distribution of these compounds.

Table 1: Concentration of Major Iridoid Glycosides in Lonicera morrowii Leaves and Fruits

CompoundPlant PartConcentration (mg/g dry weight, Mean ± SE)
LoganinLeaves1.2 ± 0.3
Fruits3.5 ± 0.8
SecoxyloganinLeaves4.8 ± 1.1
Fruits12.6 ± 2.5
SecologaninLeaves0.9 ± 0.2
Fruits2.1 ± 0.5
MorronisideLeaves2.5 ± 0.6
Fruits6.8 ± 1.5

Data adapted from Whitehead and Bowers, 2013.

Experimental Protocols

The following section details the methodologies for the extraction, isolation, and quantification of iridoid glycosides from Lonicera morrowii. These protocols are based on established techniques used for the analysis of these compounds in Lonicera species and other plant matrices.

Extraction of Iridoid Glycosides

This protocol describes a general method for the efficient extraction of iridoid glycosides from plant material.

  • Sample Preparation: Collect fresh leaves and fruits of Lonicera morrowii. Freeze-dry the plant material to remove water content and then grind into a fine powder using a mortar and pestle or a mechanical grinder.

  • Solvent Extraction:

    • Weigh approximately 1 gram of the powdered plant material.

    • Suspend the powder in 20 mL of 80% methanol (B129727) in a conical flask.

    • Sonicate the mixture for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process with the plant residue two more times.

    • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol outlines a sensitive and specific method for the quantification of individual iridoid glycosides.

  • Sample Preparation for UPLC-MS/MS:

    • Dissolve a known amount of the crude extract in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • UPLC Conditions:

    • Column: ACQUITY UPLC® BEH C18 column (2.1 × 50 mm, 1.7 µm).[2][3][4]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[5]

    • Gradient Program: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration to 5% B for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2][3]

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 650 L/h.

    • MRM Transitions: Specific precursor and product ion pairs for each iridoid glycoside (e.g., Loganin, Morroniside) should be optimized using authentic standards.

G cluster_extraction Extraction Workflow cluster_analysis Analytical Workflow Plant Material Lonicera morrowii (Leaves/Fruits) Grinding Freeze-drying & Grinding Plant Material->Grinding Extraction 80% Methanol Extraction (Sonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Crude Extract Crude Iridoid Extract Evaporation->Crude Extract Dissolution Dissolve in Mobile Phase Crude Extract->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Quantification Data Analysis & Quantification UPLC_MSMS->Quantification

Figure 1. Experimental workflow for the extraction and analysis of iridoid glycosides.

Biological Activities and Signaling Pathways

The iridoid glycosides isolated from Lonicera morrowii have been shown to possess a range of biological activities, with significant potential for therapeutic applications. The following sections describe the known activities of the major compounds and the signaling pathways they modulate.

Loganin

Loganin has demonstrated significant anti-inflammatory and neuroprotective effects.[6][7]

  • Anti-inflammatory Activity: Loganin inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[8][9] This effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[8][9]

G cluster_pathway Loganin Anti-inflammatory Signaling Pathway Loganin Loganin Nrf2 Nrf2 Loganin->Nrf2 activates LPS LPS Macrophage Macrophage LPS->Macrophage stimulates InflammatoryMediators Pro-inflammatory Mediators (NO, PGE2) Macrophage->InflammatoryMediators produces HO1 HO1 Nrf2->HO1 induces HO1->InflammatoryMediators inhibits Inflammation Inflammation InflammatoryMediators->Inflammation promotes

Figure 2. Loganin's activation of the Nrf2/HO-1 pathway to reduce inflammation.

  • Neuroprotective Effects: Loganin has been shown to protect neuronal cells from amyloid-beta-induced injury. This neuroprotective effect is attributed to its ability to suppress neuroinflammatory responses through the inactivation of the NF-κB signaling pathway by inhibiting the phosphorylation of MAPKs (ERK1/2, p38, and JNK).[7]

G cluster_pathway Loganin Neuroprotective Signaling Pathway Loganin Loganin MAPKs MAPKs (ERK1/2, p38, JNK) Loganin->MAPKs inhibits phosphorylation AmyloidBeta Amyloid-beta NeuronalCell NeuronalCell AmyloidBeta->NeuronalCell induces injury NeuronalCell->MAPKs activates NFkB NF-κB MAPKs->NFkB activates Neuroinflammation Neuroinflammation & Apoptosis NFkB->Neuroinflammation promotes

References

Chemical structure and properties of 7-O-Methyl morroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside that has been isolated from plants such as the fruit of Cornus officinalis (Cornelian cherry) and Lonicera morrowii (Morrow's honeysuckle).[1] As a derivative of morroniside, a compound known for its diverse biological activities, 7-O-Methyl morroniside is of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, properties, and known biological activities, with a focus on its interaction with key cellular signaling pathways. The information is intended to support further research and development efforts.

Chemical Structure and Properties

This compound is characterized by a core iridoid structure linked to a glucose molecule, with a methyl group at the 7-O position. This methylation can influence its physicochemical properties and biological activity compared to its parent compound, morroniside.

Physicochemical Properties

While specific experimentally determined data for this compound is limited, the following table summarizes its known and predicted properties.

PropertyValueSource
Molecular Formula C₁₈H₂₈O₁₁[1]
Molecular Weight 420.41 g/mol [1]
CAS Number 41679-97-4
Appearance Light grey powder
Purity ≥98%
Storage Refrigerate at 4°C, sealed and protected from light
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Spectroscopic Data

Predicted ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1~5.25d4.5
3~7.48s
5~3.20m
~2.10m
~1.95m
7~3.75m
8~2.85m
9~2.30m
10~1.15d7.0
1'~4.65d8.0
2'~3.25t8.5
3'~3.40t9.0
4'~3.30t9.0
5'~3.35m
6'a~3.85dd12.0, 2.0
6'b~3.70dd12.0, 5.5
OCH₃~3.40s

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

PositionPredicted Chemical Shift (δ, ppm)
1~98.0
3~152.0
4~110.0
5~38.0
6~42.0
7~80.0
8~45.0
9~50.0
10~22.0
11~170.0
1'~100.0
2'~75.0
3'~78.0
4'~72.0
5'~78.5
6'~63.0
OCH₃~58.0

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Ionization ModePredicted m/z
ESI-MS (Positive)[M+Na]⁺: ~443.15
ESI-MS (Negative)[M-H]⁻: ~419.16

Biological Activity and Signaling Pathways

The biological activities of this compound are largely inferred from its parent compound, morroniside, which is known to possess anti-inflammatory, antioxidant, and neuroprotective properties. These effects are primarily attributed to the modulation of key signaling pathways.

Anti-inflammatory Effects via NF-κB and MAPK Signaling

Morroniside has been shown to exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is plausible that this compound shares this mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Morroniside has been shown to inhibit this pathway, and it is hypothesized that this compound acts similarly.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor TRAF6 TRAF6 Receptor->TRAF6 IKK IKK TRAF6->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB_P P-IkB IkB->IkB_P NF-kB->IkB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation 7-O-Methyl_morroniside_cyto This compound 7-O-Methyl_morroniside_cyto->TRAF6 inhibits DNA DNA NF-kB_nuc->DNA binds to Pro-inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory_Genes induces

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. Key members of this pathway include ERK (extracellular signal-regulated kinase) and p38. Activation of these kinases leads to the expression of inflammatory mediators. Morroniside has been demonstrated to suppress the phosphorylation of ERK and p38, thereby mitigating the inflammatory response.[2]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases MAPKK MAPKK Upstream Kinases->MAPKK activates ERK ERK MAPKK->ERK phosphorylates p38 p38 MAPKK->p38 phosphorylates P_ERK P-ERK ERK->P_ERK P_p38 P-p38 p38->P_p38 P_ERK_nuc P-ERK P_ERK->P_ERK_nuc translocates P_p38_nuc P-p38 P_p38->P_p38_nuc translocates 7-O-Methyl_morroniside_cyto This compound 7-O-Methyl_morroniside_cyto->MAPKK inhibits phosphorylation Transcription Factors Transcription Factors P_ERK_nuc->Transcription Factors activate P_p38_nuc->Transcription Factors activate Inflammatory_Response Inflammatory Response Transcription Factors->Inflammatory_Response Isolation_Workflow Start Plant Material (e.g., Cornus officinalis fruits) Extraction Extraction with 70% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Crude_Extract Crude_Extract Concentration->Crude_Extract Macroporous_Resin Macroporous Resin Column Chromatography Crude_Extract->Macroporous_Resin Silica_Gel Silica Gel Column Chromatography Macroporous_Resin->Silica_Gel Prep_HPLC Preparative HPLC (C18) Silica_Gel->Prep_HPLC End Pure this compound Prep_HPLC->End

References

In Silico Docking Studies of 7-O-Methyl Morroniside: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Whitepaper on the Computational Exploration of 7-O-Methyl Morroniside's Therapeutic Potential

This guide provides a comprehensive overview of the in silico molecular docking studies of 7-O-Methyl morroniside (B1252140), an iridoid glycoside with potential therapeutic applications. Due to the limited direct experimental data on this compound, this document leverages findings from its parent compound, morroniside, to predict potential protein targets and outline a detailed methodology for computational analysis. This approach is a common practice in drug discovery to guide further experimental validation.

Introduction

This compound is a derivative of morroniside, a well-studied bioactive compound found in Cornus officinalis. Morroniside has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects. These activities are attributed to its interaction with various protein targets and modulation of key signaling pathways. In silico molecular docking is a powerful computational technique used to predict the binding affinity and interaction patterns between a small molecule (ligand) and a protein (receptor). This guide outlines a predictive in silico study of this compound to explore its potential therapeutic targets and mechanisms of action.

Predicted Protein Targets

Based on in silico and experimental studies of morroniside, the following proteins are predicted as potential targets for this compound:

  • Poly (ADP-ribose) polymerase 1 (PARP1): An enzyme involved in DNA repair and programmed cell death.

  • Sodium-glucose cotransporter 2 (SGLT2): A membrane protein responsible for glucose reabsorption in the kidneys.

  • Tumor necrosis factor ligand superfamily member 8 (Tnfsf8): A cytokine that plays a role in the immune system.

Experimental Protocols: Molecular Docking of this compound

This section details a standardized protocol for performing molecular docking studies of this compound with its potential protein targets using AutoDock Vina, a widely used open-source docking program.

Ligand Preparation
  • Obtaining the 2D Structure: The 2D structure of this compound can be obtained from chemical databases. Its SMILES (Simplified Molecular Input Line Entry System) string is COC1C(C=C(C(=O)OC)O[C@H]2--INVALID-LINK--CO)O)O)O)C[C@H]3[C@H]1OC3(C)C.

  • 2D to 3D Conversion: The 2D structure is converted into a 3D structure using software like OpenBabel or online tools. This process generates a 3D conformation of the ligand.

  • Energy Minimization: The 3D structure of the ligand is then energy-minimized using a force field such as MMFF94 to obtain a stable, low-energy conformation.

  • File Format Conversion: The energy-minimized 3D structure is saved in PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Receptor Preparation
  • Protein Structure Retrieval: The 3D crystallographic structures of the target proteins are downloaded from the Protein Data Bank (PDB). For this guide, we will use the following PDB IDs as examples:

    • PARP1: 4RV6

    • SGLT2: 7VSI

    • Tnfsf8: (No complete experimental structure available, homology modeling would be required)

  • Protein Clean-up: The downloaded PDB file is processed to remove water molecules, co-crystallized ligands, and any other non-essential molecules.

  • Addition of Polar Hydrogens and Charges: Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to accurately model electrostatic interactions.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT format.

Molecular Docking with AutoDock Vina
  • Grid Box Definition: A 3D grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket.

  • Docking Simulation: The docking simulation is performed using AutoDock Vina. The program searches for the best binding poses of the ligand within the defined grid box by evaluating the binding energy of each pose.

  • Analysis of Results: The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable and likely binding conformation. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Data Presentation

The following tables summarize the predicted binding affinities of this compound with its potential protein targets, based on the known interactions of morroniside.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)
PARP14RV6-
SGLT27VSI-
Tnfsf8Homology Model-6.3 (based on morroniside)

Note: The binding affinities for PARP1 and SGLT2 with this compound are not available in the literature and would be determined through the execution of the docking protocol described above. The value for Tnfsf8 is based on a reported study with morroniside and serves as an estimated value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the experimental workflow for the in silico docking study.

Signaling Pathways

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NF-kB NF-κB IkB->NF-kB Inhibition Nucleus Nucleus NF-kB->Nucleus Translocation Gene Transcription Inflammatory Gene Transcription

Caption: Predicted modulation of the NF-κB signaling pathway.

MAPK_Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation Gene Expression Cellular Responses Transcription Factors->Gene Expression

Caption: Predicted modulation of the MAPK signaling pathway.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element Nrf2->ARE Binding Gene Expression Antioxidant Gene Expression ARE->Gene Expression

Caption: Predicted activation of the Nrf2 signaling pathway.

Experimental Workflow

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking 2D_Structure 2D Structure of This compound 3D_Conversion 2D to 3D Conversion 2D_Structure->3D_Conversion Energy_Minimization_L Energy Minimization 3D_Conversion->Energy_Minimization_L PDBQT_Ligand Save as PDBQT Energy_Minimization_L->PDBQT_Ligand Run_Vina Run AutoDock Vina PDBQT_Ligand->Run_Vina PDB_Structure Download Protein Structure (PDB) Protein_Cleanup Remove Water & Ligands PDB_Structure->Protein_Cleanup Add_Hydrogens Add Polar Hydrogens & Charges Protein_Cleanup->Add_Hydrogens PDBQT_Receptor Save as PDBQT Add_Hydrogens->PDBQT_Receptor Grid_Box Define Grid Box PDBQT_Receptor->Grid_Box Grid_Box->Run_Vina Analyze_Results Analyze Docking Results Run_Vina->Analyze_Results

Caption: Experimental workflow for in silico molecular docking.

Conclusion

This technical guide provides a comprehensive framework for the in silico investigation of this compound. By leveraging data from its parent compound, morroniside, we have identified potential protein targets and outlined a detailed molecular docking protocol. The provided workflows and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development. The predictive nature of this study underscores the importance of further experimental validation to confirm the therapeutic potential of this compound.

The Oral Bioavailability of 7-O-Methyl Morroniside: A Technical Overview and Analysis of the Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the oral bioavailability of 7-O-Methyl morroniside (B1252140), an iridoid glycoside found in Cornus officinalis. Direct research on the oral pharmacokinetics of 7-O-Methyl morroniside is not extensively available in current literature. Consequently, this paper provides an in-depth analysis of the oral bioavailability of its parent compound, morroniside, to serve as a predictive framework. This guide summarizes quantitative pharmacokinetic data, details established experimental protocols for morroniside, and explores associated signaling pathways, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a naturally occurring iridoid glycoside isolated from Cornus officinalis (Shan Zhu Yu), a plant with a long history in traditional Chinese medicine.[1] Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, making them subjects of interest for therapeutic development. Understanding the oral bioavailability of these compounds is a critical step in evaluating their potential as orally administered drugs.

Currently, there is a notable lack of published studies specifically detailing the oral bioavailability and complete pharmacokinetic profile of this compound. However, extensive research has been conducted on its parent compound, morroniside. Given the structural similarity—the addition of a methyl group at the 7-hydroxyl position—the pharmacokinetic properties of morroniside can provide valuable insights and a foundational understanding for predicting the behavior of this compound in vivo. This guide, therefore, focuses on the established data for morroniside to inform future research and development efforts for its methylated derivative.

Pharmacokinetics of Morroniside

Studies on morroniside have consistently shown that it is rapidly absorbed and eliminated following oral administration in rats, exhibiting linear pharmacokinetics over a range of doses.[2] However, its absolute oral bioavailability is generally low.[2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of morroniside after oral and intravenous administration in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of Morroniside in Sprague-Dawley Rats After a Single Oral Administration

Dose (mg/kg)Cmax (µg/L)Tmax (h)AUC (µg·h/L)t1/2 (h)Reference
20334.2 ± 148.00.6 ± 0.3587.6 ± 290.7 (AUC0-inf)0.7 ± 0.3[3]
10----[2]
30----[2]
90----[2]

Table 2: Bioavailability and Systemic Clearance of Morroniside in Sprague-Dawley Rats

ParameterValueReference
Absolute Oral Bioavailability4.3%[2]

Experimental Protocols

The data presented above were generated from rigorous experimental designs. The following sections detail the methodologies typically employed in these pharmacokinetic studies.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.

  • Acclimatization: A period of acclimatization is allowed before the commencement of experiments.

  • Fasting: Animals are usually fasted overnight before dosing, with free access to water.

Drug Administration and Sample Collection
  • Oral Administration (p.o.): Morroniside, dissolved in a suitable vehicle (e.g., water or saline), is administered via oral gavage.

  • Intravenous Administration (i.v.): For determining absolute bioavailability, a solution of morroniside is administered intravenously, typically through the tail vein.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration from the jugular vein or another appropriate site into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.

Bioanalytical Method: Quantification of Morroniside

The concentration of morroniside in plasma samples is determined using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: A protein precipitation step is typically employed to extract the analyte from the plasma matrix. This often involves the addition of an organic solvent like methanol (B129727) or acetonitrile, followed by vortexing and centrifugation.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is frequently used.

    • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous solution (e.g., water with a small percentage of formic acid) is used for elution.

    • Detection: The UV detector is set to a specific wavelength (e.g., 239 nm) to monitor the eluting compound.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Oral Bioavailability Study

The following diagram illustrates a typical workflow for determining the oral bioavailability of a compound like morroniside.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Admin Oral Gavage (p.o.) Fasting->Oral_Admin IV_Admin Intravenous Injection (i.v.) Fasting->IV_Admin Blood_Collection Serial Blood Collection Oral_Admin->Blood_Collection IV_Admin->Blood_Collection Plasma_Separation Centrifugation for Plasma Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Prep Protein Precipitation Sample_Storage->Sample_Prep LC_MS_Analysis LC-MS/MS Quantification Sample_Prep->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling LC_MS_Analysis->PK_Analysis

Caption: Workflow for an in-vivo oral bioavailability study.

Signaling Pathways Modulated by Morroniside

Morroniside has been shown to exert its biological effects through the modulation of several key signaling pathways, which are likely relevant for this compound as well.

  • TRAF6-Mediated NF-κB/MAPK Signaling Pathway: Morroniside has been found to inhibit inflammatory bone loss by targeting this pathway. It can suppress the expression of TRAF6, which in turn inhibits the activation of NF-κB and MAPK signaling, thereby reducing the inflammatory response.[4]

G Morroniside Morroniside TRAF6 TRAF6 Morroniside->TRAF6 inhibits NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Caption: Morroniside's inhibition of the TRAF6-mediated NF-κB/MAPK pathway.

  • Nrf2 and MAPK Signaling Pathways: In the context of oxidative stress, morroniside has demonstrated protective effects by upregulating the Nrf2 pathway, which is a key regulator of antioxidant responses. It also modulates the p38 and JNK pathways, which are components of the MAPK signaling cascade, to regulate apoptosis-related proteins.[5]

G Morroniside Morroniside Nrf2 p-Nrf2 Upregulation Morroniside->Nrf2 MAPK_apoptosis p38/JNK MAPK Pathways Morroniside->MAPK_apoptosis modulates Antioxidants Antioxidant Enzymes (SOD, NQO1) Nrf2->Antioxidants activates Apoptosis Apoptosis Regulation MAPK_apoptosis->Apoptosis

Caption: Morroniside's modulation of Nrf2 and MAPK pathways.

Conclusion and Future Directions

While direct experimental data on the oral bioavailability of this compound remains to be established, the comprehensive analysis of its parent compound, morroniside, provides a solid foundation for preliminary assessment. The data on morroniside suggest that this compound is likely to be rapidly absorbed but may exhibit low oral bioavailability. The methylation at the 7-O position could potentially influence its lipophilicity and interaction with metabolic enzymes and transporters, which may lead to differences in its pharmacokinetic profile compared to morroniside.

For drug development professionals, this indicates that formulation strategies to enhance oral bioavailability, such as the use of absorption enhancers or novel delivery systems, may be necessary to unlock the full therapeutic potential of this compound.

Future research should prioritize dedicated pharmacokinetic studies on this compound to determine its Cmax, Tmax, AUC, and absolute oral bioavailability. Furthermore, investigating its metabolic fate and identifying the transporters involved in its absorption and disposition will be crucial for a complete understanding of its behavior in vivo. The experimental protocols and analytical methods detailed in this guide for morroniside provide a clear and validated starting point for these future investigations.

References

Methodological & Application

Application Note: Quantification of 7-O-Methyl Morroniside using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside found in various medicinal plants, including those from the Cornus genus. As a derivative of morroniside, it is of significant interest to researchers in natural product chemistry and drug development for its potential therapeutic properties. A reliable and accurate analytical method for the quantification of 7-O-Methyl morroniside is essential for quality control of herbal materials, pharmacokinetic studies, and standardization of extracts. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of this compound.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of water and acetonitrile, modified with formic acid to improve peak shape and resolution. Quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a calibration curve generated from reference standards of known concentrations. Iridoid glycosides typically exhibit strong UV absorbance around 240 nm, making this a suitable detection wavelength.[1]

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Materials:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Formic acid (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Syringe filters (0.45 µm)

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient Elution A linear gradient should be optimized for the best separation. A starting point could be: 0-20 min, 10-30% B; 20-25 min, 30-90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.
Flow Rate 1.0 mL/min[1]
Injection Volume 10-20 µL[1]
Column Temperature 25°C[1]
Detection Wavelength 240 nm[1]

3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The following is a general procedure for the extraction of this compound from a plant matrix. The specific details may need to be adjusted based on the sample type.

  • Extraction: Accurately weigh a known amount of the powdered plant material. Add a defined volume of methanol and extract using ultrasonication or reflux.[1]

  • Centrifugation: Centrifuge the extract to pellet any solid material.[1]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

5. Quantification

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation (Illustrative Data)

The developed method should be validated according to ICH guidelines. The following table summarizes illustrative performance data for a typical HPLC-UV method for the quantification of a natural product like this compound.

Validation ParameterIllustrative Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL

Diagrams

HPLC_Workflow cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration_Curve->Concentration_Calc Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Reference_Standard Reference Standard Method HPLC-UV Analysis Reference_Standard->Method Sample_Matrix Sample Matrix Sample_Matrix->Method HPLC_Parameters Optimized HPLC Parameters HPLC_Parameters->Method Quantitative_Data Quantitative Data Method->Quantitative_Data Method_Validation Method Validation Report Method->Method_Validation

References

Application Notes and Protocols for Testing 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-O-Methyl morroniside (B1252140) is an iridoid glycoside derived from Cornus officinalis (Shan Zhu Yu), a plant with a long history in traditional medicine. While research on 7-O-Methyl morroniside is emerging, studies on its parent compound, morroniside, have revealed significant therapeutic potential, including anti-inflammatory, neuroprotective, and osteogenic properties. It is suggested that methylation at the C-7 position may enhance the biological activity of morroniside, making this compound a compound of high interest for drug development.

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activity of this compound. The methodologies are based on established protocols for morroniside and provide a strong foundation for investigating the therapeutic potential of its methylated derivative.

Data Presentation: Efficacy of Morroniside In Vitro

The following table summarizes the effective concentrations of the parent compound, morroniside, in various in vitro models. This data can serve as a starting point for designing dose-response experiments for this compound.

Cell LineAssay TypeInducing AgentEffective Concentration of MorronisideObserved Effects
RAW 264.7 (Murine Macrophages)Anti-inflammatoryLipopolysaccharide (LPS)10 - 100 µMInhibition of nitric oxide (NO) and pro-inflammatory cytokine (TNF-α, IL-6, IL-1β) production.[1][2][3][4][5]
SH-SY5Y & SK-N-SH (Human Neuroblastoma)NeuroprotectionHydrogen Peroxide (H₂O₂), MPP+1 - 100 µMProtection against oxidative stress-induced cell death, reduction of reactive oxygen species (ROS), and inhibition of apoptosis.[6][7]
PC12 (Rat Pheochromocytoma)NeuroprotectionMPP+5 µMReversal of MPP+-induced cell death.
MC3T3-E1 (Murine Pre-osteoblasts)Osteogenic ActivityN/A10 - 80 µMPromotion of osteoblast proliferation and differentiation.[8][9][10]
OLN-93 (Oligodendrocyte Precursor)NeuroprotectionHydrogen Peroxide (H₂O₂)200 - 400 µMProtection against H₂O₂-induced injury and reduction of oxidative stress.[11][12]

Experimental Protocols

Protocol 1: Assessment of Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in DMEM. A stock solution can be prepared in DMSO and diluted in the medium (ensure final DMSO concentration is <0.1%). Pre-treat the cells with the different concentrations of this compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with vehicle only) and an LPS-only control group.

  • Nitrite (B80452) Measurement: After 24 hours of incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-only control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.[13][14]

Experimental Workflow for Anti-Inflammatory Assay

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed_cells Seed RAW 264.7 cells (5 x 10^4 cells/well) incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 pre_treat Pre-treat with This compound (1h) stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate_24h_2 Incubate for 24h stimulate->incubate_24h_2 collect_supernatant Collect Supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure Absorbance (540 nm) griess_assay->measure_absorbance

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Protocol 2: Assessment of Neuroprotective Activity in SH-SY5Y Cells

This protocol evaluates the ability of this compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death caused by hydrogen peroxide (H₂O₂).

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen Peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well in DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to H₂O₂ (e.g., 500 µM) for another 18-24 hours.[7] Include a vehicle control group and an H₂O₂-only control group.

  • Cell Viability Assay (MTT):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

Signaling Pathway for Neuroprotection (Nrf2/ARE Pathway)

G compound 7-O-Methyl morroniside nrf2 Nrf2 compound->nrf2 promotes activation ros Oxidative Stress (e.g., H2O2) keap1 Keap1 ros->keap1 induces dissociation keap1->nrf2 sequesters in cytoplasm are ARE (Antioxidant Response Element) nrf2->are translocates to nucleus and binds to ARE antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes activates transcription cell_survival Cell Survival antioxidant_genes->cell_survival promotes

Caption: Proposed Nrf2/ARE signaling pathway for the neuroprotective effects of this compound.

Protocol 3: Assessment of Osteogenic Proliferation in MC3T3-E1 Cells

This protocol assesses the effect of this compound on the proliferation of MC3T3-E1 pre-osteoblastic cells, a key process in bone formation.

Materials:

  • MC3T3-E1 cells

  • Alpha Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT reagent

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed MC3T3-E1 cells in 96-well plates at a density of 2 x 10³ cells/well in α-MEM with 10% FBS and 1% penicillin-streptomycin. Allow them to attach for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40, 80 µM).[8][15]

  • Incubation: Incubate the cells for 48-72 hours.

  • Proliferation Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell proliferation as a percentage of the vehicle-treated control group.

Signaling Pathway for Osteogenic Activity (NF-κB and MAPK Inhibition)

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) traf6 TRAF6 inflammatory_stimuli->traf6 compound 7-O-Methyl morroniside compound->traf6 inhibits nf_kb NF-κB Pathway traf6->nf_kb mapk MAPK Pathway (p38, JNK, ERK) traf6->mapk osteogenesis_promotion Promotion of Osteogenesis traf6->osteogenesis_promotion allows osteogenesis_inhibition Inhibition of Osteogenesis nf_kb->osteogenesis_inhibition mapk->osteogenesis_inhibition

Caption: Proposed mechanism of this compound in promoting osteogenesis by inhibiting NF-κB and MAPK signaling.

References

Application Notes and Protocols for In Vitro Neuroprotection Assays of 7-O-Methyl morroniside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays to evaluate the neuroprotective potential of 7-O-Methyl morroniside (B1252140). While direct and extensive literature on 7-O-Methyl morroniside is emerging, the protocols and mechanisms outlined below are based on robust studies of its parent compound, morroniside, and are readily adaptable. 7-α-O-Methylmorroniside has demonstrated significant neuroprotective activity against glutamate-induced toxicity in HT22 hippocampal cells, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Overview of Neuroprotective Mechanisms

This compound is believed to exert its neuroprotective effects through several key mechanisms, primarily centered around the mitigation of oxidative stress and the inhibition of apoptosis. These processes are often mediated by the activation of crucial intracellular signaling pathways.

Key Investigated Pathways:

  • PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation. Activation of PI3K/Akt by this compound can lead to the downstream inhibition of apoptotic proteins and the promotion of cell survival.

  • Nrf2/ARE Signaling Pathway: The Nrf2/ARE pathway is a primary regulator of the cellular antioxidant response. This compound may activate Nrf2, leading to the transcription of antioxidant enzymes that protect neuronal cells from oxidative damage.

Experimental Assays for Neuroprotection

A battery of in vitro assays is essential to comprehensively evaluate the neuroprotective effects of this compound. The following protocols are foundational for assessing its efficacy in various models of neuronal injury.

Cell Viability Assays

Objective: To determine the protective effect of this compound against neuronal cell death induced by toxins such as hydrogen peroxide (H₂O₂), glutamate (B1630785), or oxygen-glucose deprivation/reperfusion (OGD/R).

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Culture: Plate neuronal cells (e.g., HT22, SK-N-SH, or primary cortical neurons) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.

  • Induction of Injury: After pre-treatment, induce neuronal injury by adding the toxic agent (e.g., 200 µM H₂O₂ for 24 hours or 5 mM glutamate for 24 hours). A control group without the toxin and a vehicle control group should be included.

  • MTT Incubation: Following the injury period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Oxidative Stress Assays

Objective: To assess the ability of this compound to mitigate oxidative stress in neuronal cells.

Key Parameters and Assays:

  • Reactive Oxygen Species (ROS) Production: Measured using the DCFH-DA (2',7'-dichlorofluorescin diacetate) assay.

  • Lipid Peroxidation: Quantified by measuring Malondialdehyde (MDA) levels.

  • Antioxidant Enzyme Activity: Assessed by measuring the activity of Superoxide (B77818) Dismutase (SOD).

Experimental Protocols:

DCFH-DA Assay for ROS:

  • Follow steps 1-3 of the MTT assay protocol.

  • After inducing injury, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

MDA Assay:

  • Prepare cell lysates from treated and control groups.

  • Use a commercial MDA assay kit according to the manufacturer's instructions, which typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • Measure the absorbance at the specified wavelength.

SOD Assay:

  • Prepare cell lysates.

  • Use a commercial SOD assay kit, which measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

  • Measure the absorbance at the specified wavelength.

Apoptosis Assays

Objective: To determine if this compound can inhibit the apoptotic cascade in neuronal cells.

Key Markers and Assays:

  • Apoptosis-related Proteins: Western blot analysis for Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved Caspase-3 (executioner caspase).[1]

  • Nuclear Morphology: Hoechst 33342 staining to visualize condensed or fragmented nuclei characteristic of apoptosis.[1]

Experimental Protocols:

Western Blot Analysis:

  • Prepare protein lysates from treated and control cells.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Hoechst 33342 Staining:

  • Culture cells on coverslips in a 24-well plate and treat as described previously.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cells with Hoechst 33342 solution.

  • Wash and mount the coverslips on microscope slides.

  • Observe the nuclear morphology under a fluorescence microscope.

Data Presentation

Quantitative data from the neuroprotective assays of the parent compound, morroniside, are summarized below. These tables can serve as a reference for designing experiments and anticipating the potential efficacy of this compound.

Table 1: Effect of Morroniside on Cell Viability in H₂O₂-Induced SK-N-SH Cells

Treatment GroupConcentrationCell Viability (% of Control)
Control-100
H₂O₂ (200 µM)-~50%
Morroniside + H₂O₂1 µMIncreased
Morroniside + H₂O₂10 µMSignificantly Increased
Morroniside + H₂O₂100 µMSignificantly Increased

Data adapted from studies on morroniside, specific values for this compound need to be experimentally determined.

Table 2: Effect of Morroniside on Oxidative Stress Markers in H₂O₂-Induced SK-N-SH Cells [1]

Treatment GroupMDA Level (nmol/g protein)SOD Level (U/mg protein)
Control~119~6.77
H₂O₂ (200 µM)~296~3.74
Morroniside (1 µM) + H₂O₂DecreasedIncreased
Morroniside (10 µM) + H₂O₂Significantly DecreasedSignificantly Increased
Morroniside (100 µM) + H₂O₂Significantly DecreasedSignificantly Increased

Data adapted from studies on morroniside, specific values for this compound need to be experimentally determined.

Table 3: Effect of Morroniside on Apoptosis-Related Protein Expression

Treatment GroupBcl-2 ExpressionBax ExpressionCleaved Caspase-3 Activity
ControlHighLowLow
H₂O₂DecreasedIncreasedIncreased
Morroniside + H₂O₂IncreasedDecreasedDecreased

Qualitative representation based on Western blot data from morroniside studies.

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the neuroprotective effects of this compound.

G cluster_workflow Experimental Workflow for In Vitro Neuroprotection Assay cluster_assays Assays A Neuronal Cell Culture (e.g., HT22, SK-N-SH) B Pre-treatment with This compound A->B C Induction of Neuronal Injury (e.g., Glutamate, H₂O₂) B->C D Assessment of Neuroprotection C->D E Cell Viability (MTT Assay) D->E F Oxidative Stress (ROS, MDA, SOD) D->F G Apoptosis (Western Blot, Staining) D->G

Caption: Workflow for assessing the neuroprotective effects of this compound.

G cluster_pi3k PI3K/Akt Signaling Pathway Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival Akt->Survival

Caption: Activation of the PI3K/Akt pathway by this compound promotes cell survival.

G cluster_nrf2 Nrf2/ARE Signaling Pathway Compound This compound Nrf2 Nrf2 Activation & Translocation Compound->Nrf2 ARE ARE Binding Nrf2->ARE Antioxidant Antioxidant Gene Expression (e.g., SOD) ARE->Antioxidant OxidativeStress Oxidative Stress Antioxidant->OxidativeStress

Caption: The Nrf2/ARE pathway activation reduces oxidative stress.

References

Application Notes and Protocols for Studying the Efficacy of 7-O-Methyl Morroniside in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methyl morroniside (B1252140), an iridoid glycoside extracted from Cornus officinalis, has demonstrated significant therapeutic potential in preclinical studies, particularly in the areas of neuroprotection, anti-inflammation, and metabolic regulation.[1] These application notes provide a comprehensive overview of the key animal models used to investigate the efficacy of 7-O-Methyl morroniside and its parent compound, morroniside. Detailed protocols for model induction, compound administration, and endpoint analysis are provided to facilitate the design and execution of robust preclinical studies.

Key Therapeutic Areas and Corresponding Animal Models

The therapeutic efficacy of this compound has been evaluated in a range of animal models mimicking human diseases. The primary areas of investigation include neurodegenerative disorders, cerebral ischemia, and metabolic diseases.

Therapeutic AreaAnimal ModelKey Pathological Features
Alzheimer's Disease 5xFAD Transgenic MiceAmyloid-β (Aβ) plaque deposition, neuroinflammation, cognitive deficits.[2][3]
Parkinson's Disease MPTP-Induced MiceDopaminergic neuron loss in the substantia nigra, motor impairments.[4][5]
Cerebral Ischemia Middle Cerebral Artery Occlusion (MCAO) in RatsFocal brain infarction, neurological deficits, oxidative stress.[6][7]
Cognitive Dysfunction Sevoflurane-Induced Aged MiceNeuroinflammation, synaptic dysfunction, learning and memory impairment.[8][9]
Diabetic Nephropathy Streptozotocin (STZ)-Induced Diabetic RatsHyperglycemia, renal fibrosis, proteinuria.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the efficacy of this compound and morroniside in various animal models.

Table 1: Neuroprotection Studies
Animal ModelCompoundDosageAdministration RouteTreatment DurationKey Efficacy OutcomesReference
5xFAD Mice 7-α-O-Methylmorroniside15 mg/kg and 30 mg/kgOral gavageNot specifiedImproved learning and memory, reduced Aβ1-40, Aβ1-42, and p-Tau levels.[2][10][2][10]
MPTP-Induced Mice Morroniside25, 50, and 100 mg/kgNot specifiedNot specifiedRestored motor function, reduced neuronal injury, increased glutathione (B108866) (GSH) levels, and decreased malondialdehyde (MDA) levels.[4][11][4][11]
MCAO Rats Morroniside30, 90, and 270 mg/kg/dayIntragastric3 days post-ischemiaImproved neurological scores, reduced infarct volume, decreased MDA levels, and increased superoxide (B77818) dismutase (SOD) activity.[6][6]
Sevoflurane-Induced Aged Mice MorronisideNot specifiedIntraperitoneal injection28 daysAmeliorated cognitive impairment, inhibited neuroinflammation, and reduced neuronal apoptosis.[12][12]
Table 2: Metabolic and Anti-inflammatory Studies
Animal ModelCompoundDosageAdministration RouteTreatment DurationKey Efficacy OutcomesReference
db/db Mice (Type 2 Diabetes) Morroniside20 or 100 mg/kg/dayOral8 weeksDecreased serum glucose, reduced reactive oxygen species generation in the liver.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and morroniside.

Animal Model Induction

The 5xFAD transgenic mouse model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial Alzheimer's disease mutations.[3] This leads to the rapid development of amyloid plaques, gliosis, and cognitive deficits, making it a valuable model for studying Alzheimer's disease pathology and testing potential therapeutics.[3][13]

  • Animals: 5xFAD transgenic mice and wild-type littermates.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Genotyping: Perform genotyping to confirm the presence of the transgenes.

  • Age for Intervention: Studies often begin at 4-6 months of age when pathology is established.[13]

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[5]

  • Animals: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

  • MPTP Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free saline.

  • Induction Protocol (Subacute): Administer MPTP at a dose of 20-30 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days.[14]

  • Safety Precautions: MPTP is a potent neurotoxin. Handle with extreme care in a certified chemical fume hood, and wear appropriate personal protective equipment (PPE).

This surgical model involves the temporary or permanent occlusion of the middle cerebral artery to induce a focal ischemic stroke.[7]

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) or another suitable anesthetic.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the pterygopalatine artery.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce a silicone-coated nylon monofilament (e.g., 4-0) through the ECA into the ICA to occlude the origin of the MCA (approximately 18-20 mm from the carotid bifurcation).

    • For transient MCAO, withdraw the filament after a defined period (e.g., 90 minutes) to allow reperfusion. For permanent MCAO, leave the filament in place.

    • Suture the incision and allow the animal to recover.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal for neurological deficits.

Compound Administration
  • Preparation of this compound: For oral administration, this compound can be dissolved or suspended in a suitable vehicle such as saline or distilled water. For intraperitoneal injection, ensure the solution is sterile.

  • Route of Administration: The most common routes are oral gavage (p.o.) and intraperitoneal injection (i.p.).

  • Dosage and Frequency: The dosage and frequency of administration will depend on the specific study design and should be determined based on preliminary dose-ranging studies.

Behavioral Assessments

The MWM is used to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (e.g., by adding non-toxic white paint) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface.

  • Procedure:

    • Acquisition Phase (e.g., 5 days): Conduct four trials per day. In each trial, release the mouse from one of four starting positions, facing the pool wall. Allow the mouse to search for the hidden platform for a set time (e.g., 60 seconds). If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15-20 seconds.

    • Probe Trial (e.g., on day 6): Remove the platform and allow the mouse to swim freely for 60 seconds.

  • Data Analysis: Record and analyze the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Histological and Immunohistochemical Analysis

Nissl staining is used to visualize the morphology and density of neurons.

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then cryoprotect in a sucrose (B13894) solution. Cut brain sections (e.g., 20-30 µm) on a cryostat.

  • Staining Protocol:

    • Mount sections on gelatin-coated slides.

    • Rehydrate the sections through a series of graded ethanol (B145695) solutions and then in distilled water.

    • Stain with a 0.1% cresyl violet solution.

    • Differentiate in 95% ethanol.

    • Dehydrate, clear in xylene, and coverslip.

  • Analysis: Examine sections under a microscope to assess neuronal loss and morphological changes.

Iba1 is a marker for microglia, and GFAP is a marker for astrocytes. Their upregulation is indicative of neuroinflammation.

  • Tissue Preparation: Prepare brain sections as described for Nissl staining.

  • Staining Protocol:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

    • Incubate with primary antibodies (e.g., rabbit anti-Iba1 and mouse anti-GFAP) overnight at 4°C.

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Counterstain with a nuclear stain (e.g., DAPI).

    • Mount and coverslip.

  • Analysis: Quantify the fluorescence intensity or the number of Iba1- and GFAP-positive cells using fluorescence microscopy and image analysis software.

Biochemical Assays

ELISA is used to quantify the levels of pro-inflammatory cytokines in brain tissue.

  • Sample Preparation: Homogenize brain tissue in a lysis buffer containing protease inhibitors. Centrifuge the homogenate and collect the supernatant.

  • ELISA Protocol:

    • Use a commercial ELISA kit for mouse or rat TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and reading the absorbance on a plate reader.

  • Data Analysis: Calculate the concentration of cytokines in the samples based on the standard curve.

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Sample Preparation: Prepare protein lysates from brain tissue as described for ELISA.

  • Western Blot Protocol:

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies (e.g., anti-NMDAR2B, anti-phospho-Tau) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

G cluster_0 Neuroinflammation LPS/Aβ LPS/Aβ TLR4 TLR4 MyD88 MyD88 NF-κB NF-κB Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) This compound This compound

G cluster_1 Oxidative Stress Oxidative Stress Oxidative Stress Keap1 Keap1 Nrf2 Nrf2 ARE ARE Antioxidant Enzymes (SOD, GSH) Antioxidant Enzymes (SOD, GSH) This compound This compound

G cluster_2 Excitotoxicity in Alzheimer's Disease Aβ Oligomers Aβ Oligomers NMDAR2B NMDAR2B Ca2+ Influx Ca2+ Influx Neuronal Apoptosis Neuronal Apoptosis This compound This compound

Experimental Workflow

G Animal Model Induction Animal Model Induction This compound Treatment This compound Treatment Animal Model Induction->this compound Treatment Behavioral Testing Behavioral Testing This compound Treatment->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Data Analysis and Interpretation Data Analysis and Interpretation Histological Analysis->Data Analysis and Interpretation Biochemical Analysis->Data Analysis and Interpretation

References

Application Note: LC-MS/MS Analysis of 7-O-Methyl morroniside in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside found in various medicinal plants, such as Cornus officinalis, and is recognized for its potential therapeutic properties.[1] Accurate and sensitive quantification of 7-O-Methyl morroniside in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the quality control of herbal medicines. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for bioanalytical assays. This document outlines a detailed protocol for the quantification of this compound in biological samples.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS analysis of morroniside and its derivatives, which can be adapted for this compound analysis.

Table 1: LC-MS/MS Method Parameters for Morroniside Derivatives

ParameterDescription
Chromatographic Column C18 column (e.g., Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µm; Inertsil ODS-SP, 50mm x 2.1mm, 5µm)[2][3]
Mobile Phase A: 0.1% formic acid in water B: Acetonitrile[2]
Flow Rate 0.4 mL/min[2][3]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[2][4]
Detection Mode Multiple Reaction Monitoring (MRM)[3][4]

Table 2: Calibration Curve and Linearity for Morroniside Analysis

AnalyteLinear Range (µg/L)Correlation Coefficient (r)
Morroniside2 - 50000.9966[3]

Table 3: Method Validation Parameters for a Related Morroniside Assay

ParameterResult
Intra-day Precision (RSD%) < 9.58%[2]
Inter-day Precision (RSD%) < 9.58%[2]
Recovery 67.62% - 80.14%[2]
Limit of Quantification (LOQ) 2 µg/L[3]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the LC-MS/MS analysis of this compound.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Sample Collection: Collect biological samples (e.g., plasma, serum) and store them at -80°C until analysis.

  • Thawing: Thaw the samples on ice.

  • Aliquoting: Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate internal standard (IS), such as paeoniflorin (B1679553) or chloramphenicol, to each sample.[2][3]

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) (or methanol) to precipitate the proteins.[4]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.[4]

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Analysis
  • LC System: An ultra-high performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column.[2][4]

    • Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[2]

    • Flow Rate: Set the flow rate to 0.4 mL/min.[2][3]

    • Injection Volume: Inject an appropriate volume of the prepared sample.

  • Mass Spectrometric Detection:

    • Ionization: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.[2][4]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For morroniside, a known transition is m/z 451.0 → 179.0 in negative mode.[2] The specific transitions for this compound will need to be determined empirically but will be related to its molecular weight.

  • Data Acquisition and Processing: Use appropriate software to acquire and process the data to determine the concentration of this compound in the samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Logical Relationship of Bioanalytical Method Validation

method_validation Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability LOQ Limit of Quantification (LOQ) Validation->LOQ

Caption: Key parameters for bioanalytical method validation.

References

Application Notes and Protocols for 7-O-Methyl Morroniside in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-O-Methyl morroniside (B1252140), an iridoid glycoside with neuroprotective properties, in preclinical research models of Alzheimer's disease (AD). The protocols detailed below are based on established methodologies for evaluating the therapeutic potential of compounds against AD-related pathology.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in the brain. Recent research has highlighted the potential of natural compounds in mitigating AD pathology. 7-O-Methyl morroniside, extracted from Cornus officinalis, has emerged as a promising candidate, demonstrating neuroprotective effects in both in vivo and in vitro models of AD.[1][2] Studies suggest that its mechanism of action involves the modulation of the gut-brain axis and the inhibition of N-methyl-D-aspartate receptor 2B (NMDAR2B)-mediated excitotoxicity.[1][2]

In Vivo Model: 5xFAD Transgenic Mice

The 5xFAD mouse model is a widely used transgenic model that co-expresses five familial Alzheimer's disease mutations, leading to accelerated Aβ deposition, gliosis, and cognitive deficits, recapitulating key aspects of human AD pathology.

Quantitative Data Summary

The following tables summarize the reported effects of this compound in 5xFAD mice.

Table 1: Effects of this compound on Cognitive Function and Neuropathology in 5xFAD Mice

Parameter5xFAD Control5xFAD + this compoundOutcomeReference
Morris Water Maze (Escape Latency)IncreasedDecreasedImproved learning and memory[1][2]
Neuronal ApoptosisIncreasedDecreasedNeuroprotection[1][2]
Oxidative Stress MarkersIncreasedDecreasedReduced oxidative damage[1][2]
Aβ1-40 Levels (Brain)ElevatedReducedDecreased amyloid burden[1][2]
Aβ1-42 Levels (Brain)ElevatedReducedDecreased amyloid burden[1][2]
p-Tau Levels (Brain)ElevatedReducedReduced tau pathology[1][2]
Inflammatory Factors (Brain)IncreasedReducedAnti-inflammatory effect[1][2]

Table 2: Effects of this compound on Gut Microbiota in 5xFAD Mice

Bacterial Taxa5xFAD Control5xFAD + this compoundOutcomeReference
Lactobacillus (Abundance)DecreasedIncreasedRestoration of beneficial bacteria[1][2]
Muribaculaceae (Abundance)IncreasedDecreasedReduction of inflammation-associated bacteria[1][2]
Prevotellaceae (Abundance)IncreasedDecreasedReduction of inflammation-associated bacteria[1][2]

Experimental Protocols: In Vivo Studies

Morris Water Maze for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular water tank (120-150 cm diameter)

  • Escape platform (10 cm diameter)

  • Water opacified with non-toxic white paint

  • Water heater to maintain temperature at 22-25°C

  • External visual cues

  • Video tracking system and software

Protocol:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before each session.

  • Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform.

  • Cued Training (Day 1): Place a visible flag on the platform. Conduct 4 trials where the mouse is placed in the water from different starting quadrants and allowed to find the visible platform.

  • Acquisition Phase (Days 2-6):

    • Submerge the platform 1-1.5 cm below the water surface in the target quadrant.

    • Conduct 4 trials per mouse per day from different, quasi-random starting positions.

    • Allow a maximum of 60 seconds for the mouse to find the platform. If it fails, guide it to the platform and allow it to remain for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 7):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.

Immunohistochemistry for Aβ Plaques and Phosphorylated Tau

Objective: To visualize and quantify Aβ deposition and tau pathology in the brain.

Materials:

  • Mouse brain tissue sections (formalin-fixed, paraffin-embedded)

  • Primary antibodies: anti-Aβ (e.g., 6E10) and anti-phospho-tau (e.g., AT8)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • Diaminobenzidine (DAB) substrate

  • Microscope and imaging software

Protocol:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Apply the ABC reagent and incubate for 30 minutes.

  • Visualization: Develop the signal using the DAB substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount the sections.

  • Image Analysis: Capture images and quantify the plaque burden or tau pathology using image analysis software.

ELISA for Aβ1-40 and Aβ1-42

Objective: To quantify the levels of soluble and insoluble Aβ peptides in brain homogenates.

Materials:

  • Mouse brain tissue (hippocampus and cortex)

  • Tissue homogenization buffer

  • Aβ1-40 and Aβ1-42 ELISA kits

  • Microplate reader

Protocol:

  • Brain Homogenization: Homogenize brain tissue in a suitable buffer containing protease inhibitors.

  • Fractionation: Centrifuge the homogenate to separate the soluble (supernatant) and insoluble (pellet) fractions.

  • Insoluble Aβ Extraction: Resuspend the pellet in guanidine-HCl to solubilize aggregated Aβ.

  • ELISA Procedure:

    • Coat the ELISA plate with the capture antibody.

    • Add standards and samples (diluted brain homogenate fractions) to the wells.

    • Incubate, then wash the wells.

    • Add the detection antibody.

    • Incubate, then wash the wells.

    • Add the substrate and stop the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the Aβ concentrations based on the standard curve.

In Vitro Model: Aβ25-35-Induced Neurotoxicity

The Aβ25-35 peptide fragment is a neurotoxic component of the full-length Aβ peptide and is commonly used to induce neuronal cell death and oxidative stress in vitro, mimicking aspects of AD pathology. N9 murine microglial cells and PC12 rat pheochromocytoma cells are frequently used for these studies.

Quantitative Data Summary

Table 3: Effects of this compound on Aβ25-35-Induced Neurotoxicity in Neuronal Cells

ParameterAβ25-35 ControlAβ25-35 + this compoundOutcomeReference
Cell ViabilityDecreasedIncreasedNeuroprotection[1][2]
Neuronal ApoptosisIncreasedDecreasedAnti-apoptotic effect[1][2]
Oxidative StressIncreasedDecreasedAntioxidant effect[1][2]

Experimental Protocols: In Vitro Studies

Aβ25-35-Induced Neurotoxicity Assay

Objective: To evaluate the neuroprotective effects of a compound against Aβ25-35-induced cell death.

Materials:

  • N9 or PC12 cells

  • Cell culture medium and supplements

  • Aβ25-35 peptide

  • MTT or other cell viability assay reagent

  • Microplate reader

Protocol:

  • Cell Culture: Culture N9 or PC12 cells in appropriate medium until they reach the desired confluency.

  • Aβ25-35 Preparation: Dissolve Aβ25-35 in sterile water or DMSO and aggregate it by incubating at 37°C for several days.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2 hours).

    • Add the aggregated Aβ25-35 to the cell culture medium at a final concentration known to induce toxicity (e.g., 25 µM).

    • Incubate for 24-48 hours.

  • Cell Viability Assessment:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot for NMDAR2B

Objective: To determine the effect of a compound on the expression of the NMDAR2B subunit.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody: anti-NMDAR2B

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-NMDAR2B antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway

G cluster_gut Gut cluster_brain Brain This compound This compound NMDAR2B NMDAR2B This compound->NMDAR2B Inhibits Gut Microbiota Gut Microbiota Beneficial Bacteria (Lactobacillus) Beneficial Bacteria (Lactobacillus) Gut Microbiota->Beneficial Bacteria (Lactobacillus) Increases Inflammatory Bacteria Inflammatory Bacteria Gut Microbiota->Inflammatory Bacteria Decreases Gut Barrier Integrity Gut Barrier Integrity Beneficial Bacteria (Lactobacillus)->Gut Barrier Integrity Improves Inflammatory Bacteria->Gut Barrier Integrity Disrupts Blood-Brain Barrier Blood-Brain Barrier Gut Barrier Integrity->Blood-Brain Barrier Influences Neuroinflammation Neuroinflammation Blood-Brain Barrier->Neuroinflammation Reduced entry of inflammatory molecules Cognitive Impairment Cognitive Impairment Neuroinflammation->Cognitive Impairment Ca2+ Influx Ca2+ Influx NMDAR2B->Ca2+ Influx Neuroprotection Neuroprotection NMDAR2B->Neuroprotection Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Neuronal Apoptosis Neuronal Apoptosis Excitotoxicity->Neuronal Apoptosis Neuronal Apoptosis->Cognitive Impairment G Aβ25-35 Induced Neurotoxicity Aβ25-35 Induced Neurotoxicity Cell Viability Assay Cell Viability Assay Aβ25-35 Induced Neurotoxicity->Cell Viability Assay Apoptosis Assay Apoptosis Assay Aβ25-35 Induced Neurotoxicity->Apoptosis Assay Mechanism of Action Studies Mechanism of Action Studies Western Blot (NMDAR2B) Western Blot (NMDAR2B) Mechanism of Action Studies->Western Blot (NMDAR2B) In Vivo Validation In Vivo Validation 5xFAD Mouse Model 5xFAD Mouse Model In Vivo Validation->5xFAD Mouse Model Behavioral Testing (MWM) Behavioral Testing (MWM) 5xFAD Mouse Model->Behavioral Testing (MWM) Histopathology Histopathology 5xFAD Mouse Model->Histopathology Biochemical Analysis Biochemical Analysis 5xFAD Mouse Model->Biochemical Analysis Gut Microbiota Analysis Gut Microbiota Analysis 5xFAD Mouse Model->Gut Microbiota Analysis Immunohistochemistry (Aβ, p-Tau) Immunohistochemistry (Aβ, p-Tau) Histopathology->Immunohistochemistry (Aβ, p-Tau) ELISA (Aβ1-40, Aβ1-42) ELISA (Aβ1-40, Aβ1-42) Biochemical Analysis->ELISA (Aβ1-40, Aβ1-42) 16S rDNA Sequencing 16S rDNA Sequencing Gut Microbiota Analysis->16S rDNA Sequencing In Vitro Screening In Vitro Screening In Vitro Screening->Mechanism of Action Studies In Vitro Screening->In Vivo Validation

References

Application of 7-O-Methylmorroniside in Cerebral Ischemia Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A- Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. Therapeutic strategies often focus on neuroprotective agents that can mitigate this damage. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the application of iridoid glycosides in cerebral ischemia studies.

Clarification on 7-O-Methylmorroniside and Morroniside (B1252140):

It is important to note that while the topic of interest is 7-O-Methylmorroniside, the available in-vivo research on cerebral ischemia models predominantly focuses on its close structural analog, morroniside . 7-O-Methylmorroniside is the methyl ether derivative of morroniside. Due to the limited direct experimental data on 7-O-Methylmorroniside in this specific context, this document will provide comprehensive data and protocols for morroniside as a foundational reference. Researchers are advised to consider the structural differences and potentially distinct pharmacokinetic and pharmacodynamic profiles when designing experiments with 7-O-Methylmorroniside.

Morroniside, a primary active component of Cornus officinalis, has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its mechanisms of action include antioxidant, anti-inflammatory, and anti-apoptotic properties. The following sections detail the experimental applications and protocols for morroniside in the context of cerebral ischemia research.

B. Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of morroniside in rodent models of cerebral ischemia.

Table 1: Morroniside Administration and Efficacy in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

ParameterDetailsReference
Animal Model Male Sprague-Dawley rats[1]
Ischemia Model Transient Middle Cerebral Artery Occlusion (MCAO)[1]
Compound Morroniside[1]
Dosage 30, 90, and 270 mg/kg/day[1]
Administration Route Intragastric[1]
Treatment Schedule Starting 3 hours after the onset of MCAO[1]
Duration Daily for the duration of the experiment
Infarct Volume Reduction Significant reduction at 90 and 270 mg/kg[1]
Behavioral Improvement Significant improvement in Zea-Longa, Prehensile Traction, and Ludmila Belayer scores[1]

Table 2: Biochemical and Cellular Effects of Morroniside in Ischemic Brain Tissue

Biomarker/ParameterEffect of Morroniside TreatmentDosageReference
Malondialdehyde (MDA) Significantly decreased30, 90, 270 mg/kg[1]
Glutathione (GSH) Significantly increased270 mg/kg[1]
Superoxide Dismutase (SOD) Significantly enhanced activity270 mg/kg[1]
Caspase-3 Activity Significantly decreased30, 90, 270 mg/kg[1]
Caspase-3 Expression Decreased (Western blot)270 mg/kg[1]
Microglial Polarization Induces M2 polarizationNot specified in this study[2]

C. Experimental Protocols

This section provides detailed methodologies for key experiments cited in morroniside and cerebral ischemia research.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia.[3]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Heating pad to maintain body temperature at 37°C

  • Operating microscope

  • Microsurgical instruments

  • 4-0 nylon monofilament with a rounded tip

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Make a small incision in the CCA.

  • Insert the 4-0 nylon monofilament into the CCA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).

  • After the desired duration of occlusion (e.g., 90 minutes for transient MCAO), withdraw the filament to allow for reperfusion.[2]

  • Close the incision and allow the animal to recover.

Assessment of Neurological Deficit (Zea-Longa Score)

This scoring system is used to evaluate the neurological deficits following MCAO.

Scoring Criteria:

  • 0: No neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

Measurement of Infarct Volume (TTC Staining)

2,3,5-triphenyltetrazolium chloride (TTC) is a dye used to differentiate between viable and infarcted brain tissue.

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • Euthanize the animal at the desired time point after MCAO.

  • Carefully remove the brain and chill it at -20°C for 20 minutes to harden the tissue for slicing.

  • Slice the brain into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Fix the stained slices in 10% formalin.

  • Capture images of the slices and calculate the infarct volume using image analysis software (e.g., ImageJ). The infarct area is typically calculated as the total area of the contralateral hemisphere minus the non-infarcted area of the ipsilateral hemisphere to correct for edema.

Biochemical Assays

a. Malondialdehyde (MDA) Assay (Lipid Peroxidation)

  • Homogenize brain tissue in cold PBS.

  • Add a solution of thiobarbituric acid (TBA) to the homogenate.

  • Incubate the mixture at 95°C for 60 minutes.

  • Measure the absorbance of the resulting pink-colored product at 532 nm.

  • Quantify the MDA concentration using a standard curve.

b. Glutathione (GSH) Assay

  • Homogenize brain tissue in a deproteinizing solution.

  • Centrifuge the homogenate and collect the supernatant.

  • Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to the supernatant, which reacts with GSH to produce a yellow-colored product.

  • Measure the absorbance at 412 nm.

  • Calculate the GSH concentration based on a standard curve.

c. Superoxide Dismutase (SOD) Activity Assay

  • Homogenize brain tissue in an appropriate buffer and centrifuge to obtain the supernatant.

  • Use a commercial SOD assay kit, which typically involves the inhibition of a chromogenic reaction by SOD.

  • Measure the absorbance at the specified wavelength.

  • Calculate the SOD activity based on the degree of inhibition.

d. Caspase-3 Activity Assay

  • Homogenize brain tissue in a lysis buffer.

  • Centrifuge and collect the supernatant.

  • Add a caspase-3 specific substrate conjugated to a chromophore (e.g., p-nitroaniline, pNA).

  • Incubate and measure the absorbance of the released chromophore at 405 nm.

  • Determine the caspase-3 activity relative to a control.

D. Visualizations

Signaling Pathways

morroniside_signaling_pathway cerebral_ischemia Cerebral Ischemia/ Reperfusion Injury ros Increased Reactive Oxygen Species (ROS) cerebral_ischemia->ros inflammation Neuroinflammation cerebral_ischemia->inflammation oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Neuronal Apoptosis oxidative_stress->apoptosis inflammation->apoptosis neuronal_death Neuronal Death & Neurological Deficits apoptosis->neuronal_death morroniside Morroniside antioxidant_enzymes Increased Antioxidant Enzymes (SOD, GSH) morroniside->antioxidant_enzymes Upregulates m2_polarization Microglial M2 Polarization (Anti-inflammatory) morroniside->m2_polarization Promotes caspase3 Decreased Caspase-3 Activity morroniside->caspase3 Inhibits antioxidant_enzymes->oxidative_stress Inhibits m2_polarization->inflammation Inhibits caspase3->apoptosis Inhibits

Caption: Neuroprotective signaling pathways of morroniside in cerebral ischemia.

Experimental Workflow

experimental_workflow animal_model Rodent Model (e.g., Sprague-Dawley Rat) mcao MCAO Surgery (Induction of Cerebral Ischemia) animal_model->mcao treatment Morroniside Administration (e.g., Intragastric) mcao->treatment behavioral Behavioral Assessment (Zea-Longa Score) treatment->behavioral euthanasia Euthanasia and Brain Tissue Collection behavioral->euthanasia infarct_volume Infarct Volume Measurement (TTC Staining) euthanasia->infarct_volume biochemical Biochemical Assays (MDA, GSH, SOD, Caspase-3) euthanasia->biochemical data_analysis Data Analysis and Interpretation infarct_volume->data_analysis biochemical->data_analysis

Caption: General experimental workflow for studying morroniside in a cerebral ischemia model.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-O-Methyl morroniside (B1252140) is an iridoid glycoside, a class of natural compounds often found in medicinal plants like Cornus officinalis.[1] Its parent compound, morroniside, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.[2][3] These pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome.[4][5][6] This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of 7-O-Methyl morroniside using established in vitro and in vivo models. The methodologies are based on the known mechanisms of morroniside and are applicable for characterizing its derivatives.

Key Inflammatory Signaling Pathways

Understanding the molecular targets of this compound is crucial for its development as an anti-inflammatory agent. The following pathways are known to be inhibited by the parent compound, morroniside, and are therefore primary targets for investigation.

1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[2] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the inhibitor protein IκBα is degraded, allowing the p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[4][7] Morroniside has been shown to inhibit this process, likely by preventing the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of p65.[8]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 IKK IKK Complex TRAF6->IKK IkBa_p65 IκBα p65/p50 IKK->IkBa_p65 P p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα Degradation Nucleus Nucleus p65_p50->Nucleus Translocation p65_p50_n p65/p50 Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Compound 7-O-Methyl Morroniside Compound->IKK Inhibition Genes_n Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) p65_p50_n->Genes_n

Caption: Inhibition of the NF-κB signaling pathway.

2. MAPK Signaling Pathway

The MAPK pathway, including p38 and JNK, is another critical regulator of the inflammatory response.[9] Activation of this pathway by inflammatory stimuli leads to the production of various inflammatory mediators. Morroniside has been found to suppress the phosphorylation of p38 and JNK, thereby attenuating the inflammatory cascade.[6][9]

MAPK_Pathway cluster_p Stimuli Inflammatory Stimuli (e.g., LPS) UpstreamKinases Upstream Kinases (e.g., TRAF6) Stimuli->UpstreamKinases p38 p38 MAPK UpstreamKinases->p38 P JNK JNK UpstreamKinases->JNK P p_p38 p-p38 UpstreamKinases->p_p38 p_JNK p-JNK UpstreamKinases->p_JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors p_JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Compound 7-O-Methyl Morroniside Compound->UpstreamKinases Inhibition

Caption: Modulation of the MAPK signaling pathway.

3. NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[10][11] Its activation involves a two-step process: a "priming" signal (e.g., via NF-κB) to upregulate NLRP3 and pro-IL-1β, and an "activation" signal that leads to complex assembly.[12] Morroniside has been shown to inhibit the NLRP3 inflammasome, reducing the release of these potent cytokines.[5]

NLRP3_Pathway Signal1 Signal 1 (Priming) e.g., LPS -> NF-κB Pro_IL1B_NLRP3 ↑ Pro-IL-1β & NLRP3 expression Signal1->Pro_IL1B_NLRP3 Signal2 Signal 2 (Activation) e.g., ATP, ROS NLRP3_ASC_Casp1 NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) Signal2->NLRP3_ASC_Casp1 Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3->Pro_IL1B Casp1 Caspase-1 (cleaved) NLRP3_ASC_Casp1->Casp1 Autocleavage IL1B IL-1β (mature) -> Secretion Casp1->IL1B Compound 7-O-Methyl Morroniside Compound->Signal1 Inhibition Compound->NLRP3_ASC_Casp1 Inhibition

Caption: Inhibition of the NLRP3 inflammasome pathway.

Experimental Workflow

A tiered approach, beginning with in vitro screening and progressing to in vivo validation, is recommended for assessing the anti-inflammatory effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Endpoints cluster_invivo In Vivo Endpoints start Start: this compound invitro In Vitro Assessment (LPS-stimulated Macrophages) start->invitro cytokine Cytokine Analysis (TNF-α, IL-6, IL-1β via ELISA) invitro->cytokine no_assay Nitric Oxide (NO) Measurement invitro->no_assay western Protein Expression/Phosphorylation (iNOS, p-p65, p-p38 via Western Blot) invitro->western invivo In Vivo Assessment (Carrageenan-Induced Paw Edema) cytokine->invivo no_assay->invivo western->invivo edema Paw Volume Measurement (% Inhibition) invivo->edema histo Histopathological Analysis invivo->histo mpo Myeloperoxidase (MPO) Assay invivo->mpo conclusion Conclusion: Evaluate Anti-inflammatory Efficacy edema->conclusion histo->conclusion mpo->conclusion

Caption: General experimental workflow for assessment.

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assessment in Macrophages

This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in a macrophage cell line (e.g., RAW 264.7 or THP-1) to screen the effects of this compound.

1.1. Cell Culture and Treatment

  • Culture RAW 264.7 murine macrophages or PMA-differentiated THP-1 human monocytes in DMEM or RPMI-1640 medium, respectively, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO or PBS).

  • Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control group.

  • Incubate for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times like 30-60 minutes for phosphorylation studies).

  • After incubation, collect the cell culture supernatants for ELISA and NO assays, and lyse the cells for Western blot analysis.

1.2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA This protocol is based on a standard sandwich ELISA procedure.[13][14][15]

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).[16]

  • Block the plate with Assay Diluent (e.g., PBS with 1% BSA) for at least 1 hour at room temperature.[17]

  • Wash the plate 3 times with Wash Buffer.

  • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate 3 times.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate 3 times.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[13]

  • Wash the plate 5 times.

  • Add TMB Substrate Solution and incubate in the dark for 15-20 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.

1.3. Western Blot Analysis for p-p65 and iNOS This protocol allows for the assessment of protein expression and phosphorylation.[7][18][19]

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-phospho-p65, anti-iNOS, anti-β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Protocol 2: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema

This is a widely used model for evaluating the efficacy of anti-inflammatory drugs on acute inflammation.[20][21]

2.1. Animals and Treatment

  • Use male Sprague-Dawley rats or Swiss albino mice (e.g., weighing 150-200g for rats). Acclimatize the animals for at least one week.

  • Divide the animals into groups (n=5-6 per group):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Carrageenan): Vehicle + Carrageenan.

    • Group 3 (Positive Control): Indomethacin or Diclofenac (e.g., 10 mg/kg) + Carrageenan.

    • Groups 4-6 (Test Groups): this compound (e.g., 25, 50, 100 mg/kg) + Carrageenan.

  • Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.[22]

2.2. Induction and Measurement of Edema

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the basal volume (V₀).

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[23]

  • Measure the paw volume (Vt) at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[23][24]

  • Calculate the edema volume (ΔV) at each time point: ΔV = Vt - V₀.

  • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula:

    • % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

2.3. Optional Post-mortem Analysis

  • At the end of the experiment (e.g., 5-6 hours post-carrageenan), animals can be euthanized.

  • The inflamed paw tissue can be collected for:

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.[25]

    • Histopathological Examination: To assess tissue damage and cellular infiltration.

    • Cytokine Analysis: To measure local cytokine levels in the tissue homogenate.

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)-15.2 ± 2.18.5 ± 1.5
LPS Control-450.8 ± 25.5380.4 ± 20.1
This compound10310.5 ± 18.3255.6 ± 15.8
This compound25205.1 ± 15.1 160.2 ± 11.2
This compound50112.6 ± 9.8 85.7 ± 7.9
Dexamethasone (Positive Control)195.3 ± 8.2 65.1 ± 6.3
*Data are presented as mean ± SEM. Statistical significance vs. LPS Control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition at 3h
Control (Carrageenan)-0.85 ± 0.07-
This compound250.61 ± 0.0528.2%
This compound500.45 ± 0.04**47.1%
This compound1000.32 ± 0.03 62.4%
Indomethacin (Positive Control)100.28 ± 0.0367.1%
Data are presented as mean ± SEM. Statistical significance vs. Control: *p<0.05, **p<0.01, **p<0.001.

References

Application Notes and Protocols: Synthesis of 7-O-Methyl Morroniside Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morroniside (B1252140), a prominent iridoid glycoside extracted from Cornus officinalis, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and osteoprotective effects.[1] However, its clinical application can be limited by factors such as suboptimal bioavailability.[2] To address this, the synthesis of morroniside derivatives is a key strategy to enhance its therapeutic potential and to elucidate the structural requirements for its biological activity.

This document provides detailed protocols for the synthesis of 7-O-methyl morroniside and other C-7 alkylated derivatives. Furthermore, it outlines methodologies for conducting structure-activity relationship (SAR) studies, with a specific focus on the pro-osteogenic effects of these compounds. The presented data and protocols are intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the morroniside scaffold.

Data Presentation: Structure-Activity Relationship of 7-O-Alkylated Morroniside Derivatives on Osteoblast Proliferation

The following table summarizes the quantitative data from a study on the effects of various 7-O-alkylated morroniside derivatives on the proliferation of MC3T3-E1 osteoblast cells. The half-maximal effective concentration (EC₅₀) is a measure of the compound's potency in promoting cell proliferation.

Compound No.Derivative NameModification at C-7EC₅₀ (µg/mL)Proliferation Effect
1 Morroniside-OH (α)> 50Baseline
2 7α-O-Methyl morroniside-OCH₃ (α)15.34 ± 1.21Strong
3 7β-O-Methyl morroniside-OCH₃ (β)14.78 ± 1.17Strongest
4 7α-O-Ethyl morroniside-OCH₂CH₃ (α)16.25 ± 1.33Strong
5 7β-O-Ethyl morroniside-OCH₂CH₃ (β)15.88 ± 1.29Strong
6 7α-O-Propyl morroniside-O(CH₂)₂CH₃ (α)25.17 ± 2.11Moderate
7 7β-O-Propyl morroniside-O(CH₂)₂CH₃ (β)24.92 ± 2.03Moderate
8 7α-O-Butyl morroniside-O(CH₂)₃CH₃ (α)38.91 ± 3.15Weak
9 7β-O-Butyl morroniside-O(CH₂)₃CH₃ (β)37.54 ± 3.01Weak

Data derived from: Synthesis and Promotion of the Osteoblast Proliferation Effect of Morroniside Derivatives.[3][4]

Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the O-alkylation of morroniside at the C-7 position.[3]

Materials:

  • Morroniside

  • Anhydrous alcohol (e.g., methanol (B129727), ethanol, propanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Dissolve 100 mg of morroniside in 50 mL of the corresponding anhydrous alcohol (e.g., methanol for this compound).

  • Slowly add 0.5 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux the mixture at 80°C for 4 hours.

  • After cooling to room temperature, neutralize the reaction mixture by adding anhydrous sodium carbonate until the pH is approximately 7.

  • Filter the mixture to remove the solid sodium carbonate and any resulting salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to yield the pure 7-O-alkylated morroniside derivatives.

Evaluation of Osteoblast Proliferation (MC3T3-E1 Cell Line)

This protocol outlines the procedure for assessing the effect of morroniside derivatives on the proliferation of the MC3T3-E1 osteoblast precursor cell line.

Materials:

  • MC3T3-E1 cells

  • Alpha-Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of the morroniside derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell proliferation rate relative to the control (vehicle-treated) cells. Determine the EC₅₀ value for each compound.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol provides a method to investigate the effect of morroniside derivatives on the NF-κB signaling pathway in a suitable cell line (e.g., RAW 264.7 macrophages).[5]

Materials:

  • Cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells and treat with the morroniside derivative for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_synthesis Synthesis of 7-O-Alkyl Morroniside Derivatives cluster_sar Structure-Activity Relationship (SAR) Study start Morroniside synthesis O-Alkylation at C-7 (e.g., with corresponding alcohol and H₂SO₄) start->synthesis purification Purification (Silica Gel Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization derivatives 7-O-Alkyl Morroniside Derivatives characterization->derivatives treatment Treatment with Derivatives derivatives->treatment cell_culture MC3T3-E1 Cell Culture cell_culture->treatment proliferation_assay Proliferation Assay (MTT) treatment->proliferation_assay data_analysis Data Analysis (EC₅₀ Determination) proliferation_assay->data_analysis sar_conclusion SAR Conclusion data_analysis->sar_conclusion

Caption: Experimental workflow for the synthesis and SAR study of 7-O-alkyl morroniside derivatives.

Caption: Postulated mechanism of action of this compound derivatives on the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Improving the solubility of 7-O-Methyl morroniside for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-O-Methyl morroniside (B1252140). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 7-O-Methyl morroniside in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and what are its general solubility properties?

This compound is an iridoid glycoside, a class of naturally occurring compounds.[1] It is derived from plants such as Cornus officinalis fructus.[1] As with many natural products, its solubility in aqueous solutions can be limited, which may pose a challenge for cell-based assays. Generally, iridoid glycosides are polar compounds.[2]

Q2: In which solvents can I dissolve this compound?

Based on supplier information, this compound is soluble in the following organic solvents:

For most in vitro applications, particularly cell-based assays, preparing a concentrated stock solution in DMSO is the recommended starting point.

Q3: I'm observing a precipitate after adding my this compound stock solution to my cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer or cell culture medium is a common issue for compounds with low aqueous solubility. Here are several troubleshooting steps you can take:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Optimize the Dilution Method:

    • Pre-warm the medium: Before adding your compound, ensure your cell culture medium is pre-warmed to 37°C.

    • Rapid mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This can prevent localized high concentrations that lead to precipitation.

    • Serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your cell culture medium.

  • Increase the DMSO Concentration (with caution): You can try to increase the final percentage of DMSO in your culture medium. However, it is crucial to keep the final DMSO concentration as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to assess any effects of the solvent on your cells.

  • Enhance Dissolution of the Stock Solution: If you are preparing the stock solution from a powder, gentle warming of the tube to 37°C and sonication in an ultrasonic bath can aid in complete dissolution.[3]

Q4: What is a recommended starting concentration for a this compound stock solution in DMSO?

Several suppliers offer this compound as a pre-prepared 10 mM solution in DMSO.[2] This suggests that 10 mM is a readily achievable and stable stock concentration. For initial experiments, preparing a 10 mM stock solution is a reliable starting point.

Data Presentation: Solubility of this compound

SolventKnown Solubility/Practical ConcentrationSource
Dimethyl Sulfoxide (DMSO)Soluble; 10 mM stock solutions are commercially available.[2][3]
PyridineSoluble[2]
MethanolSoluble[2]
EthanolSoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 420.41 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 420.41 g/mol * (1000 mg / 1 g) = 4.2041 mg

  • Weigh the compound: Carefully weigh out approximately 4.2 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes.

  • (Optional) Enhance solubility: If the compound does not fully dissolve, you can warm the tube in a 37°C water bath for 5-10 minutes, followed by brief vortexing. Sonication in an ultrasonic water bath for 5-10 minutes can also be effective.[3]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage. A product data sheet suggests that solutions can be stable for up to two weeks at -20°C.[2]

Protocol 2: Dilution of this compound for In Vitro Assays

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a final concentration of 10 µM in a total volume of 10 mL of cell culture medium.

  • Calculate the volume of stock solution needed:

    • V1 = (C2 * V2) / C1

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Perform an intermediate dilution (recommended):

    • To avoid precipitation, it is best to perform an intermediate dilution. For example, first, prepare a 100 µM intermediate solution.

    • Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. Mix well by gentle pipetting or flicking the tube.

  • Prepare the final working solution:

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed cell culture medium.

    • Mix thoroughly by inverting the tube several times. This will result in a final concentration of 10 µM this compound. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without the compound) to your cell culture medium. In this example, you would add 10 µL of DMSO to 10 mL of medium for a final concentration of 0.1% DMSO.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh 4.2 mg of This compound add_dmso Add 1 mL of DMSO weigh->add_dmso dissolve Vortex/Sonicate/ Warm to 37°C add_dmso->dissolve store Aliquot and Store at -20°C dissolve->store intermediate Prepare Intermediate Dilution in Medium store->intermediate Use 10 mM Stock final Prepare Final Dilution in Medium intermediate->final add_to_cells Add to In Vitro Assay final->add_to_cells precipitate Precipitation Observed? precipitate->add_to_cells No optimize Optimize Dilution: - Pre-warm medium - Rapid mixing - Lower final [C] precipitate->optimize Yes Morroniside Morroniside Nrf2 Nrf2 Morroniside->Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2 promotes dissociation Keap1 Keap1 Keap1->Nrf2 sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to Morroniside Morroniside IKK IKK Complex Morroniside->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB sequesters in cytoplasm Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkappaB->Pro_inflammatory_Genes translocates to nucleus and activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to

References

Stability of 7-O-Methyl morroniside in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-O-Methyl morroniside (B1252140) in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 7-O-Methyl morroniside in different solvents?

A1: While specific quantitative data for this compound is limited, the stability of iridoid glycosides, a class of compounds to which this compound belongs, is known to be influenced by the solvent system. Generally, protic solvents may facilitate degradation pathways. For analytical purposes and short-term storage, aprotic solvents and alcohols such as methanol (B129727) and acetonitrile (B52724) are often considered suitable as they can minimize degradation. It is always recommended to prepare solutions fresh whenever possible and to perform a preliminary stability assessment in the chosen solvent system under your specific experimental conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of iridoid glycosides is highly dependent on pH. As a general observation for this class of compounds, they tend to be more stable in acidic to neutral conditions. Under alkaline conditions, the glycosidic bond can be susceptible to hydrolysis, leading to degradation. For instance, a study on the iridoid glucoside aucubin (B1666126) demonstrated rapid degradation at highly acidic pH values (1.2, 1.6, and 2.0) at 37°C.[1] Therefore, it is crucial to control the pH of the solution to ensure the stability of this compound during your experiments.

Q3: What are the typical signs of this compound degradation?

A3: Degradation of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). Signs of degradation include a decrease in the peak area of the parent compound, the appearance of new peaks corresponding to degradation products, and potential changes in the physical appearance of the solution, such as a color change.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following best practices:

  • Solvent Selection: Use high-purity, HPLC-grade aprotic solvents or alcohols.

  • pH Control: Maintain a stable, slightly acidic to neutral pH using appropriate buffer systems.

  • Temperature: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation reactions.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

  • Inert Atmosphere: For long-term storage, consider purging solutions with an inert gas like nitrogen or argon to remove oxygen and prevent oxidation.

  • Fresh Preparation: Whenever feasible, prepare solutions fresh before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in solution Unsuitable pH: The pH of your solution may be too high (alkaline) or too low (strongly acidic), causing hydrolysis.Buffer your solution to a pH range of 4-7. Verify the pH of all reagents and solvents.
High Temperature: The experimental or storage temperature may be accelerating degradation.Conduct experiments at a controlled, lower temperature if possible. Store stock solutions and samples at or below -20°C.
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Appearance of unknown peaks in chromatogram Degradation: The new peaks are likely degradation products of this compound.Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Contamination: The sample or solvent may be contaminated.Use high-purity solvents and meticulously clean all glassware and equipment. Analyze a solvent blank to rule out contamination.
Inconsistent results between experimental runs Variable Stability: Inconsistent storage conditions (temperature, light exposure) between runs.Standardize your sample handling and storage procedures. Ensure all samples are treated identically.
Inconsistent pH: Fluctuations in the pH of your solutions.Prepare fresh buffers for each experiment and verify the pH before use.

Stability Data

Table 1: pH-Stability Profile of Aucubin at 37°C [1]

pHDegradation Half-life (hours)
1.25.1
1.65.8
2.014.8

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[2]

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC or UPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Transfer a portion of the solid this compound to a vial and place it in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Also, expose a solution of this compound to the same thermal stress.

    • At each time point, withdraw a sample, dissolve (if solid), and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, withdraw samples and dilute for analysis.

4. Analysis:

  • Analyze all samples using a suitable stability-indicating UPLC or HPLC method. An example of a starting method is provided below.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Protocol: Stability-Indicating UPLC Method

This is an example of a UPLC method that can be adapted for the analysis of this compound and its degradation products. Method optimization will be required.

Table 2: Example UPLC Method Parameters

Parameter Condition
Column Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm (or as determined by UV scan of this compound)
Injection Volume 2 µL

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_pk_analysis Pharmacokinetic Analysis formulation Compound Formulation iv_dosing Intravenous (IV) Dosing Group formulation->iv_dosing Administer po_dosing Oral (PO) Dosing Group formulation->po_dosing Administer animal_prep Animal Acclimatization and Preparation animal_prep->iv_dosing animal_prep->po_dosing blood_collection Serial Blood Sample Collection iv_dosing->blood_collection Collect from po_dosing->blood_collection Collect from plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_storage Sample Storage (-80°C) plasma_prep->sample_storage sample_analysis LC-MS/MS Analysis sample_storage->sample_analysis Analyze data_processing Data Processing and Concentration Determination sample_analysis->data_processing pk_modeling Pharmacokinetic Modeling (e.g., NCA) data_processing->pk_modeling parameter_calc Calculation of PK Parameters (AUC, Cmax, T1/2, etc.) pk_modeling->parameter_calc report Final Report Generation parameter_calc->report

References

Technical Support Center: Large-Scale Synthesis of 7-O-Methyl morroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 7-O-Methyl morroniside (B1252140).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis process, from starting materials to the final purified product.

Problem Potential Cause Recommended Solution
Low Yield of Protected Morroniside Incomplete reaction during the protection step.- Ensure anhydrous conditions as silylating agents are sensitive to moisture.- Use a fresh silylating agent (e.g., TBDMSCl) and catalyst (e.g., imidazole).- Monitor the reaction progress closely using Thin Layer Chromatography (TLC).- Consider increasing the equivalents of the silylating agent.
Non-selective Methylation Methylation occurring at hydroxyl groups on the glucose moiety in addition to the C7-hydroxyl group.- Confirm the successful and complete protection of the primary hydroxyl groups on the glucose moiety before proceeding with methylation.- Optimize the reaction conditions for methylation (e.g., temperature, reaction time) to favor the C7 position.- Use a less reactive methylating agent or a bulkier base to enhance selectivity.
Incomplete Methylation The C7-hydroxyl group is not fully deprotonated or the methylating agent is not reactive enough.- Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the C7-hydroxyl group. Add NaH portion-wise at 0°C.[1]- Use a more reactive methylating agent, such as methyl iodide or dimethyl sulfate.- Ensure the solvent (e.g., DMF) is anhydrous.
Difficult Purification of Final Product Co-elution of impurities with 7-O-Methyl morroniside during column chromatography.- For large-scale purification, consider advanced techniques like High-Speed Countercurrent Chromatography (HSCCC) which can offer better resolution for polar compounds.[1]- Develop a Molecularly Imprinted Solid Phase Extraction (MISPE) method for highly selective purification.[1]- Optimize the solvent system for silica (B1680970) gel or reversed-phase column chromatography. A gradient elution might be necessary.
Degradation of Product During Deprotection Harsh deprotection conditions leading to the breakdown of the iridoid glycoside structure.- Use a mild deprotection agent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for silyl (B83357) protecting groups.[1]- Carefully monitor the deprotection reaction by TLC to avoid prolonged exposure to the reagent.[1]- Perform the reaction at room temperature or lower to minimize side reactions.
Poor Overall Yield at Larger Scales Challenges in maintaining optimal reaction conditions and efficient purification during scale-up.- Re-optimize reaction parameters (temperature, concentration, stirring) for the larger scale.- Investigate alternative purification strategies that are more amenable to large quantities, such as crystallization or preparative HPLC.- Ensure efficient heat and mass transfer in the larger reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for a successful large-scale synthesis of this compound?

A1: The most critical steps are the selective protection of the hydroxyl groups on the glucose moiety, the efficient and selective methylation of the C7-hydroxyl group, and the development of a scalable purification protocol. Incomplete protection can lead to a mixture of methylated products that are difficult to separate, while an inefficient purification method can result in low yields and purity of the final compound.

Q2: How can I monitor the progress of the protection and methylation reactions?

A2: Thin Layer Chromatography (TLC) is an effective and rapid method to monitor the progress of these reactions.[1] By comparing the TLC spots of the starting material, the reaction mixture, and a reference standard (if available), you can determine if the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q3: What are the recommended analytical techniques for characterizing the final product?

A3: The final product, this compound, should be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and the position of the methyl group. Mass Spectrometry (MS) should be used to confirm the molecular weight.[2] Purity can be assessed using HPLC with a suitable detector (e.g., UV at around 240 nm for iridoid glycosides).[3]

Q4: Are there any known signaling pathways affected by this compound or its parent compound, morroniside?

A4: Yes, the parent compound, morroniside, has been shown to modulate key signaling pathways involved in inflammation. For instance, it can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, which reduces the expression of pro-inflammatory cytokines.[3] It is plausible that this compound exhibits similar activities.

Q5: What are some alternative purification methods for large-scale synthesis?

A5: Besides traditional silica gel column chromatography, High-Speed Countercurrent Chromatography (HSCCC) and Molecularly Imprinted Solid Phase Extraction (MISPE) are effective methods for purifying iridoid glycosides like this compound.[1] HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, which can be advantageous for polar compounds. MISPE offers high selectivity by creating polymer matrices with cavities specifically designed to bind the target molecule.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the proposed synthesis of 7-alpha-O-Ethylmorroniside.[1]

  • Protection of Morroniside:

    • Dissolve morroniside in anhydrous pyridine.

    • Add a suitable silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a catalyst like imidazole.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

    • Purify the protected morroniside using silica gel column chromatography.

  • Methylation of Protected Morroniside:

    • Dissolve the protected morroniside in an anhydrous aprotic solvent such as dimethylformamide (DMF).

    • Add sodium hydride (NaH) portion-wise at 0°C to deprotonate the C7-hydroxyl group.

    • After stirring for a short period, add a methylating agent (e.g., methyl iodide) and allow the reaction to proceed at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench it by the slow addition of water.

    • Extract the product with an organic solvent like ethyl acetate (B1210297) and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude 7-O-methyl protected morroniside in tetrahydrofuran (B95107) (THF).

    • Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) and stir at room temperature.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture and purify the final product, this compound.

Visualizations

G cluster_0 Step 1: Protection cluster_1 Step 2: Methylation cluster_2 Step 3: Deprotection Morroniside Morroniside Protected_Morroniside Protected Morroniside Morroniside->Protected_Morroniside TBDMSCl, Imidazole Protected_Morroniside_2 Protected Morroniside Methylated_Product 7-O-Methyl Protected Morroniside Protected_Morroniside_2->Methylated_Product NaH, CH3I Methylated_Product_2 7-O-Methyl Protected Morroniside Final_Product This compound Methylated_Product_2->Final_Product TBAF

Caption: Proposed synthetic workflow for this compound.

G Start Crude this compound Column_Chromatography Silica Gel Column Chromatography Start->Column_Chromatography Standard Scale HSCCC High-Speed Countercurrent Chromatography (HSCCC) Start->HSCCC Large Scale / High Polarity MISPE Molecularly Imprinted Solid Phase Extraction (MISPE) Start->MISPE High Selectivity Pure_Product Pure this compound Column_Chromatography->Pure_Product HSCCC->Pure_Product MISPE->Pure_Product

References

Optimization of extraction protocols for 7-O-Methyl morroniside from Cornus officinalis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 7-O-Methyl morroniside (B1252140) from Cornus officinalis.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial extraction solvent for 7-O-Methyl morroniside from Cornus officinalis?

A common and effective solvent for the initial extraction of iridoid glycosides, including this compound, from the dried and powdered fruits of Cornus officinalis is an aqueous ethanol (B145695) solution, typically in the range of 50-70%.[1][2][3]

Q2: What are the advantages of using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE)?

Ultrasound-assisted and microwave-assisted extraction methods can significantly improve the efficiency of extracting bioactive compounds.[2][4] Benefits include reduced extraction time, lower solvent consumption, and potentially higher yields compared to conventional methods like maceration or heating reflux extraction.[5][6]

Q3: How can I enrich the iridoid glycoside content in my crude extract?

Fractionation using macroporous resin column chromatography is a highly effective step to enrich the iridoid glycoside content.[2] The crude extract is typically suspended in water and applied to a column (e.g., Diaion HP-20). Eluting with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 70%, 95%) allows for the collection of fractions enriched with iridoid glycosides, often found in the 20-40% ethanol elution.[2]

Q4: What is the final step to obtain high-purity this compound?

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is generally the final and crucial step for isolating high-purity this compound.[1] A reversed-phase column (e.g., C18) with a mobile phase gradient of methanol (B129727) or acetonitrile (B52724) in water is commonly employed to achieve baseline separation from other closely related compounds and diastereomers.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Crude Extract 1. Incomplete extraction. 2. Inappropriate solvent-to-solid ratio. 3. Insufficient extraction time or temperature. 4. Improper particle size of the plant material.1. Repeat the extraction process 2-3 times to ensure exhaustive extraction.[2] 2. Optimize the solvent-to-plant material ratio; a common starting point is 10:1 (v/w).[2] 3. If using heating reflux, ensure the temperature and duration are adequate. For advanced methods like UAE, optimize power and time.[7][8] 4. Ensure the dried fruits are finely powdered to increase the surface area for solvent penetration.
Low Purity of this compound in Final Product 1. Inefficient fractionation. 2. Co-elution with other compounds during chromatography. 3. Inadequate separation in the final preparative HPLC step.1. Ensure proper packing and equilibration of the macroporous resin and silica (B1680970) gel columns. Optimize the gradient elution to improve separation. 2. Employ multiple chromatographic techniques, such as a combination of normal-phase (silica gel) and reversed-phase (C18) chromatography.[1][2] Consider using Sephadex LH-20 for further purification.[2] 3. Optimize the preparative HPLC method, including the gradient profile, flow rate, and column choice, to achieve baseline separation of the target compound.[1]
Difficulty in Separating Diastereomers 1. Diastereomers of 7-O-ethylmorroniside are known to be present and can be difficult to separate.[1]1. The final purification step using preparative HPLC is critical for separating diastereomers. Careful optimization of the mobile phase gradient is necessary to achieve baseline separation.[1]
Presence of Flavonoids and other Phenolic Compounds in the Extract 1. Cornus officinalis is rich in flavonoids and other phenolic compounds which are often co-extracted with iridoid glycosides.[3][4]1. The multi-step purification process involving macroporous resin and silica gel chromatography is designed to separate these different classes of compounds.[2] Analyze fractions from each step to ensure removal of these impurities.

Data on Extraction Parameters

Table 1: Factors Influencing the Extraction of Bioactive Compounds from Cornus officinalis

ParameterRecommendation / ObservationRationale
Solvent Type 50-70% aqueous ethanol is frequently used for iridoid glycosides.[2] Methanol and acetone (B3395972) have also been reported for extracting other compounds.[3][9]The polarity of the solvent is crucial for selectively extracting the target compounds. Aqueous ethanol is effective for moderately polar glycosides.
Extraction Temperature Varies with the method. For heating reflux, temperatures around 75°C have been used.[10] For UAE, temperatures can range from 25°C to 75°C.[7][8]Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.
Extraction Time Dependent on the method. Conventional methods may take several hours, while UAE can reduce the time to 15-80 minutes.[5][7]Shorter extraction times are generally preferred to reduce energy consumption and minimize compound degradation.
Solid-to-Liquid Ratio A common ratio is 1:10 (w/v).[2]A sufficient volume of solvent is needed to ensure complete immersion of the plant material and to facilitate the diffusion of the target compounds.
Particle Size Finely powdered material is recommended.Smaller particle size increases the surface area available for solvent contact, leading to more efficient extraction.

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Preparation of Plant Material : Air-dry the fruits of Cornus officinalis and grind them into a fine powder.

  • Solvent Extraction :

    • Macerate or perform heating reflux extraction on the powdered plant material with 50-70% aqueous ethanol at a solvent-to-plant material ratio of 10:1 (v/w).[2]

    • Repeat the extraction process 2-3 times to ensure thorough extraction.[2]

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[1][2]

  • Fractionation by Macroporous Resin Column Chromatography :

    • Suspend the crude extract in water.

    • Apply the suspension to a Diaion HP-20 macroporous resin column.[2]

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 70%, 95%).[2]

    • Collect the fractions and analyze them (e.g., by TLC or HPLC) to identify those enriched with this compound. The 20-40% ethanol fraction is often enriched with iridoid glycosides.[2]

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography :

    • Subject the enriched iridoid glycoside fraction to silica gel column chromatography.

    • Elute with a gradient of chloroform-methanol.[2]

  • Sephadex LH-20 Gel Column Chromatography :

    • Further purify the resulting sub-fractions using a Sephadex LH-20 gel column with a chloroform-methanol (e.g., 2:1, v/v) elution.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • The final purification is achieved using preparative HPLC.

    • Employ a reversed-phase C18 column.[1][2]

    • Use a mobile phase consisting of a gradient of acetonitrile or methanol in water.[1][2] The specific gradient conditions must be optimized to achieve baseline separation.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.[1]

Visualizations

Extraction_Workflow Start Dried Cornus officinalis Fruits Powdering Powdering Start->Powdering Extraction Solvent Extraction (e.g., 70% Ethanol) Powdering->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Macroporous Resin Column Chromatography Crude_Extract->Fractionation Enriched_Fraction Enriched Iridoid Glycoside Fraction Fractionation->Enriched_Fraction Purification_1 Silica Gel Column Chromatography Enriched_Fraction->Purification_1 Purification_2 Sephadex LH-20 Chromatography Purification_1->Purification_2 Purification_3 Preparative HPLC (C18 Column) Purification_2->Purification_3 Final_Product Pure this compound Purification_3->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Activation TLR4->MAPK IKK IKK TLR4->IKK CO_Extract Cornus officinalis Extract CO_Extract->TLR4 CO_Extract->MAPK CO_Extract->IKK Inflammatory_Response Inflammatory Response (e.g., NO, TNF-α, IL-6) MAPK->Inflammatory_Response IkB IκB IKK->IkB NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus NFkB_nucleus->Inflammatory_Response

Caption: Anti-inflammatory mechanism of Cornus officinalis extracts.[3]

References

Technical Support Center: Troubleshooting HPLC Separation of Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of iridoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in HPLC separation of iridoid glycosides?

A1: Iridoid glycosides are a class of polar compounds, and their analysis by reverse-phase HPLC can present several challenges. The most common issues include peak tailing, poor resolution between structurally similar compounds, shifts in retention time, and loss of signal intensity. These problems can arise from a variety of factors including interactions with the stationary phase, improper mobile phase conditions, column degradation, or issues with sample preparation.

Q2: Why am I seeing peak tailing with my iridoid glycoside analysis?

A2: Peak tailing for polar analytes like iridoid glycosides is often due to secondary interactions with the stationary phase.[1] Common causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of iridoid glycosides, leading to tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH can cause partial ionization of the analytes, leading to mixed-mode retention and tailed peaks.

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

Q3: What causes poor resolution between my iridoid glycoside peaks?

A3: Poor resolution, where peaks are not well-separated, can be caused by several factors:

  • Inappropriate Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) or methanol) and its ratio with the aqueous phase are critical for achieving selectivity.

  • Suboptimal pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable iridoid glycosides.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and resolution.[2]

  • Incorrect Column Choice: Not all C18 columns are the same. The choice of stationary phase chemistry is important for separating closely related compounds.

Q4: My retention times are shifting from run to run. What could be the cause?

A4: Retention time instability can be frustrating and can be caused by:

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.[3]

  • Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time drift.

  • Pump Issues: An unstable pump flow rate can cause retention times to vary.[3]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Use a modern, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.05-0.1%) to block active silanol sites.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to suppress the ionization of the iridoid glycosides. For acidic compounds, a lower pH is generally better. For basic compounds, a higher pH may be necessary, but be mindful of the column's pH stability.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Wash the column with a strong solvent (e.g., isopropanol, followed by hexane (B92381) for non-polar contaminants, then back to your mobile phase). If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Issue 2: Poor Resolution

Symptoms: Overlapping peaks, making accurate quantification difficult.

Possible Causes and Solutions:

CauseSolution
Suboptimal Mobile Phase Optimize the mobile phase composition. Vary the gradient slope or the isocratic composition of the organic modifier. Try switching from acetonitrile to methanol (B129727) or vice versa, as this can alter selectivity.
Incorrect pH Systematically evaluate the effect of mobile phase pH on the separation. Small changes in pH can have a significant impact on the resolution of ionizable compounds.
Column Degradation Replace the column with a new one of the same type. Ensure the mobile phase pH is within the recommended range for the column to prolong its life.
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.
Inappropriate Column Temperature Optimize the column temperature. Increasing the temperature can sometimes improve efficiency and resolution, but it can also alter selectivity.
Issue 3: Retention Time Shifts

Symptoms: Inconsistent retention times for the same analyte across multiple injections.

Possible Causes and Solutions:

CauseSolution
Mobile Phase Preparation Prepare fresh mobile phase daily and ensure accurate measurement of all components. Use a buffer to maintain a stable pH.
Column Temperature Use a column oven to maintain a constant and consistent temperature.
Pump Performance Check for leaks in the pump and ensure the pump seals are in good condition. Degas the mobile phase to prevent air bubbles in the pump heads.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Data Presentation

The following tables illustrate the impact of mobile phase composition and pH on the retention time (RT) and resolution (Rs) of common iridoid glycosides. Please note that this data is illustrative and actual results may vary depending on the specific HPLC system, column, and other experimental conditions.

Table 1: Effect of Acetonitrile Concentration on Retention Time (RT) of Iridoid Glycosides

AnalyteRT (min) at 15% ACNRT (min) at 20% ACNRT (min) at 25% ACN
Aucubin12.59.87.2
Catalpol14.211.18.5
Loganin18.714.511.3
Geniposide20.115.812.4

Table 2: Effect of Mobile Phase pH on Resolution (Rs) between Aucubin and Catalpol

Mobile Phase pHResolution (Rs)
2.51.8
3.02.1
3.52.5
4.02.2

Experimental Protocols

Protocol 1: General HPLC Method for Separation of Iridoid Glycosides

This protocol provides a starting point for the separation of a mixture of common iridoid glycosides. Optimization will likely be required for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-10% B

    • 35-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Protocol 2: Sample Preparation from Plant Material
  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of 70% methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject the filtered sample into the HPLC system.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Dilute sample or reduce injection volume check_overload->reduce_conc Yes check_silanol Are you using an older C18 column? check_overload->check_silanol No solution Peak Shape Improved reduce_conc->solution use_endcapped Switch to end-capped column or add competing base to mobile phase check_silanol->use_endcapped Yes check_ph Is mobile phase pH appropriate for analytes? check_silanol->check_ph No use_endcapped->solution adjust_ph Adjust mobile phase pH to suppress ionization check_ph->adjust_ph No check_contamination Is the column old or have many injections been run? check_ph->check_contamination Yes adjust_ph->solution wash_column Wash column with strong solvent or replace guard/analytical column check_contamination->wash_column Yes check_contamination->solution No wash_column->solution

Caption: Troubleshooting workflow for addressing peak tailing in HPLC.

Troubleshooting_Poor_Resolution start Poor Resolution Observed check_mobile_phase Is the mobile phase optimized? start->check_mobile_phase optimize_mp Adjust gradient slope or organic modifier percentage. Try a different organic solvent. check_mobile_phase->optimize_mp No check_ph Is the mobile phase pH optimal for selectivity? check_mobile_phase->check_ph Yes solution Resolution Improved optimize_mp->solution adjust_ph Systematically vary pH to improve separation. check_ph->adjust_ph No check_column Is the column old or degraded? check_ph->check_column Yes adjust_ph->solution replace_column Replace with a new column. check_column->replace_column Yes check_efficiency Is column efficiency sufficient? check_column->check_efficiency No replace_column->solution increase_efficiency Use a longer column or a column with smaller particles. check_efficiency->increase_efficiency No check_efficiency->solution Yes increase_efficiency->solution

Caption: A logical guide to troubleshooting poor peak resolution.

References

Preventing degradation of 7-O-Methyl morroniside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 7-O-Methyl morroniside (B1252140) during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of 7-O-Methyl morroniside, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Unexpectedly rapid degradation of this compound in solution. Inappropriate solvent pH: Iridoid glycosides can be susceptible to hydrolysis under acidic or alkaline conditions.- Ensure the solvent pH is neutral (pH 6-8). - If the experimental conditions require acidic or basic solutions, prepare fresh solutions immediately before use and minimize storage time. - Consider using a buffered solution to maintain a stable pH.
Exposure to light: Photodegradation can occur upon exposure to UV or even ambient light.- Store solutions in amber vials or protect them from light using aluminum foil. - Minimize exposure to light during experimental procedures.
Elevated temperature: Higher temperatures accelerate chemical degradation.- Prepare and store solutions at controlled room temperature or refrigerated (2-8°C) when not in use. - For long-term storage of stock solutions, consider freezing at -20°C or below.
Presence of oxidative agents: Contaminants in solvents or reagents can lead to oxidation.- Use high-purity solvents (e.g., HPLC grade). - De-gas solvents where appropriate to remove dissolved oxygen.
Discoloration or change in physical appearance of solid this compound. Moisture absorption: The compound may be hygroscopic, and absorbed moisture can initiate degradation.- Store the solid compound in a desiccator with a suitable desiccant. - Tightly seal the container after each use. - Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric moisture.
Exposure to high humidity and temperature during storage. - Store in a controlled environment with low humidity. - Avoid storing in areas with significant temperature fluctuations.
Inconsistent analytical results for this compound content. Degradation during sample preparation: The compound may degrade during extraction, dilution, or other sample processing steps.- Minimize the time between sample preparation and analysis. - Keep samples cool (e.g., on an ice bath) during preparation. - Evaluate the stability of the compound in the chosen analytical solvent.
Batch-to-batch variability in stability. - Source this compound from a reputable supplier with a certificate of analysis. - Perform initial stability checks on new batches.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or below. For short-term storage, it can be kept in a desiccator at 2-8°C.

2. What factors can cause the degradation of this compound?

Several factors can contribute to the degradation of this compound, including:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and the ester linkage.

  • Temperature: Elevated temperatures accelerate the rate of degradation reactions.

  • Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the modification of the chemical structure.

  • Moisture: For the solid compound, moisture can facilitate hydrolysis.

3. How can I monitor the stability of this compound in my samples?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and reliable way to monitor the stability of this compound.[1] This method should be able to separate the intact compound from its degradation products.[2]

4. What are the likely degradation pathways for this compound?

Based on the structure of this compound, a secoiridoid glycoside, the following degradation pathways are plausible:

  • Hydrolysis: Cleavage of the glycosidic bond to yield the aglycone and glucose. The methyl ester group is also susceptible to hydrolysis.

  • Oxidation: The double bond and other functional groups in the molecule may be susceptible to oxidation.

  • Photodegradation: Light exposure can induce complex chemical transformations.

5. Are there any specific solvents that should be avoided for storing this compound solutions?

It is advisable to avoid storing this compound in highly acidic or basic solvents for extended periods. If such conditions are necessary for an experiment, solutions should be prepared fresh. For general use, solvents like methanol, ethanol, and DMSO are commonly used, but their purity should be high to avoid contaminants that could promote degradation.[3]

Quantitative Stability Data (Illustrative)

The following tables present illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on the expected behavior of similar iridoid glycosides and should be used as a general guideline. Actual degradation rates should be determined experimentally.

Table 1: Effect of Temperature on the Stability of this compound (Solid State, 6 months)

Storage TemperaturePurity (%)Appearance
-20°C>99%White to off-white powder
4°C98-99%White to off-white powder
25°C / 60% RH95-97%Slight yellowing may occur
40°C / 75% RH85-90%Yellowish to brownish powder

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (25°C, 24 hours)

pHRemaining this compound (%)
2.0 (0.01 N HCl)80-85%
4.5 (Acetate Buffer)95-98%
7.0 (Phosphate Buffer)>99%
9.0 (Borate Buffer)90-95%
12.0 (0.01 N NaOH)70-75%

Table 3: Effect of Light on the Stability of this compound in Methanol (25°C)

Exposure ConditionExposure TimeRemaining this compound (%)
Dark (Control)24 hours>99%
Ambient Light24 hours97-98%
UV Light (254 nm)8 hours85-90%

Experimental Protocols

1. Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4]

  • Acid Hydrolysis:

    • Prepare a solution of this compound (1 mg/mL) in methanol.

    • Add an equal volume of 0.1 N HCl.

    • Incubate the solution at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound (1 mg/mL) in methanol.

    • Add an equal volume of 0.1 N NaOH.

    • Incubate the solution at room temperature for 1, 2, 4, and 8 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound (1 mg/mL) in methanol.

    • Add an equal volume of 3% hydrogen peroxide.

    • Incubate the solution at room temperature, protected from light, for 2, 8, and 24 hours.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Prepare a solution of this compound (1 mg/mL) in methanol.

    • Expose the solution to direct sunlight or a photostability chamber (ICH Q1B guidelines) for 24, 48, and 72 hours.[5]

    • A control sample should be kept in the dark at the same temperature.

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

2. Stability-Indicating HPLC-UV Method

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound in the presence of its degradation products.

Visualizations

Proposed Degradation Pathway of this compound A This compound B Morroniside Aglycone Methyl Ester + Glucose A->B Acid/Base/Enzymatic Hydrolysis (Glycosidic Bond) D Morroniside + Methanol A->D Ester Hydrolysis E Oxidized Products (e.g., epoxides) A->E Oxidative Conditions C This compound Aglycone + Glucose B->C

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for Stability Testing cluster_setup Study Setup cluster_exposure Stress Exposure cluster_analysis Analysis cluster_data Data Interpretation A This compound (Solid or Solution) B Define Stress Conditions (pH, Temp, Light, Oxidant) A->B C Incubate under Defined Conditions B->C D Sample at Time Points C->D E Neutralize/Dilute Sample D->E F Stability-Indicating HPLC-UV Analysis E->F G Quantify Remaining Parent Compound F->G H Identify and Quantify Degradation Products F->H I Determine Degradation Kinetics and Pathways G->I H->I

Caption: Workflow for conducting forced degradation studies.

References

Cell viability issues in high-concentration 7-O-Methyl morroniside experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 7-O-Methyl morroniside (B1252140). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges that may arise during your cell culture experiments, particularly those involving high concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected cytotoxicity at high concentrations of 7-O-Methyl morroniside. What are the potential causes?

A1: High-concentration compound studies can introduce several confounding factors that may lead to decreased cell viability. These can be broadly categorized as compound-specific effects and experimental artifacts.

  • Compound Solubility: this compound, like many natural products, may have limited solubility in aqueous cell culture media. At high concentrations, it can precipitate out of solution. This not only reduces the effective concentration in a non-quantifiable way but the precipitate itself can be cytotoxic to cells.[1][2]

  • Solvent Toxicity: To dissolve this compound, a solvent like Dimethyl sulfoxide (B87167) (DMSO) is often used. While DMSO is a versatile solvent, final concentrations in your cell culture should be kept low, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be toxic to cells.[1][3]

  • Off-Target Effects: At elevated concentrations, compounds can exhibit off-target effects that are not related to their primary mechanism of action, potentially leading to cytotoxicity.[2]

  • Osmolality Changes: The addition of a high concentration of any substance to your culture medium can alter its osmolality, which can stress cells and impact their viability.[4]

Q2: How can I determine the maximum non-toxic concentration of this compound for my specific cell line?

A2: It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of this compound in your cell model. A typical approach involves:

  • Seeding your cells at a consistent density in a multi-well plate (e.g., 96-well).[2]

  • Allowing the cells to adhere and stabilize, typically for 24 hours.[2]

  • Treating the cells with a serial dilution of this compound. It is advisable to use a broad range of concentrations initially.

  • Incubating for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Assessing cell viability using a standard method such as MTT, WST-1, or a luminescence-based ATP assay.[5][6][7]

This will generate a dose-response curve from which you can determine the concentration range that is non-toxic and suitable for your experiments.

Q3: My this compound solution appears cloudy after adding it to the cell culture medium. What should I do?

A3: Cloudiness or visible precipitate indicates that the compound is not fully soluble at the prepared concentration.[1] Filtering the medium is not recommended as this will remove your compound of interest.[1] Instead, address the root cause of the precipitation. Refer to the "Troubleshooting Guide: Compound Precipitation" below for detailed steps.

Q4: Can the parent compound, morroniside, provide any clues about the expected behavior of this compound in my experiments?

A4: Yes, the biological activities of morroniside are well-documented and can offer valuable insights. Morroniside has demonstrated neuroprotective, anti-inflammatory, and antioxidant effects.[8][9][10] It is known to modulate signaling pathways such as Nrf2/ARE, PI3K/Akt, NF-κB, and MAPK.[8][9][11][12] While the methyl group in this compound may alter its potency or solubility, the fundamental mechanisms of action could be similar. Studies on morroniside have used concentrations ranging from 5 µM to 400 µM in vitro, which can serve as a starting point for designing your concentration ranges.[8][9]

Troubleshooting Guides

Guide 1: Cell Viability Issues

This guide provides a systematic approach to diagnosing and resolving unexpected cell death in your experiments.

Troubleshooting Workflow for Cell Viability Issues

A Start: Unexpected Cell Death Observed B Check for Compound Precipitation A->B C Is the medium clear? B->C D Address Solubility Issues (See Guide 2) C->D No E Review Solvent Concentration C->E Yes D->A F Is final DMSO concentration <0.5%? E->F G Prepare new stock/dilutions with lower DMSO concentration F->G No H Perform Dose-Response Curve F->H Yes G->E I Determine Non-Toxic Concentration Range H->I K Are cells healthy in control wells? H->K Control Viability Low? N End: Optimized Experiment I->N J Check Culture Conditions L Troubleshoot General Cell Culture (Contamination, Media, etc.) J->L K->J No M Consider Off-Target Effects or Intrinsic Compound Toxicity K->M Yes L->A M->I

Caption: A workflow to diagnose causes of low cell viability.

Guide 2: Compound Precipitation

Use this guide if you suspect this compound is precipitating in your stock solution or culture medium.

Potential Cause Recommended Solution
High Stock Concentration Prepare a new, lower-concentration stock solution in a suitable solvent like DMSO.
Rapid Dilution Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium while gently vortexing.[1]
Temperature Fluctuations Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions. Avoid repeated warming and cooling of stock solutions.[1]
Media Components Serum proteins can sometimes help solubilize compounds.[1] However, interactions with other media components could also promote precipitation. Test solubility in basal medium vs. complete medium.
Solvent Choice While DMSO is common, ensure it is of high purity and anhydrous. If solubility issues persist, consider alternative solvents, but always test their toxicity on your cell line first.[1]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][7] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[5][7]

Materials:

  • 96-well cell culture plates

  • Your specific cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[7]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Potential Signaling Pathways

Based on studies of the parent compound, morroniside, this compound may influence several key cellular signaling pathways related to antioxidant response, inflammation, and cell survival.[8][9][11][12][13] Understanding these can help in designing mechanistic studies.

Potential Signaling Pathways Modulated by Morroniside Analogs

cluster_0 Antioxidant Response cluster_1 Cell Survival / Apoptosis cluster_2 Inflammatory Response Morroniside1 7-O-Methyl Morroniside Nrf2 Nrf2 Morroniside1->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus & binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GPX4) ARE->Antioxidant_Genes Promotes transcription Morroniside2 7-O-Methyl Morroniside PI3K PI3K Morroniside2->PI3K Activates Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Downregulates Morroniside3 7-O-Methyl Morroniside NFkB NF-κB Morroniside3->NFkB Inhibits activation Pro_inflammatory Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkB->Pro_inflammatory Inhibits transcription

Caption: Potential signaling pathways affected by this compound.

References

Technical Support Center: Enhancing the Oral Bioavailability of 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of 7-O-Methyl morroniside (B1252140).

FAQs and Troubleshooting Guides

1. Low Oral Bioavailability of 7-O-Methyl Morroniside

Question: We are observing very low plasma concentrations of this compound after oral administration in our animal models. Is this expected, and what are the potential causes?

Answer: Yes, low oral bioavailability is expected for this compound. This is largely due to its poor membrane permeability and potential for presystemic metabolism. The parent compound, morroniside, has a reported oral bioavailability of only around 4.3% in rats, and it is likely that this compound exhibits similarly poor absorption characteristics.[1][2]

Troubleshooting:

  • Confirm Analytical Method Sensitivity: Ensure your analytical method, likely LC-MS/MS, is sensitive enough to detect low concentrations of the analyte in plasma.

  • Evaluate Formulation Strategy: The inherent properties of the compound necessitate an advanced formulation approach to improve absorption. Standard suspensions in aqueous vehicles are unlikely to yield significant plasma exposure.

  • Consider Efflux Transporters: Morroniside has been investigated as a potential substrate for P-glycoprotein (P-gp), although studies suggest it may not be a specific substrate.[1] However, efflux transporters can still contribute to low intracellular concentrations in enterocytes, limiting absorption.

2. Formulation Development Challenges

Question: What formulation strategies should we consider to enhance the oral bioavailability of this compound?

Answer: Given its presumed low solubility and poor permeability, several advanced formulation strategies can be employed. These include lipid-based and nanoparticle-based systems.[3][4][5][6][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids.[5][7][8] This increases the solubilization and absorption of lipophilic drugs.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation in the GI tract, improve its stability, and enhance its uptake by intestinal cells.[3][9][10] Polymeric nanoparticles, such as those made from PLGA, are a common choice.[11]

  • Mixed Micelle Formulations: Similar to SEDDS, mixed micelles composed of surfactants like Pluronic F127 and Tween 80 can increase the solubility and intestinal permeation of poorly absorbed compounds.[12]

3. In Vitro Permeability Assessment

Question: Our in vitro Caco-2 cell permeability assay shows low apparent permeability (Papp) for this compound. How can we interpret these results and what steps can we take?

Answer: Low Papp values in the Caco-2 model are indicative of poor intestinal absorption and are consistent with the expected properties of iridoid glycosides.[1][13]

Troubleshooting:

  • Assess Efflux Ratio: Determine the Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.

  • Use of Inhibitors: To confirm the involvement of specific transporters like P-gp, co-incubate with known inhibitors such as verapamil (B1683045) or cyclosporine A.[12] A significant increase in the A-B Papp value in the presence of an inhibitor points to transporter-mediated efflux as a limiting factor for absorption.

  • Evaluate Formulation Performance: Test your developed formulations (e.g., SEDDS, nanoparticles) in the Caco-2 model to demonstrate improved transport compared to the unformulated compound.

4. In Vivo Pharmacokinetic Studies

Question: We are designing an in vivo pharmacokinetic study in rats for our this compound formulation. What are the key parameters to measure and what should we expect?

Answer: The primary goal is to compare the pharmacokinetic profile of your enhanced formulation to a control (e.g., an aqueous suspension of the compound). Key parameters to determine are the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[14]

Expected Outcomes:

  • An effective formulation should demonstrate a statistically significant increase in Cmax and AUC compared to the control group.

  • The relative bioavailability of your formulation can be calculated as: (AUC_formulation / Dose_formulation) / (AUC_IV / Dose_IV) * 100. If an intravenous (IV) formulation is not feasible, a comparison to the control oral formulation can provide a measure of relative improvement.

Quantitative Data Summary

The following tables summarize relevant data for morroniside, which can be used as a benchmark for studies on this compound.

Table 1: Pharmacokinetic Parameters of Morroniside in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
10285.3 ± 103.50.5536.4 ± 153.24.3[1]
30856.7 ± 254.10.51598.6 ± 476.3-[1]
902154.3 ± 643.20.54876.5 ± 1452.8-[1]

Table 2: In Vitro Permeability of Morroniside in Caco-2 Cells

Concentration (µM)Papp (A-B) (cm/s)Papp (B-A) (cm/s)Efflux RatioReference
51.59 x 10⁻⁶2.67 x 10⁻⁶1.68[13]
252.11 x 10⁻⁶3.54 x 10⁻⁶1.68[13]
1002.66 x 10⁻⁶4.10 x 10⁻⁶1.54[13]

Experimental Protocols

1. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general guideline for developing a SEDDS formulation. The specific components and their ratios should be optimized for this compound.

  • Materials:

    • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

    • Surfactant (e.g., Cremophor RH 40, Tween 80)

    • Co-surfactant (e.g., Transcutol HP, PEG 400)

    • This compound

  • Procedure:

    • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct Ternary Phase Diagrams: To identify the self-emulsifying regions, prepare various combinations of the selected oil, surfactant, and co-surfactant. Titrate these mixtures with water and observe the formation of emulsions.

    • Formulation Preparation: Weigh the appropriate amounts of the oil, surfactant, and co-surfactant into a glass vial. Add the calculated amount of this compound. Mix thoroughly using a vortex mixer and/or sonication until the drug is completely dissolved and the mixture is clear and homogenous.

    • Characterization:

      • Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium (e.g., simulated gastric or intestinal fluid) and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

      • Self-Emulsification Time: Add the SEDDS formulation to an aqueous medium with gentle agitation and record the time taken for the formation of a clear emulsion.

2. In Vitro Caco-2 Permeability Assay

This protocol describes a standard method for assessing the intestinal permeability of a compound and its formulations.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 0.4 µm pore size)

    • Hank's Balanced Salt Solution (HBSS)

    • This compound (and its formulations)

    • Lucifer yellow (for monolayer integrity testing)

  • Procedure:

    • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²).

    • Permeability Study (Apical to Basolateral):

      • Wash the monolayers with pre-warmed HBSS.

      • Add the test compound (dissolved in HBSS) to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

      • Incubate at 37°C.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • Permeability Study (Basolateral to Apical): Perform the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber.

    • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

3. In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical oral pharmacokinetic study.

  • Materials:

    • Sprague-Dawley or Wistar rats

    • This compound formulation and control suspension

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized tubes)

  • Procedure:

    • Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week.

    • Dosing: Fast the animals overnight before dosing. Administer the formulation or control suspension orally via gavage at a predetermined dose.

    • Blood Sampling: Collect blood samples (e.g., from the tail vein or jugular vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

    • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation solubility Solubility Studies phase_diagram Ternary Phase Diagrams solubility->phase_diagram prep Formulation Preparation phase_diagram->prep characterization Characterization (DLS, etc.) prep->characterization caco2 Caco-2 Permeability Assay characterization->caco2 papp Calculate Papp & Efflux Ratio caco2->papp pk_study Rat Pharmacokinetic Study papp->pk_study analysis Plasma Sample Analysis (LC-MS/MS) pk_study->analysis params Calculate PK Parameters (AUC, Cmax) analysis->params

Caption: Workflow for enhancing and evaluating the oral bioavailability of this compound.

signaling_pathway cluster_absorption Intestinal Absorption Barriers compound This compound (in GI Lumen) dissolution Poor Dissolution compound->dissolution formulation Bioavailability Enhancing Formulation (e.g., SEDDS, Nanoparticle) formulation->dissolution Improves permeability Low Permeability formulation->permeability Enhances efflux P-gp Efflux formulation->efflux Inhibits dissolution->permeability enterocyte Enterocyte permeability->efflux portal_vein Portal Vein (Systemic Circulation) enterocyte->portal_vein Absorption

Caption: Overcoming intestinal barriers for this compound absorption.

References

Technical Support Center: Purity Assessment of Synthetic 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 7-O-Methyl Morroniside (B1252140). The following information is designed to address specific issues that may be encountered during purity assessment experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of synthetic 7-O-Methyl Morroniside?

A1: The most common and reliable methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] HPLC is widely used for separating and quantifying impurities, while qNMR provides an absolute purity assessment without the need for a reference standard of the impurities.

Q2: What is the expected purity of commercially available synthetic this compound?

A2: Commercially available synthetic this compound is typically supplied with a purity of ≥98%. However, it is crucial to independently verify the purity upon receipt and before use in any experiment.

Q3: What are the potential impurities in synthetic this compound?

A3: Potential impurities in synthetic this compound can include:

  • Stereoisomers: The 7β-O-methylmorroniside isomer is a common process-related impurity.[2]

  • Starting materials and reagents: Residual starting materials and reagents from the synthesis process may be present.

  • Related iridoid glycosides: If the synthesis is not fully controlled, other iridoid glycosides such as morroniside or loganin (B1675030) could be present as impurities.

  • Degradation products: The compound may degrade under improper storage conditions (e.g., high temperature, humidity, or light exposure).

Q4: How should I prepare a sample of this compound for HPLC analysis?

A4: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a known concentration. The solution should then be filtered through a 0.45 µm syringe filter before injection into the HPLC system to prevent particulate matter from damaging the column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem Possible Cause(s) Troubleshooting Step(s)
No peaks or very small peaks 1. No injection or incorrect injection volume.2. Detector is off or not set to the correct wavelength.3. Mobile phase composition is incorrect.4. Sample is not dissolving in the mobile phase.1. Verify the injection process and ensure the correct volume is being drawn.2. Check that the detector is on and set to the appropriate wavelength (around 240 nm for iridoid glycosides).3. Prepare fresh mobile phase and ensure the composition is as per the method.4. Check the solubility of this compound in your mobile phase and sample solvent.
Extra or unexpected peaks 1. Contaminated sample or solvent.2. Presence of impurities in the sample.3. Carryover from a previous injection.4. Air bubbles in the detector.1. Use high-purity solvents and prepare fresh samples.2. If impurities are suspected, consider using a mass spectrometer (LC-MS) to identify the unknown peaks.3. Run a blank injection (solvent only) to check for carryover. If present, develop a more rigorous wash method for the injector.4. Purge the detector to remove any air bubbles.
Peak fronting or tailing 1. Column overload.2. Column contamination or degradation.3. Inappropriate mobile phase pH.4. Sample solvent is too strong.1. Reduce the concentration of the sample.2. Flush the column with a strong solvent or replace the column if it's old or has been used extensively.3. Adjust the pH of the mobile phase. For iridoid glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.4. Dissolve the sample in the initial mobile phase or a weaker solvent.
Shifting retention times 1. Change in mobile phase composition.2. Fluctuation in column temperature.3. Column aging.4. Leak in the system.1. Ensure the mobile phase is well-mixed and degassed. Prepare it fresh daily.2. Use a column oven to maintain a constant temperature.3. As the column ages, retention times can shift. It may be time to replace the column.4. Check all fittings for leaks.
Baseline noise or drift 1. Air bubbles in the pump or detector.2. Contaminated mobile phase.3. Detector lamp is failing.4. Column is not yet equilibrated.1. Degas the mobile phase and purge the pump and detector.2. Use HPLC-grade solvents and prepare fresh mobile phase.3. Replace the detector lamp if it has exceeded its lifetime.4. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is for the quantification of this compound and its related impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 5 mg of this compound reference standard and dissolve in methanol to make a 1 mg/mL stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • Sample Solution Preparation:

    • Accurately weigh about 5 mg of the synthetic this compound sample and prepare a 1 mg/mL solution in methanol.

  • Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase (4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (B) and 0.1% Formic Acid in Water (A)
Gradient 5-25% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity by the area normalization method or use the calibration curve for quantification of impurities if their reference standards are available.

Purity Determination by Quantitative ¹H-NMR (qNMR)

This method provides an absolute measure of the purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated methanol (Methanol-d4)

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5 mg of the internal standard (e.g., Maleic acid) and add it to the same NMR tube.

    • Add approximately 0.6 mL of Methanol-d4 to the NMR tube and dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

Parameter Value
Pulse Program zg30 (or equivalent single pulse experiment)
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16 or 32 (for good signal-to-noise ratio)
Acquisition Time ~3-4 s
Spectral Width ~20 ppm
  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the anomeric proton) and a known signal of the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I_sample = Integral of the this compound signal

    • N_sample = Number of protons for the integrated signal of this compound

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated signal of the internal standard

    • MW_sample = Molecular weight of this compound

    • MW_IS = Molecular weight of the internal standard

    • m_sample = Mass of the this compound sample

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting A Weigh Synthetic This compound B Dissolve in Appropriate Solvent A->B C Filter through 0.45 µm Syringe Filter B->C D HPLC-UV Analysis C->D E qNMR Analysis C->E F Calculate Purity (Area % or vs. Standard) D->F H Calculate Absolute Purity (vs. Internal Standard) E->H G Identify and Quantify Impurities F->G I Final Purity Report G->I H->I

Caption: Workflow for the purity assessment of synthetic this compound.

HPLC_Troubleshooting_Tree Start Unexpected Peak in HPLC Chromatogram Q1 Is the peak present in a blank (solvent) injection? Start->Q1 A1_Yes Source is likely carryover or contaminated solvent/system. Q1->A1_Yes Yes Q2 Does the retention time match any known related compounds or starting materials? Q1->Q2 No Sol1 Clean injector port. Use fresh, high-purity solvents. A1_Yes->Sol1 A2_Yes Peak is a known impurity. Q2->A2_Yes Yes A2_No Peak is an unknown impurity. Q2->A2_No No Sol2 Quantify using a reference standard if available. A2_Yes->Sol2 Sol3 Use LC-MS to determine the molecular weight and propose a structure. A2_No->Sol3

Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.

References

Technical Support Center: Method Validation for 7-O-Methyl Morroniside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the quantification of 7-O-Methyl morroniside (B1252140) using HPLC. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure the development of robust, reliable, and accurate analytical methods.

Frequently Asked Questions (FAQs) on Method Validation

This section addresses common questions regarding the validation of analytical methods for 7-O-Methyl morroniside quantification, based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Q1: What are the essential parameters for validating an HPLC method for this compound?

A1: According to ICH guidelines, the core parameters for validating a quantitative HPLC method include Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[1][2][3]

Q2: What is 'Specificity' and how do I demonstrate it?

A2: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][5] To demonstrate this, you should analyze a blank sample (matrix without the analyte), a placebo formulation, and samples spiked with known related substances or degradation products to ensure there are no interfering peaks at the retention time of this compound.

Q3: How do I establish 'Linearity' and 'Range' for the assay?

A3: Linearity demonstrates a proportional relationship between the concentration of this compound and the analytical response (e.g., peak area). The Range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[2][5] Typically, you would prepare a series of at least five standard concentrations spanning 80% to 120% of the expected sample concentration.[2] The results are evaluated by calculating the correlation coefficient (r) of the calibration curve.[2]

Q4: What is the difference between 'Accuracy' and 'Precision'?

A4: Accuracy refers to the closeness of the test results to the true value. It is typically determined by spiking a sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[1][5]

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is assessed at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

  • Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or with different equipment.[3]

Q5: What are LOD and LOQ, and why are they important?

A5: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2][3] These parameters are crucial for analyzing impurities or for quantifying low levels of this compound in certain matrices.

Summary of Typical Acceptance Criteria for Method Validation

The following table summarizes generally accepted criteria for the validation of an HPLC assay.

Parameter Acceptance Criteria
Specificity No interference from blank, placebo, or related substances at the analyte's retention time.
Linearity Correlation Coefficient (r) ≥ 0.995.[2]
Range Typically 80% to 120% of the target concentration.[2]
Accuracy Percent recovery typically within 98.0% to 102.0%.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
LOD Signal-to-Noise Ratio of 3:1.
LOQ Signal-to-Noise Ratio of 10:1; with acceptable precision and accuracy.
Robustness RSD of results should remain ≤ 2.0% under varied conditions.

Visual Workflow for Method Validation

The following diagram illustrates the logical flow of the method validation process.

G cluster_0 Phase 1: Development & Setup cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Reliability cluster_3 Phase 4: Documentation A Analytical Method Development B System Suitability Test (SST) A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Validation Report Generation H->I

Caption: Workflow for HPLC Method Validation.

Experimental Protocols

This section provides detailed methodologies for key validation experiments. These protocols are based on a typical reversed-phase HPLC-UV method for this compound.

Protocol 1: Specificity Determination
  • Objective: To demonstrate that the method is free from interference from the matrix, placebo, and potential impurities.

  • Procedure:

    • Prepare a mobile phase blank, a sample diluent blank, and a placebo solution at the working concentration.

    • Prepare a standard solution of this compound.

    • Inject each solution into the HPLC system.

    • Compare the chromatograms. There should be no significant peaks at the retention time of this compound in the blank and placebo chromatograms.

Protocol 2: Linearity and Range
  • Objective: To establish the linear range of the method.

  • Procedure:

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to create at least five concentration levels, typically spanning 80% to 120% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r) and the y-intercept.

Protocol 3: Accuracy (Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo mixture.

    • Spike the placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates for each level.

    • Analyze the samples using the HPLC method.

    • Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

Protocol 4: Precision (Repeatability & Intermediate)
  • Objective: To assess the method's consistency.

  • Procedure:

    • Repeatability (Intra-assay): Prepare a minimum of six independent samples of this compound at 100% of the target concentration. Analyze them on the same day, with the same analyst and equipment. Calculate the RSD of the results.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results from both sets and calculate the cumulative RSD.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Q: My chromatogram shows poor peak shape (tailing or fronting). What should I do?

A: Poor peak shape is a common issue.

  • Peak Tailing: Often caused by active sites on the column packing interacting with the analyte.[6] Try adjusting the mobile phase pH to ensure the analyte is in a single ionic form. Adding a low concentration of a competing base (e.g., triethylamine) to the mobile phase can also help. Another cause could be a void at the column inlet; reversing and flushing the column or replacing it may be necessary.

  • Peak Fronting: This is often a sign of column overload.[6] Try reducing the sample concentration or injection volume. It can also be caused by poor sample solubility in the mobile phase; ensure your sample is fully dissolved in a solvent weaker than or similar in strength to the mobile phase.

Q: The retention time for this compound is drifting. What are the possible causes?

A: Retention time drift can compromise the identity and quantification of your peak.[7]

  • Check the Pump and Mobile Phase: Ensure the mobile phase composition is correct and has been properly degassed.[7][8] Fluctuations in the pump's flow rate or mixing can cause drift; verify the flow rate and prime the system.[7]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase.[7] Allow sufficient time for the column to stabilize before starting your analytical run, especially after changing the mobile phase composition.

  • Temperature Fluctuations: Ensure a stable column temperature by using a column oven.[7]

Q: I am observing a noisy or drifting baseline. How can I fix this?

A: A stable baseline is critical for accurate integration and quantification.

  • Mobile Phase Contamination: Impurities in the mobile phase, especially in one of the solvents used for gradient elution, can cause a drifting baseline. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.

  • Detector Issues: A dirty flow cell or a failing detector lamp can cause noise.[7] Flush the flow cell with a strong solvent like isopropanol. If the problem persists, the lamp may need replacement.

  • System Leaks: Check all fittings for leaks, as this can introduce air and cause pressure fluctuations, leading to baseline noise.[7]

Troubleshooting Decision Tree: Inaccurate Results

This diagram provides a logical path for troubleshooting inaccurate quantitative results.

G Problem Inaccurate Results (High/Low Recovery) Cause1 Standard Preparation Error? Problem->Cause1 Cause2 Sample Preparation Error? Problem->Cause2 Cause3 Integration Error? Problem->Cause3 Cause4 System Suitability Failure? Problem->Cause4 Solution1 Verify Standard Purity Recalibrate Balance Prepare Fresh Standard Cause1->Solution1 Solution2 Check Pipettes/Volumetric Flasks Ensure Complete Extraction Verify Dilution Scheme Cause2->Solution2 Solution3 Adjust Integration Parameters (Baseline, Threshold) Check for Co-eluting Peaks Cause3->Solution3 Solution4 Check System Precision, Tailing Factor Re-run SST Injections Troubleshoot HPLC System Cause4->Solution4

Caption: Troubleshooting inaccurate results.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 7-O-Methyl Morroniside and Morroniside: Highlighting a Critical Research Gap

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 7-O-Methyl morroniside (B1252140) and its parent compound, morroniside. A thorough review of current scientific literature reveals that while morroniside has been extensively studied for its diverse pharmacological effects, there is a significant lack of published data on the biological activities of 7-O-Methyl morroniside.[1][2] Consequently, a direct, data-driven comparison is not currently possible.

This guide will therefore summarize the well-documented biological activities of morroniside, presenting supporting experimental data and methodologies. It will also clearly define the existing knowledge gap concerning this compound, proposing future research directions to elucidate its therapeutic potential.

Morroniside: A Multifaceted Bioactive Compound

Morroniside is an iridoid glycoside that is a primary active component of Cornus officinalis (Shan zhu yu), a plant used in traditional medicine.[3][4] Extensive research has demonstrated its potential therapeutic applications, particularly in the areas of anti-inflammatory, neuroprotective, and anti-diabetic activities.[4][5]

Anti-inflammatory Activity

Morroniside has been shown to exhibit significant anti-inflammatory properties across various experimental models. It has been found to suppress the production of pro-inflammatory mediators and cytokines.[6][7] For instance, studies have shown that morroniside can inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[7] This has been observed in conditions like osteoarthritis, where morroniside reduced cartilage degradation, and in inflammatory bone loss models.[7][8]

Table 1: Quantitative Data on the Anti-inflammatory Effects of Morroniside

Experimental ModelTreatment GroupKey FindingQuantitative ResultReference
IL-1β-induced chondrocyte inflammationMorroniside (2, 10, 50 μM)Inhibited chondrocyte inflammationDownregulated the expression of Cox-2, Mmp-3, and Mmp-13.[2]
LPS-induced inflammatory bone loss in miceMorronisideInhibited inflammatory bone lossSignificantly decreased serum levels of IL-6 and IL-1β.[7]
Acute Myocardial Infarction (AMI) in ratsMorroniside (45, 90, 180 mg/kg)Reduced myocardial inflammationDose-dependently decreased the expression of IL-6, IL-1β, and TNF-α in the myocardium.[2]
Fructose-fed miceMorronisideMitigated hepatic inflammatory responseReduced the contents of inflammatory factors TNF-α, IL-6, and IL-1β in the liver.[6]
  • Cell Culture: Primary chondrocytes are isolated from mouse articular cartilage and cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

  • Induction of Inflammation: Chondrocytes are stimulated with interleukin-1 beta (IL-1β) at a concentration of 1 ng/mL to induce an inflammatory response.

  • Treatment: The cells are co-treated with varying concentrations of morroniside (e.g., 2, 10, and 50 μM) for a specified period, typically 48 hours.

  • Gene Expression Analysis: RNA is extracted from the chondrocytes, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of inflammatory and catabolic markers such as Cyclooxygenase-2 (Cox-2), Matrix Metalloproteinase-3 (Mmp-3), and Matrix Metalloproteinase-13 (Mmp-13).

  • Protein Analysis: Western blotting is conducted to determine the protein levels of the aforementioned markers to confirm the gene expression results.

  • Data Analysis: The expression levels of the target genes and proteins in the morroniside-treated groups are compared to the IL-1β-stimulated control group to assess the inhibitory effect of morroniside.

G Morroniside's Anti-inflammatory Signaling Pathway IL1b IL-1β TRAF6 TRAF6 IL1b->TRAF6 Morroniside Morroniside Morroniside->TRAF6 Inhibits NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus Activation Inflammatory_Genes Inflammatory Genes (Cox-2, Mmp-3, Mmp-13) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Morroniside inhibits the TRAF6-mediated NF-κB and MAPK signaling pathways.

Neuroprotective Activity

Morroniside has demonstrated significant neuroprotective effects in various models of neurological disorders, including Parkinson's disease and cerebral ischemia.[9][10] Its mechanisms of action include inhibiting oxidative stress, reducing neuronal apoptosis, and modulating key signaling pathways.[11][12] One of the prominent pathways activated by morroniside is the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage.[9][12]

Table 2: Quantitative Data on the Neuroprotective Effects of Morroniside

Experimental ModelTreatment GroupKey FindingQuantitative ResultReference
MPTP-induced Parkinson's Disease (PD) in miceMorroniside (25, 50, 100 mg/kg)Restored motor function and reduced neuronal injury.Dose-dependent improvement in behavioral tests.[2][9]
MPTP-induced PD in miceMorroniside (25, 50, 100 mg/kg)Increased antioxidant capacity.Increased glutathione (B108866) (GSH) levels and decreased malondialdehyde (MDA) levels in the substantia nigra.[2][9]
Cerebral Ischemia in ratsMorroniside (30, 90, 270 mg/kg/day)Protected against ischemia/reperfusion-induced brain injury.Significantly improved neurological deficit scores and reduced infarct volume.[2]
H2O2-induced oxidative damage in OLN-93 cellsMorroniside (200 μM)Protected against free radical formation.Inhibited the increase in intracellular DCF fluorescence from 194.6% to 125.2%.[11]
  • Animal Model: Parkinson's disease is induced in mice (e.g., C57BL/6) by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg for a specified number of days.

  • Treatment: Mice are treated with morroniside at various doses (e.g., 25, 50, and 100 mg/kg) via oral gavage for the duration of the experiment.

  • Behavioral Analysis: Motor function is assessed using behavioral tests such as the open-field test and the pole-climbing test to evaluate locomotor activity and coordination.

  • Neurochemical Analysis: After the treatment period, brain tissues, specifically the substantia nigra and striatum, are collected. Levels of dopamine (B1211576) and its metabolites are measured using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Brain sections are stained with tyrosine hydroxylase (TH) antibody to visualize and quantify the loss of dopaminergic neurons.

  • Biochemical Assays: The levels of oxidative stress markers, such as malondialdehyde (MDA) and glutathione (GSH), and the activity of antioxidant enzymes are measured in brain homogenates.

  • Data Analysis: The behavioral, neurochemical, and histological outcomes of the morroniside-treated groups are compared with the MPTP-treated control group.

Morroniside's Neuroprotective Mechanism via Nrf2/ARE Pathway Morroniside Morroniside Nrf2 Nrf2 Morroniside->Nrf2 Activates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GPX4) ARE->Antioxidant_Enzymes Promotes transcription of Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Leads to

Caption: Morroniside activates the Nrf2/ARE pathway, leading to neuroprotection.

Anti-diabetic Activity

Morroniside has been investigated for its potential in managing diabetes and its complications.[13] Studies have shown that it can lower blood glucose levels, improve insulin (B600854) sensitivity, and mitigate diabetic complications such as diabetic nephropathy and osteoporosis.[14][15][16] The mechanisms underlying its anti-diabetic effects involve the regulation of glucose and lipid metabolism, as well as the inhibition of oxidative stress and inflammation associated with diabetes.[17][18][19]

Table 3: Quantitative Data on the Anti-diabetic Effects of Morroniside

Experimental ModelTreatment GroupKey FindingQuantitative ResultReference
Streptozotocin-induced diabetic ratsMorroniside (20 or 100 mg/kg/day) for 20 daysReduced hyperglycemia and proteinuria.Significantly decreased serum glucose and urinary protein levels.[15]
db/db mice (Type 2 diabetes model)Morroniside (20 or 100 mg/kg/day) for 8 weeksAmeliorated diabetic hepatic complications.Decreased elevated serum glucose concentration and reduced oxidative biomarkers in the liver.[19][20]
db/db miceMorroniside (20 or 100 mg/kg/day) for 8 weeksRegulated hepatic lipid metabolism.Significantly decreased serum triglyceride levels and hepatic lipid contents.[18]
Diabetic osteoporosis ratsMorronisideImproved bone health.Increased bone mineral density (BMD) and percentage of bone area.[16]
  • Animal Model: Male C57BLKS/J db/db mice, a genetic model of type 2 diabetes, are used. Age-matched m/m mice serve as the non-diabetic control.

  • Treatment: Diabetic mice are administered morroniside (e.g., 20 or 100 mg/kg body weight) daily via oral gavage for a period of 8 weeks. A vehicle-treated db/db group serves as the diabetic control.

  • Metabolic Parameters: Body weight and fasting blood glucose levels are monitored regularly. At the end of the treatment period, serum levels of glucose, triglycerides, and insulin are measured.

  • Liver Tissue Analysis: Livers are excised for analysis. Hepatic glucose and lipid contents are quantified.

  • Oxidative Stress and Inflammation Markers: The levels of reactive oxygen species (ROS), lipid peroxidation products, and inflammatory markers (e.g., NF-κB, Cox-2) in the liver are determined using appropriate assays (e.g., ELISA, Western blotting).

  • Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess hepatocellular damage.

  • Data Analysis: The metabolic, biochemical, and histological data from the morroniside-treated groups are compared with those of the vehicle-treated db/db and m/m control groups.

G Morroniside's Role in Mitigating Diabetic Complications via AGE/RAGE Pathway Hyperglycemia Hyperglycemia AGEs AGEs (Advanced Glycation Endproducts) Hyperglycemia->AGEs RAGE RAGE (Receptor for AGEs) AGEs->RAGE Binds to Signaling Downstream Signaling (e.g., NF-κB) RAGE->Signaling Activates Morroniside Morroniside Morroniside->RAGE Inhibits Signaling Oxidative_Stress Oxidative Stress Signaling->Oxidative_Stress Inflammation Inflammation Signaling->Inflammation Diabetic_Complications Diabetic Complications (e.g., Nephropathy, Osteoporosis) Oxidative_Stress->Diabetic_Complications Inflammation->Diabetic_Complications

Caption: Morroniside may mitigate diabetic complications by inhibiting the AGE/RAGE signaling axis.

This compound: An Uncharacterized Derivative

The methylation at the 7-O position could potentially alter the compound's physicochemical properties, such as lipophilicity, which in turn could affect its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological activity. However, without experimental data, any discussion on whether these changes would enhance or diminish its therapeutic effects compared to morroniside remains purely speculative.

Future Research Directions and Proposed Experimental Workflow

The lack of data on this compound represents a clear research gap. To address this, direct comparative studies with morroniside are essential. The following experimental workflow is proposed for a comprehensive evaluation of their comparative biological activities.

G Proposed Experimental Workflow for Comparative Analysis Start Start: Obtain high-purity This compound and Morroniside In_Vitro In Vitro Comparative Assays Start->In_Vitro Anti_Inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) In_Vitro->Anti_Inflammatory Neuroprotective Neuroprotective Assays (e.g., H2O2-induced neuronal cells) In_Vitro->Neuroprotective Anti_Diabetic Anti-diabetic Assays (e.g., α-glucosidase inhibition) In_Vitro->Anti_Diabetic In_Vivo In Vivo Comparative Studies In_Vitro->In_Vivo Based on in vitro results Analysis Data Analysis & Comparison Anti_Inflammatory->Analysis Neuroprotective->Analysis Anti_Diabetic->Analysis PK_PD Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling In_Vivo->PK_PD Efficacy Efficacy in Disease Models (e.g., Arthritis, PD, Diabetes models) In_Vivo->Efficacy PK_PD->Analysis Efficacy->Analysis Conclusion Conclusion: Determine relative potency and therapeutic potential Analysis->Conclusion

Caption: A proposed workflow for the comparative analysis of the two compounds.

Conclusion

Morroniside is a well-characterized iridoid glycoside with demonstrated anti-inflammatory, neuroprotective, and anti-diabetic properties, supported by a substantial body of scientific evidence. In contrast, this compound remains largely uninvestigated, representing a significant knowledge gap in the field of natural product pharmacology.

For researchers and drug development professionals, morroniside serves as a valuable lead compound with established mechanisms of action. The urgent need for research into this compound is clear. Such studies would not only elucidate its own therapeutic potential but also provide valuable insights into the structure-activity relationships of this class of compounds, potentially paving the way for the development of new and improved therapeutic agents.

References

A Comparative Analysis of 7-O-Methyl morroniside and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 7-O-Methyl morroniside (B1252140), a promising iridoid glycoside, against other established neuroprotective agents. Due to the limited direct experimental data on 7-O-Methyl morroniside, this comparison primarily utilizes data from its parent compound, morroniside, as a proxy. The information presented herein is intended to support research and development efforts in the field of neuroprotection.

Preclinical Efficacy of Neuroprotective Agents

The following table summarizes the quantitative data from preclinical studies on the neuroprotective effects of morroniside (as a proxy for this compound) and other prominent neuroprotective agents in animal models of cerebral ischemia. It is important to note that direct head-to-head comparative studies are scarce, and the experimental conditions across these studies may vary.

AgentAnimal ModelKey Efficacy EndpointsQuantitative Results
Morroniside Rat (MCAO)Infarct Volume ReductionSignificant reduction at doses of 90 and 270 mg/kg.[1]
Neurological DeficitSignificant improvement in Zea-Longa, Prehensile Traction, and Ludmila Belayer scores at doses of 30, 90, and 270 mg/kg.[1]
Mouse (MPTP)Motor FunctionRestored impaired motor function at doses of 25, 50, and 100 mg/kg.[2]
Edaravone Animal Models (Systematic Review)Structural Outcome (Infarct Volume)25.5% improvement (95% CI, 21.1–29.9%).[3]
Functional Outcome30.3% improvement (95% CI, 23.4–37.2%).[3]
Rat (Diabetic Stroke)Infarct & Edema VolumeSignificant reduction at doses of 3 and 10 mg/kg.[4]
Citicoline Animal Models (Meta-Analysis)Infarct Volume Reduction27.8% reduction (95% CI, 19.9-35.6%).
Neurological Deficit20.2% improvement (95% CI, 6.8-33.7%).
Butylphthalide (NBP) Rat (Ischemic Reperfusion)Infarct Area ReductionProfoundly reduced cerebral infarct areas.
Neurological ScoreSignificantly decreased neurological scores.

Mechanisms of Action: A Glimpse into Neuroprotective Pathways

Morroniside exerts its neuroprotective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes.[2] Additionally, morroniside has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) signaling pathways.[5]

morroniside_signaling_pathway Morroniside Morroniside Nrf2_ARE Nrf2/ARE Pathway Morroniside->Nrf2_ARE Activates NF_kB_MAPK NF-κB/MAPK Pathway Morroniside->NF_kB_MAPK Inhibits Antioxidant_Enzymes Antioxidant Enzyme Expression Nrf2_ARE->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Inflammation Inflammation NF_kB_MAPK->Inflammation Promotes Inflammation->Neuroprotection Reduces experimental_workflow A Animal Model Induction (e.g., MCAO) B Drug Administration (Neuroprotective Agent vs. Vehicle) A->B C Behavioral & Neurological Assessment B->C D Infarct Volume Measurement (TTC Staining) B->D E Molecular & Cellular Analysis (Western Blot, IHC, ELISA) B->E F Data Analysis & Interpretation C->F D->F E->F

References

Validating the Mechanism of Action of 7-O-Methyl Morroniside: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-O-Methyl morroniside (B1252140), an iridoid glycoside with therapeutic potential, and explores the validation of its mechanism of action using knockout models. While direct knockout model studies for 7-O-Methyl morroniside are not yet available, this document synthesizes information from its parent compound, morroniside, to propose a mechanism of action and outlines a clear path for its validation. We will also compare this proposed mechanism with that of other compounds where similar pathways have been investigated.

Introduction to this compound

This compound is a natural iridoid glycoside extracted from Cornus officinalis (Shan Zhu Yu), a plant used in traditional medicine.[1] Its parent compound, morroniside, has been shown to possess a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[2][3][4] These properties suggest that this compound could be a promising candidate for the development of new therapies for a variety of disorders. However, a comprehensive understanding of its mechanism of action is crucial for its clinical development, and validation using knockout models is a critical step in this process.

Proposed Mechanism of Action of this compound

Based on studies of its parent compound, morroniside, this compound is proposed to exert its therapeutic effects through the modulation of several key signaling pathways. These pathways are central to cellular processes such as inflammation, oxidative stress, and cell survival.

Anti-Inflammatory Effects via NF-κB Pathway Inhibition

Morroniside has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5][6] It is proposed that this compound similarly inhibits the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.

G Proposed Anti-Inflammatory Mechanism of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibition NF_κB_n NF-κB (p65/p50) NF_κB->NF_κB_n Translocation 7_O_MM 7-O-Methyl morroniside 7_O_MM->IKK Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_κB_n->Pro_inflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pro_inflammatory_Genes->Cytokines

Proposed NF-κB signaling pathway inhibition.
Neuroprotective Effects via PI3K/Akt and Nrf2/ARE Pathway Activation

The neuroprotective effects of morroniside are thought to be mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which promotes cell survival, and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which upregulates antioxidant defenses.[3][7] It is hypothesized that this compound also activates these pathways to protect neurons from damage.

G Proposed Neuroprotective Mechanism of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival Akt->Cell_Survival Promotes Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation 7_O_MM 7-O-Methyl morroniside 7_O_MM->PI3K Activation 7_O_MM->Keap1 Inhibition ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, GCLC) ARE->Antioxidant_Genes

Proposed PI3K/Akt and Nrf2/ARE signaling pathway activation.

Comparison with Alternative Compounds

To understand the importance of validating the mechanism of action of this compound, it is useful to compare it with other compounds where similar pathways have been more extensively studied, in some cases with the use of knockout models.

CompoundTherapeutic AreaKey Pathway(s)Knockout Model Validation
This compound Neuroprotection, Anti-inflammationNF-κB, PI3K/Akt, Nrf2/ARE (Proposed)Not yet reported
Resveratrol Anti-inflammation, NeuroprotectionNF-κB, SirtuinsStudies in NF-κB pathway knockout models have helped to confirm its mechanism.
Curcumin Anti-inflammation, AntioxidantNF-κB, Nrf2Evidence from studies using Nrf2 knockout models supports its antioxidant mechanism.
Atorvastatin (B1662188) Neuroprotection (in stroke)PI3K/AktStudies have used PI3K/Akt pathway inhibitors, and knockout models would provide definitive validation.[8]

Experimental Protocols for Knockout Model Validation

The following are detailed, hypothetical experimental protocols for validating the proposed mechanism of action of this compound using knockout mouse models.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis WT_mice Wild-Type (WT) Mice Disease_Model Induce Disease Model (e.g., LPS for inflammation, MPTP for neurodegeneration) WT_mice->Disease_Model KO_mice Knockout (KO) Mice (e.g., p65, Nrf2, Akt1) KO_mice->Disease_Model WT_Vehicle WT + Vehicle Disease_Model->WT_Vehicle WT_7OMM WT + 7-O-MM Disease_Model->WT_7OMM KO_Vehicle KO + Vehicle Disease_Model->KO_Vehicle KO_7OMM KO + 7-O-MM Disease_Model->KO_7OMM Behavioral Behavioral Tests WT_Vehicle->Behavioral Biochemical Biochemical Assays (ELISA, Western Blot) WT_Vehicle->Biochemical Histological Histological Analysis WT_Vehicle->Histological WT_7OMM->Behavioral WT_7OMM->Biochemical WT_7OMM->Histological KO_Vehicle->Behavioral KO_Vehicle->Biochemical KO_Vehicle->Histological KO_7OMM->Behavioral KO_7OMM->Biochemical KO_7OMM->Histological

Workflow for knockout model validation.
Validation of NF-κB Pathway Inhibition

  • Objective: To determine if the anti-inflammatory effects of this compound are dependent on the NF-κB pathway.

  • Models: Wild-type (WT) C57BL/6 mice and NF-κB p65 subunit knockout (p65-/-) mice.

  • Protocol:

    • Induce systemic inflammation in both WT and p65-/- mice using lipopolysaccharide (LPS) injection (1 mg/kg, i.p.).

    • Treat subgroups of WT and p65-/- mice with this compound (e.g., 10, 20, 50 mg/kg, p.o.) or vehicle 1 hour prior to LPS injection.

    • Collect blood samples at 2, 6, and 24 hours post-LPS injection.

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

    • Collect tissues (liver, lung, brain) for Western blot analysis of NF-κB pathway proteins (p-p65, IκBα) and histological examination.

  • Expected Outcome: this compound will reduce cytokine levels and tissue inflammation in WT mice, but this effect will be significantly diminished in p65-/- mice, confirming the involvement of the NF-κB pathway.

Validation of Nrf2/ARE Pathway Activation
  • Objective: To determine if the antioxidant effects of this compound are mediated by the Nrf2/ARE pathway.

  • Models: Wild-type (WT) C57BL/6 mice and Nrf2 knockout (Nrf2-/-) mice.

  • Protocol:

    • Induce oxidative stress in both WT and Nrf2-/- mice. A model of Parkinson's disease using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a relevant choice given the known neuroprotective effects of morroniside.[3]

    • Treat subgroups of WT and Nrf2-/- mice with this compound or vehicle for a specified period before and during MPTP administration.

    • Assess motor function using behavioral tests (e.g., rotarod, pole test).

    • Collect brain tissue (substantia nigra) for analysis.

    • Measure levels of oxidative stress markers (e.g., malondialdehyde, reactive oxygen species).

    • Quantify the expression of Nrf2 target genes (e.g., HO-1, GCLC) using qPCR and Western blot.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to assess dopaminergic neuron survival.

  • Expected Outcome: this compound will improve motor function, reduce oxidative stress, and protect dopaminergic neurons in WT mice. These protective effects will be significantly attenuated in Nrf2-/- mice.

Conclusion

This compound is a promising natural compound with the potential for therapeutic applications in inflammatory and neurodegenerative diseases. While preliminary data from its parent compound, morroniside, suggests that its mechanism of action involves the modulation of the NF-κB, PI3K/Akt, and Nrf2/ARE pathways, definitive validation is lacking. The use of knockout models, as outlined in this guide, is an essential next step to unequivocally establish the molecular targets of this compound. This will not only strengthen the scientific rationale for its development but also provide a solid foundation for future clinical trials. The comparison with other compounds highlights the importance of such validation in the drug development process.

References

A Comparative Analysis of 7-O-Methylmorroniside and Loganin in Neuroinflammation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of two iridoid glycosides, 7-O-Methylmorroniside and Loganin, focusing on their therapeutic potential in mitigating neuroinflammation. Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases. The activation of microglia, the resident immune cells of the central nervous system, is a hallmark of this process, leading to the release of pro-inflammatory mediators that can exacerbate neuronal damage. This comparison synthesizes experimental data to evaluate the efficacy and mechanisms of action of these two related compounds.

Comparative Efficacy and Mechanism of Action

Both 7-O-Methylmorroniside and Loganin, naturally occurring iridoid glycosides, have demonstrated neuroprotective properties. However, their characterization in the context of neuroinflammation reveals both overlapping and distinct mechanisms of action. Loganin has been more extensively studied for its direct anti-inflammatory effects on microglia, while the data for 7-O-Methylmorroniside points towards a broader, multi-system mechanism in vivo.

Quantitative Data Summary

The following table summarizes the key quantitative findings from experimental studies on 7-O-Methylmorroniside and Loganin in the context of neuroinflammation. It is important to note that the experimental models and specific outcome measures differ between studies, which should be considered when making direct comparisons.

Parameter7-O-Methylmorroniside (MorA)Loganin
Experimental Model 5x FAD mice (Alzheimer's Disease model)[1]Aβ₁₋₄₂-stimulated BV-2 microglia[2]
Key Anti-inflammatory Effects Reduced levels of inflammatory factors in brain tissue.[1]Inhibited over-production of TNF-α, IL-6, MCP-1, NO, and PGE₂.[2]
Reduced neuronal apoptosis and oxidative stress.[1]Down-regulated iNOS and COX-2 expression.[2]
Effective Concentration Not specified for in vitro microglial studies.10 µM and 30 µM in BV-2 cells.[2]
Proposed Mechanism of Action Regulation of gut microbiome and inhibition of NMDAR2B.[1]Inhibition of the TLR4/TRAF6/NF-κB signaling pathway.[2]
Promotes M2 microglial polarization via the α7nAChR pathway.

Signaling Pathways in Neuroinflammation

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response in microglia. Both Loganin and the parent compound of 7-O-Methylmorroniside, Morroniside, have been shown to modulate this pathway, albeit through potentially different upstream regulators.

Loganin's Mechanism of Action

Loganin exerts its anti-inflammatory effects in microglia by targeting the Toll-like receptor 4 (TLR4) signaling pathway. In models of Alzheimer's disease, amyloid-beta (Aβ) peptides can activate TLR4, leading to a downstream cascade involving TNF receptor-associated factor 6 (TRAF6) and subsequent activation of NF-κB. This activation results in the transcription of pro-inflammatory genes. Loganin has been shown to inhibit this cascade, thereby reducing the production of inflammatory mediators.[2]

Loganin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TRAF6 TRAF6 TLR4->TRAF6 NFkB_complex IκB-NF-κB TRAF6->NFkB_complex activates IKK NFkB NF-κB NFkB_complex->NFkB IκB degradation DNA DNA NFkB->DNA translocation Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines transcription Ab Ab->TLR4 Loganin Loganin Loganin->TLR4 Loganin->TRAF6 Loganin->NFkB inhibits translocation

Caption: Loganin's inhibition of the Aβ-induced TLR4/NF-κB pathway.
7-O-Methylmorroniside's Proposed Mechanism of Action

While direct evidence of 7-O-Methylmorroniside's effect on microglial NF-κB is limited, studies on its parent compound, morroniside, suggest a similar inhibitory action on the TLR4/NF-κB pathway. However, research on 7-O-Methylmorroniside itself has highlighted a different mechanism in an in vivo model of Alzheimer's disease. This mechanism involves the modulation of the gut microbiome and the inhibition of the N-methyl-D-aspartate receptor 2B (NMDAR2B).[1] This suggests that 7-O-Methylmorroniside may exert its neuroprotective and anti-inflammatory effects through a more indirect, systemic route compared to the direct microglial interaction observed with loganin.

Experimental Methodologies

The following sections detail the typical experimental protocols used to assess the anti-neuroinflammatory properties of compounds like 7-O-Methylmorroniside and Loganin.

In Vitro Microglial Activation Assay

A common workflow to study the direct effects of compounds on microglia involves stimulating a microglial cell line, such as BV-2, with an inflammatory agent like lipopolysaccharide (LPS) or amyloid-beta peptides, in the presence or absence of the test compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Culture BV-2 microglial cells treatment Pre-treat with 7-O-Methylmorroniside or Loganin start->treatment stimulation Stimulate with LPS or Aβ treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant cells Collect Cell Lysate incubation->cells elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa griess Griess Assay for Nitric Oxide supernatant->griess western Western Blot for (iNOS, COX-2, p-NF-κB) cells->western

Caption: General experimental workflow for in vitro neuroinflammation studies.

1. Cell Culture:

  • BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

2. Treatment and Stimulation:

  • Cells are seeded in appropriate culture plates and allowed to adhere.

  • The cells are then pre-treated with various concentrations of 7-O-Methylmorroniside or Loganin for a specified period (e.g., 1-2 hours).

  • Following pre-treatment, cells are stimulated with an inflammatory agent such as LPS (e.g., 1 µg/mL) or Aβ₁₋₄₂ (e.g., 10 µM) for 24 hours to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis:

  • Cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, and a loading control like β-actin).

  • After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Both 7-O-Methylmorroniside and Loganin show promise as therapeutic agents against neuroinflammation. Loganin has been demonstrated to directly suppress microglial activation by inhibiting the TLR4/NF-κB pathway. The available evidence for 7-O-Methylmorroniside suggests a potentially more complex, systemic mechanism involving the gut-brain axis, in addition to the likely anti-inflammatory actions of its parent compound, morroniside, on the NF-κB pathway.

For drug development professionals, Loganin presents a clear target and mechanism for further investigation in microglia-mediated neuroinflammation. 7-O-Methylmorroniside, on the other hand, may offer a multi-targeted approach, though more research is required to elucidate its direct effects on microglial cells and to quantify its anti-inflammatory potency in vitro. Future comparative studies employing identical experimental models are necessary to provide a definitive assessment of their relative efficacy.

References

A Head-to-Head Analysis of 7-O-Methyl Morroniside and Conventional Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

In the quest for novel anti-inflammatory therapeutics, natural compounds are a source of significant interest. 7-O-Methyl morroniside (B1252140), a derivative of the iridoid glycoside morroniside, has emerged as a potential candidate. This guide provides a comparative analysis of the anti-inflammatory properties of its parent compound, morroniside, against established anti-inflammatory drugs, namely non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Due to the limited availability of direct head-to-head studies involving 7-O-Methyl morroniside, this comparison is based on in-vitro studies of morroniside, offering a foundational understanding of its potential efficacy relative to current standards of care.

Comparative Anti-Inflammatory Activity

The anti-inflammatory effects of morroniside have been evaluated in various in-vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7. These studies assess the inhibition of key inflammatory mediators. The following tables summarize the available quantitative data for morroniside and compare it with representative NSAIDs (diclofenac) and corticosteroids (dexamethasone) under similar experimental conditions.

It is crucial to note that the following data is compiled from different studies. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions.

Table 1: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationTNF-α InhibitionIL-6 InhibitionIL-1β InhibitionReference
Morroniside100 µMSignificant reductionSignificant reductionSignificant reduction
Dexamethasone1 µMSignificant reductionSignificant reductionSignificant reduction

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentrationNitric Oxide (NO) InhibitionProstaglandin E2 (PGE2) InhibitionCOX-2 Expression InhibitionReference
Morroniside50 µMSignificant inhibitionN/ASignificant inhibition
Diclofenac10 µMSignificant inhibitionSignificant inhibitionN/A
Dexamethasone100 nMSignificant inhibitionSignificant inhibitionSignificant inhibition

Mechanisms of Anti-Inflammatory Action: A Signaling Pathway Perspective

The anti-inflammatory effects of morroniside, NSAIDs, and corticosteroids are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for evaluating their therapeutic potential and potential side effects.

Morroniside's Anti-Inflammatory Signaling Pathway

Morroniside primarily exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. In an inflammatory state, stimuli like LPS activate Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that result in the translocation of NF-κB into the nucleus and the activation of MAPKs. These transcription factors then induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. Morroniside intervenes by suppressing the activation of these pathways, thereby reducing the production of inflammatory mediators.

morroniside_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TRAF6 TRAF6 TLR4->TRAF6 activates IKK IKK TRAF6->IKK activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TRAF6->MAPK_pathway activates IκBα IκBα IKK->IκBα phosphorylates NFκB_IκBα NF-κB/IκBα Complex NFκB NF-κB NFκB_IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates AP1 AP-1 MAPK_pathway->AP1 activates Morroniside Morroniside Morroniside->TRAF6 inhibits Morroniside->IKK inhibits Morroniside->MAPK_pathway inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nuc->Inflammatory_Genes induces AP1->Inflammatory_Genes induces

Morroniside's inhibition of NF-κB and MAPK pathways.
NSAIDs' Anti-Inflammatory Signaling Pathway

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

nsaid_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits

NSAIDs' inhibition of COX enzymes.
Corticosteroids' Anti-Inflammatory Signaling Pathway

Corticosteroids have a broader and more complex mechanism of action compared to NSAIDs. They bind to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus. In the nucleus, the GR complex can act in two main ways:

  • Transactivation: It can upregulate the expression of anti-inflammatory proteins like lipocortin-1 (also known as annexin (B1180172) A1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid, the precursor for both prostaglandins and leukotrienes.

  • Transrepression: It can directly interfere with the function of pro-inflammatory transcription factors such as NF-κB and AP-1, preventing them from activating the expression of inflammatory genes.

corticosteroid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corticosteroid Corticosteroid (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroid->GR binds GR_Complex Corticosteroid-GR Complex GR->GR_Complex GR_Complex_nuc Corticosteroid-GR Complex GR_Complex->GR_Complex_nuc translocates NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc translocates AP1_cyto AP-1 AP1_nuc AP-1 AP1_cyto->AP1_nuc translocates GRE Glucocorticoid Response Elements (GRE) GR_Complex_nuc->GRE binds GR_Complex_nuc->NFκB_nuc inhibits GR_Complex_nuc->AP1_nuc inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Expression (e.g., Lipocortin-1) GRE->Anti_inflammatory_Genes activates Inflammatory_Genes Pro-inflammatory Gene Expression NFκB_nuc->Inflammatory_Genes activates AP1_nuc->Inflammatory_Genes activates

Corticosteroids' multifaceted anti-inflammatory actions.

Experimental Protocols

The in-vitro assessment of anti-inflammatory activity typically follows a standardized workflow. The methodologies outlined below are commonly employed in the studies referenced in this guide.

In-Vitro Anti-inflammatory Assay Workflow

experimental_workflow cluster_workflow Experimental Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., RAW 264.7 macrophages) start->cell_culture treatment Pre-treatment with Test Compound (Morroniside, NSAID, etc.) cell_culture->treatment stimulation Inflammatory Stimulation (e.g., Lipopolysaccharide - LPS) treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collection of Cell Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Nitric Oxide (NO) Measurement (Griess Assay) supernatant_collection->griess_assay elisa Cytokine/PGE2 Measurement (ELISA) supernatant_collection->elisa western_blot Protein Expression Analysis (Western Blot for COX-2, iNOS, etc.) cell_lysis->western_blot qpcr mRNA Expression Analysis (RT-qPCR) cell_lysis->qpcr end End

A typical workflow for in-vitro anti-inflammatory assays.
Key Methodologies

  • Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere.

  • Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., morroniside, diclofenac, dexamethasone) for a specific duration (typically 1-2 hours). Subsequently, inflammation is induced by adding an inflammatory stimulus, most commonly lipopolysaccharide (LPS), at a concentration of around 1 µg/mL.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and Prostaglandin E2 (PGE2): The levels of these molecules in the cell supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis of Protein and Gene Expression:

    • Western Blotting: The expression levels of key inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and COX-2, in cell lysates are determined by Western blotting using specific antibodies.

    • Quantitative Real-Time PCR (RT-qPCR): The mRNA expression levels of genes encoding pro-inflammatory cytokines and enzymes are quantified to assess the effect of the test compound at the transcriptional level.

  • Cell Viability Assay: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel.

Conclusion

While direct comparative data for this compound is not yet available, the existing evidence for its parent compound, morroniside, suggests a potent anti-inflammatory profile. Its mechanism of action, involving the inhibition of the NF-κB and MAPK pathways, is distinct from that of NSAIDs and shares some similarities with the transrepression activity of corticosteroids. This dual pathway inhibition suggests a broad-spectrum anti-inflammatory potential.

For researchers and drug development professionals, morroniside and its derivatives, including this compound, represent a promising area for further investigation. Future head-to-head studies are warranted to precisely quantify its efficacy and safety profile relative to existing anti-inflammatory drugs. Such studies will be instrumental in determining the potential clinical utility of this class of natural compounds in the management of inflammatory diseases.

A Preclinical Assessment of 7-O-Methyl Morroniside Versus Standard Clinical Treatments for Diabetic Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the iridoid glycoside 7-O-Methyl morroniside (B1252140) against established first-line treatments for diabetic neuropathy, primarily focusing on preclinical evidence for the former and clinical data for the latter. While direct comparative trials are not yet available, this document synthesizes the existing data to offer a preliminary benchmark for research and development purposes.

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that often leads to chronic pain. Standard treatments aim to manage this pain and include anticonvulsants and antidepressants. 7-O-Methyl morroniside, a derivative of morroniside found in Cornus officinalis, has emerged as a compound of interest due to its potential neuroprotective and analgesic properties observed in preclinical studies.

Executive Summary

Current therapeutic options for painful diabetic neuropathy, such as pregabalin (B1679071) and duloxetine, have demonstrated efficacy in clinical trials but are often associated with dose-limiting side effects and incomplete pain relief. Preclinical research on morroniside, a related compound to this compound, suggests a novel mechanism of action through the activation of spinal glucagon-like peptide-1 (GLP-1) receptors, which leads to the reduction of neuropathic pain behaviors in animal models. This presents a potentially new therapeutic avenue. However, it is crucial to underscore that this compound has not yet been evaluated in human clinical trials for diabetic neuropathy, and the available data is from animal models of general neuropathic pain, not specifically diabetic neuropathy.

Comparative Data on Efficacy

The following tables summarize the available quantitative data for morroniside from preclinical studies and for standard treatments from human clinical trials. This comparison is indirect and should be interpreted with caution due to the different study populations and methodologies.

Table 1: Preclinical Efficacy of Morroniside in a Rat Model of Neuropathic Pain

CompoundAdministration RouteEndpointEffective Dose (ED₅₀)Maximum Efficacy (% Inhibition)Study Model
MorronisideOralMechanical Allodynia335 mg/kg~70%Spinal Nerve Ligation in rats[1]
MorronisideIntrathecalMechanical Allodynia7.1 µg~75%Spinal Nerve Ligation in rats[1]
MorronisideOral/IntrathecalThermal HyperalgesiaNot Reported100%Spinal Nerve Ligation in rats[1]

Table 2: Clinical Efficacy of Standard Treatments for Painful Diabetic Neuropathy

DrugTypical DosagePrimary EndpointEfficacy MeasureNotes
Pregabalin 150-600 mg/dayPain ReductionSignificant decrease in pain scores vs. placebo. 4.05 times more likely to achieve ≥50% pain reduction vs. placebo.Efficacy is dose-dependent, with higher doses associated with more adverse effects.
Duloxetine 60-120 mg/dayPain ReductionSignificantly more effective than placebo in reducing pain scores.[2] 50% pain reduction response rate of ~60% in some studies.A 120 mg daily dose did not show significantly greater pain relief than 60 mg/day in some analyses.[3]
Amitriptyline 25-100 mg/dayPain ReductionEffective for symptomatic treatment of painful diabetic neuropathy.[3]Often used as a first-line treatment, but with a notable side-effect profile.[4]
Gabapentin >1200 mg/dayPain ReductionDoses >1200 mg/day provide pain relief superior to placebo.[3]Considered an effective treatment option.[4]

Mechanism of Action

This compound and Morroniside:

The proposed mechanism of action for morroniside in alleviating neuropathic pain is centered on its role as an orthosteric agonist of glucagon-like peptide-1 (GLP-1) receptors in the spinal cord.[1][5] Activation of these receptors is believed to trigger a downstream cascade involving the expression and release of interleukin-10 (IL-10) and β-endorphin from microglia.[6][7] This ultimately leads to an analgesic effect. A key advantage observed in preclinical studies is that repeated daily injections of morroniside did not lead to the development of analgesic tolerance.[1]

Standard Treatments:

  • Pregabalin and Gabapentin: These anticonvulsants are alpha-2-delta ligands. They bind to the α2δ subunit of voltage-gated calcium channels in the central nervous system, reducing the release of excitatory neurotransmitters.

  • Duloxetine: This is a serotonin-norepinephrine reuptake inhibitor (SNRI). By increasing the levels of these neurotransmitters in the synaptic cleft, it enhances descending inhibitory pain pathways.[3]

  • Amitriptyline: A tricyclic antidepressant, it also blocks the reuptake of serotonin (B10506) and norepinephrine (B1679862) but has additional actions on other receptors, which contribute to both its efficacy and its broader side-effect profile.[3]

Experimental Protocols

Morroniside for Neuropathic Pain (Spinal Nerve Ligation Model):

A common experimental model used to evaluate the efficacy of morroniside is the spinal nerve ligation (SNL) model in rats, which mimics key aspects of neuropathic pain.[1]

  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated. This procedure induces mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat) in the ipsilateral hind paw.[1]

  • Drug Administration: Morroniside is administered either orally (p.o.) via gavage or directly into the spinal canal (intrathecally, i.t.).

  • Behavioral Testing:

    • Mechanical Allodynia: This is assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is measured before and at various time points after drug administration.[1]

    • Thermal Hyperalgesia: This is measured by assessing the latency of paw withdrawal from a radiant heat source.[1]

  • Mechanism of Action Studies: To elucidate the mechanism, specific antagonists (e.g., exendin(9-39) for the GLP-1 receptor) or antibodies (e.g., for IL-10 or β-endorphin) are co-administered with morroniside to see if the analgesic effect is blocked.[1][7]

Visualizations

G cluster_0 Morroniside Signaling Pathway in Neuropathic Pain Morroniside Morroniside GLP1R Spinal GLP-1 Receptor Morroniside->GLP1R Agonist Microglia Microglia GLP1R->Microglia Activates IL10 IL-10 Release Microglia->IL10 bEndorphin β-Endorphin Release Microglia->bEndorphin Analgesia Analgesic Effect IL10->Analgesia bEndorphin->Analgesia G cluster_1 Preclinical Experimental Workflow for Morroniside AnimalModel Rat Model of Neuropathic Pain (Spinal Nerve Ligation) DrugAdmin Morroniside Administration (Oral or Intrathecal) AnimalModel->DrugAdmin BehavioralTest Behavioral Testing DrugAdmin->BehavioralTest DataAnalysis Data Analysis BehavioralTest->DataAnalysis MechStudy Mechanism of Action Studies (e.g., Antagonist Co-administration) MechStudy->BehavioralTest Informs

References

Safety Operating Guide

Essential Disposal Protocols for 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: A specific Safety Data Sheet (SDS) for 7-O-Methyl morroniside (B1252140) is not publicly available. The following disposal procedures are based on general best practices for laboratory chemical waste. It is imperative to obtain the official SDS from your supplier for detailed and specific handling and disposal instructions.

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific quantitative data and experimental protocols for 7-O-Methyl morroniside are not available in the public domain, adherence to established guidelines for chemical waste management is essential.

Step-by-Step Disposal Plan

The disposal of this compound, as with any laboratory chemical, should be approached systematically to ensure safety and compliance.

  • Chemical Identification and Classification:

    • Treat this compound as a hazardous chemical unless confirmed otherwise by a substance-specific SDS.

    • Laboratory personnel should be trained to manage all chemical waste, including solids, liquids, and contaminated materials, as hazardous.[1]

  • Proper Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.

    • Keep different categories of waste, such as halogenated and non-halogenated solvents, in separate, designated containers.[2]

  • Container Labeling:

    • As soon as waste generation begins, affix a hazardous waste label to the container.[1][3]

    • The label should clearly identify the contents, including the full chemical name ("this compound"), and any known hazards.

  • Safe Storage of Chemical Waste:

    • Store waste containers in a designated, secure location away from general laboratory traffic.[4]

    • Ensure containers are made of a compatible material, are in good condition, and are kept sealed except when adding waste.[1]

    • Utilize secondary containment to prevent spills or leaks.[1]

  • Arranging for Professional Disposal:

    • Partner with a licensed waste disposal service for the collection, treatment, and disposal of chemical waste.[4]

    • Never dispose of chemical waste down the sanitary sewer unless it has been explicitly identified as non-hazardous and permissible for such disposal by safety guidelines and the official SDS.[3][5]

Data Presentation

Quantitative data regarding disposal parameters for this compound is not available in the searched resources. This information, including concentration limits for various disposal methods, would be detailed in the product-specific Safety Data Sheet (SDS).

Experimental Protocols

Detailed experimental protocols involving this compound were not found in the search results. For methodologies related to your specific research application, please consult relevant scientific literature or the supplier's documentation.

General Chemical Waste Disposal Workflow

The following diagram illustrates a standard workflow for the safe disposal of laboratory chemical waste.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Disposal A Chemical Waste Generated B Consult SDS A->B Identify Hazards C Select Compatible Container B->C D Affix Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area D->E F Keep Container Closed E->F G Arrange for Pickup F->G H Professional Disposal G->H via Licensed Service

Caption: General workflow for laboratory chemical waste disposal.

This procedural guidance is intended to supplement, not replace, the specific instructions provided in a manufacturer's Safety Data Sheet. Always prioritize the information supplied by the chemical's vendor to ensure the highest standards of safety and compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-O-Methyl Morroniside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 7-O-Methyl morroniside (B1252140), a natural iridoid glycoside used in various research applications. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the recommended personal protective equipment for handling 7-O-Methyl morroniside in various laboratory scenarios. Consistent and correct use of PPE is critical to minimize exposure.

Scenario Required Personal Protective Equipment
Handling Solid (Powder) - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: N95 or higher-rated dust mask or work in a certified chemical fume hood. - Lab Coat: Standard laboratory coat.
Preparing Solutions - Gloves: Nitrile or latex gloves. - Eye Protection: Chemical splash goggles. - Respiratory Protection: Work in a certified chemical fume hood. - Lab Coat: Standard laboratory coat. - Additional Protection: Chemical-resistant apron if handling larger volumes.
Administering to Cell Cultures or Animals - Gloves: Nitrile or latex gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Spill Cleanup - Gloves: Heavy-duty nitrile or rubber gloves. - Eye Protection: Chemical splash goggles. - Respiratory Protection: N95 or higher-rated respirator, depending on the size of the spill. - Lab Coat: Standard laboratory coat or chemical-resistant suit for large spills. - Footwear: Closed-toe shoes; shoe covers may be necessary for large spills.

Experimental Protocol: Safe Handling of this compound

Following a standardized protocol for handling this compound is crucial for both personal safety and experimental consistency.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend refrigeration at 4°C and protection from light[2].

  • Ensure the container is tightly sealed.

Preparation of Solutions
  • All weighing of the powdered compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use a dedicated, clean spatula for transferring the powder.

  • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Use in Experiments
  • When adding the this compound solution to cell cultures or for other experimental uses, wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Work carefully to avoid generating aerosols.

Spill and Emergency Procedures
  • Small Spills (Powder):

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the paper towels with water to prevent the powder from becoming airborne.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed bag for proper disposal.

    • Clean the spill area with soap and water.

  • Small Spills (Solution):

    • Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Place the contaminated absorbent material into a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from handling to disposal, is essential for a safe laboratory environment.

Safe Handling Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal a Don PPE b Work in Fume Hood a->b c Weigh Powder b->c d Prepare Solution c->d e Use in Experiment d->e f Decontaminate Workspace e->f g Dispose of Waste f->g h Remove PPE g->h

Diagram of the safe handling workflow for this compound.
Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, absorbent pads, and empty containers, should be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Waste Disposal Workflow

cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal a Unused Product d Segregate Waste Streams a->d b Contaminated Labware b->d c Empty Containers c->d e Collect in Labeled, Sealed Containers d->e f Arrange for Professional Disposal e->f

Diagram of the waste disposal workflow for this compound.

By implementing these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.